molecular formula C7H11NO3 B6332936 1-Methyl-5-oxopyrrolidine-3-acetic Acid CAS No. 933759-81-0

1-Methyl-5-oxopyrrolidine-3-acetic Acid

Cat. No.: B6332936
CAS No.: 933759-81-0
M. Wt: 157.17 g/mol
InChI Key: GIFZQJHZLDAKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-oxopyrrolidine-3-acetic Acid (CAS 933759-81-0) is a high-purity organic compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . This chemical features a pyrrolidinone ring, a privileged scaffold in medicinal chemistry that is found in numerous natural products and approved pharmaceuticals . The compound serves as a versatile building block in organic synthesis and pharmaceutical research. Its structure makes it a valuable precursor for developing novel bioactive molecules, particularly in the synthesis of hydrazone and heterocyclic derivatives . Researchers are exploring 5-oxopyrrolidine derivatives as promising scaffolds for the development of novel antimicrobial agents . These compounds have shown structure-dependent activity against a range of Gram-positive pathogens, including Staphylococcus aureus and Listeria monocytogenes . Some derivatives have demonstrated potent efficacy against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and have shown the ability to disrupt bacterial biofilms . Furthermore, this family of compounds is being investigated for its anticancer potential. Specific 5-oxopyrrolidine derivatives have exhibited potent anticancer activity in human pulmonary cancer (A549) cell culture models, indicating their promise as leads for oncology drug discovery . The product is provided for research purposes only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methyl-5-oxopyrrolidin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-8-4-5(2-6(8)9)3-7(10)11/h5H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFZQJHZLDAKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling and Application of 1-Methyl-5-oxopyrrolidine-3-acetic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter chiral γ-lactam scaffolds that serve as the backbone for next-generation therapeutics. Among these, 1-Methyl-5-oxopyrrolidine-3-acetic Acid (CAS: 933759-81-0) 1 stands out as a highly versatile building block. The 5-oxopyrrolidine ring system is universally recognized as a privileged motif in medicinal chemistry, frequently utilized in the development of enzyme inhibitors, receptor agonists, and nootropic agents 2.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural dynamics, and empirical validation workflows associated with this compound. By bridging theoretical chemistry with field-proven analytical protocols, this guide serves as a definitive resource for researchers integrating this scaffold into complex synthetic pipelines.

Structural Dynamics and Physicochemical Profile

Understanding the fundamental properties of a molecule is the first step in predicting its behavior in biological systems and synthetic reactions. The molecular formula of 1-Methyl-5-oxopyrrolidine-3-acetic Acid is C₇H₁₁NO₃, with a molecular weight of 157.17 g/mol [[3]]().

Quantitative Data Summary
ParameterValueMechanistic Implication
Chemical Name 1-Methyl-5-oxopyrrolidine-3-acetic AcidCore γ-lactam structure with acidic side chain.
CAS Registry Number 933759-81-0Unique identifier for procurement and safety tracking.
Molecular Formula C₇H₁₁NO₃Dictates mass spectrometric parent ion (m/z ~158 [M+H]⁺).
Molecular Weight 157.17 g/mol Low MW favors high ligand efficiency (LE).
SMILES String CN1CC(CC1=O)CC(=O)ODefines 3D topology and connectivity.
H-Bond Donors / Acceptors 1 / 3Optimal for avoiding excessive desolvation penalties.
Calculated TPSA ~57.6 ŲWell within the <90 Ų threshold for blood-brain barrier (BBB) penetration.

Expert Insight on Causality: The structural modification from a standard pyrrolidone to an N-methylated pyrrolidone fundamentally alters the molecule's solvation shell. By introducing the N-methyl group, the hydrogen bond donor capacity of the lactam nitrogen is completely abolished. This drastically reduces the desolvation energy required for the molecule to partition into lipid bilayers, thereby enhancing its passive membrane permeability compared to unmethylated analogs.

pH-Dependent Speciation and Absorption Kinetics

The presence of the acetic acid moiety at the C3 position dictates the ionization state of the molecule across physiological pH gradients. The carboxylic acid group has a predicted pKa of ~4.5.

In the highly acidic environment of the gastric tract (pH 1.2–2.0), the molecule exists predominantly in its unionized, protonated state (-COOH). This lipophilic form is primed for rapid passive diffusion across the gastric mucosa. Upon transit to the mildly alkaline intestinal tract (pH 6.5–7.4), the carboxylic acid deprotonates (-COO⁻), drastically increasing its aqueous solubility and facilitating systemic distribution.

Speciation A Gastric Environment (pH 1.2 - 2.0) Protonated State (-COOH) B Intestinal Tract (pH 6.5 - 7.4) Deprotonated State (-COO⁻) A->B GI Transit C High Lipid Permeability (Passive Diffusion) A->C Absorption D High Aqueous Solubility (Systemic Circulation) B->D Distribution

Figure 1: pH-dependent speciation and physiological absorption pathways.

Analytical Workflows for Physicochemical Validation

Theoretical values must be empirically validated to ensure robust downstream formulation. The following protocols are designed as self-validating systems to eliminate common experimental artifacts.

Protocol 3.1: High-Precision pKa Determination via Potentiometric Titration

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 0.15 M KCl solution using ultra-pure, degassed water.

  • Calibration: Standardize the glass pH electrode using certified buffer solutions at pH 4.01, 7.00, and 10.01.

  • Sample Dissolution: Dissolve exactly 2.0 mg of 1-Methyl-5-oxopyrrolidine-3-acetic Acid in 10 mL of the 0.15 M KCl background electrolyte.

  • Titration: Titrate the solution using standardized 0.1 M NaOH under a nitrogen blanket, recording pH after each 0.01 mL addition.

  • Data Analysis: Utilize the Gran plot method to determine the exact equivalence point and extract the pKa.

Causality & Self-Validation: The use of 0.15 M KCl as a background electrolyte is not arbitrary; it standardizes the ionic strength to mimic physiological conditions, ensuring the measured pKa reflects in vivo behavior. Furthermore, conducting the titration under a nitrogen blanket prevents atmospheric CO₂ from dissolving into the aqueous medium (forming carbonic acid), which would otherwise introduce artifacts and skew the speciation curve.

Protocol 3.2: Lipophilicity (LogD₇.₄) Profiling via Shake-Flask LC-MS

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours. Separate the phases.

  • Equilibration: Add 1 mg of the compound to a vial containing 1 mL of the mutually saturated PBS and 1 mL of the saturated n-octanol.

  • Agitation: Shake the vial at 300 RPM for exactly 60 minutes at a constant temperature of 25°C.

  • Separation: Centrifuge the vial at 4,000 RPM for 15 minutes to achieve complete phase separation.

  • Quantification: Analyze aliquots from both the aqueous and organic phases using LC-MS/MS. Calculate LogD as Log10(Area_octanol / Area_PBS).

Causality & Self-Validation: The mutual saturation of octanol and PBS prior to the experiment is a critical self-validating step. If unsaturated phases are used, the solvents will partition into each other during the assay, altering the phase volumes and artificially skewing the calculated LogD. Centrifugation is strictly required to break micro-emulsions; failure to do so results in aqueous droplets suspended in the octanol phase, leading to false-positive lipophilicity readings for highly polar compounds.

Synthetic Integration and Amide Coupling

When utilizing 1-Methyl-5-oxopyrrolidine-3-acetic Acid as a building block for complex peptidomimetics, preserving the stereointegrity at the C3 position is paramount. Research into related 5-oxopyrrolidine-3-acetic acid derivatives highlights the potential for complex bicyclic intermediates during specific reactions 4. Activation of the carboxylic acid can lead to epimerization via a ketene or oxazolone intermediate if temperature and base equivalents are not strictly controlled.

Coupling Start 1-Methyl-5-oxopyrrolidine -3-acetic Acid Act Carboxyl Activation (HATU / DIPEA / DMF) Start->Act Temp Thermal Control (Maintained at 0°C - 5°C) Act->Temp Prevent Epimerization Amine Amine Nucleophile Addition Temp->Amine Prod Chiral Amide Derivative (Preserved Stereocenter) Amine->Prod Amide Bond Formation

Figure 2: Optimized amide coupling workflow to prevent C3 epimerization.

By utilizing HATU as a coupling reagent alongside a mild base like DIPEA, and strictly maintaining the reaction temperature between 0°C and 5°C, chemists can successfully suppress the formation of epimerized byproducts, ensuring >98% enantiomeric excess (ee) in the final active pharmaceutical ingredient (API).

References

  • [[4]]() Title: Polyamide Fibers - ResearchGate. Source: researchgate.net. URL: [Link]

Sources

Comprehensive Spectroscopic Characterization of 1-Methyl-5-oxopyrrolidine-3-acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

1-Methyl-5-oxopyrrolidine-3-acetic acid (CAS: 933759-81-0) is a highly functionalized pyrrolidone derivative. The pyrrolidin-2-one (lactam) scaffold is a privileged structure in medicinal chemistry, forming the core of racetam-class nootropics (e.g., piracetam) and various active pharmaceutical ingredients (APIs).

From a spectroscopic standpoint, this molecule presents a fascinating analytical challenge. It contains two distinct carbonyl environments (a lactam and a carboxylic acid), a tertiary amine embedded within a five-membered ring, and a chiral center at the C3 position. This chiral center renders the adjacent methylene protons (at C2 and C4) diastereotopic, resulting in complex, high-order splitting patterns in Nuclear Magnetic Resonance (NMR) spectroscopy.

This whitepaper provides an in-depth, self-validating framework for the spectroscopic elucidation of this compound, detailing the causality behind experimental choices and providing expected analytical profiles based on established physical chemistry principles.

Physicochemical Properties & Sample Preparation

Before initiating any spectroscopic analysis, the physicochemical properties of the analyte must dictate the sample preparation protocols.

PropertyValueSpectroscopic Implication
Molecular Formula C₇H₁₁NO₃Used for exact mass calculation in HRMS.
Molecular Weight 157.17 g/mol Base peak target for low-resolution MS.
LogP (Estimated) -0.8 to -0.2Highly polar; requires polar aprotic solvents for NMR.
pKa (Carboxylic Acid) ~4.5pH-sensitive ionization in Electrospray Ionization (ESI).
Causality in Solvent Selection

For NMR analysis, DMSO-d₆ is the solvent of choice over CDCl₃. The molecule contains both a highly polar carboxylic acid and a lactam moiety, which form strong intermolecular hydrogen-bonded dimers. CDCl₃ cannot disrupt these networks, leading to poor solubility and broadened NMR signals. DMSO-d₆ acts as a strong hydrogen-bond acceptor, breaking these dimers, ensuring complete dissolution, and preventing the rapid chemical exchange of the carboxylic acid proton, allowing it to be observed as a distinct peak [1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Assignments and Causality

The ¹H NMR spectrum of 1-methyl-5-oxopyrrolidine-3-acetic acid is defined by its rigid ring system and the chiral center at C3. Because C3 is asymmetric, the two protons on the adjacent C2 carbon (and the C4 carbon) are in different magnetic environments (diastereotopic). They do not couple equally to the C3 proton, resulting in distinct ABX spin systems rather than simple doublets or triplets.

  • Protocol: Dissolve 15 mg of the analyte in 0.6 mL DMSO-d₆ containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard. Acquire at 400 MHz with a relaxation delay (D1) of 2 seconds.

PositionExpected Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J in Hz)
-COOH 12.20Broad singlet1HN/A (Exchanges with D₂O)
C2-Hₐ 3.50dd1HJ = 9.5, 7.0
C2-H₆ 3.15dd1HJ = 9.5, 6.0
N-CH₃ 2.70Singlet3HN/A
C3-H 2.55Multiplet1HComplex
C4-Hₐ 2.40dd1HJ = 16.0, 8.5
CH₂-COOH 2.35Doublet2HJ = 7.0
C4-H₆ 2.05dd1HJ = 16.0, 6.5
¹³C NMR Assignments

The ¹³C NMR spectrum easily differentiates the two carbonyl environments. The lactam carbonyl typically resonates slightly further downfield than the aliphatic carboxylic acid due to the resonance contribution of the adjacent nitrogen lone pair, which decreases the electron density at the carbonyl carbon.

PositionExpected Shift (δ, ppm)Carbon TypeRationale
C5 (Lactam C=O) 173.5QuaternaryDeshielded by N and O.
Acid C=O 172.8QuaternaryStandard aliphatic carboxylic acid shift.
C2 (Ring CH₂) 53.2SecondaryDeshielded by adjacent electronegative Nitrogen.
CH₂-COOH 38.1SecondaryAlpha to carboxylic acid.
C4 (Ring CH₂) 37.5SecondaryAlpha to lactam carbonyl.
N-CH₃ 29.4PrimaryTypical N-methyl shift in lactams.
C3 (Ring CH) 28.6TertiaryAliphatic methine.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups. The spectrum is dominated by the vibrations of the two distinct carbonyl groups and the hydroxyl group [2][3].

  • Protocol: Analyze via Attenuated Total Reflectance (ATR) using a diamond crystal. Collect 32 scans at a resolution of 4 cm⁻¹. Run a background (blank) scan immediately prior to sample analysis to subtract atmospheric CO₂ and H₂O—a critical self-validating step.

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Mechanistic Note
3300 – 2500 Strong, BroadO-H StretchBroadening is caused by extensive intermolecular hydrogen bonding of the carboxylic acid, which creates a continuous distribution of bond strengths and vibrational energies [2].
1715 Strong, SharpC=O (Acid)Characteristic stretching frequency for an aliphatic carboxylic acid [3].
1680 Strong, SharpC=O (Lactam)The resonance of the nitrogen lone pair into the carbonyl reduces the C=O double bond character, lowering the stretching frequency compared to the acid [3].
1250 MediumC-N StretchStretching vibration of the tertiary lactam nitrogen.

Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) is the gold standard for polar, heteroatom-containing molecules. Because the molecule contains a basic lactam nitrogen and two basic carbonyl oxygens, it is highly amenable to positive ion mode (ESI+) [4].

  • Protocol: Prepare a 1 µg/mL solution in 50:50 Acetonitrile:Water with 0.1% Formic Acid. The formic acid acts as a proton source, driving the equilibrium toward the formation of the

    
     pseudomolecular ion.
    
  • Self-Validation: Always inject a solvent blank prior to the sample to ensure the

    
     158.08 peak is not a background contaminant or carryover from previous runs.
    
Fragmentation Pathways

Upon Collision-Induced Dissociation (CID), pyrrolidone derivatives typically undergo specific neutral losses [4][5]. For 1-methyl-5-oxopyrrolidine-3-acetic acid, the primary fragmentation pathways involve the peripheral functional groups before the cleavage of the highly stable lactam ring.

  • Loss of Water (-18 Da): The protonated carboxylic acid readily loses H₂O to form a highly reactive acylium ion (

    
     140.07).
    
  • Decarboxylation (-44 Da): Loss of CO₂ yields an

    
     114.09 fragment.
    
  • Loss of Acetic Acid Side Chain (-59 Da): Cleavage of the entire -CH₂COOH group leaves the core N-methylpyrrolidone cation (

    
     98.06).
    

MS_Pathway M [M+H]+ m/z 158.08 (Protonated Precursor) F1 [M+H - H2O]+ m/z 140.07 (Acylium Ion) M->F1 -H2O (-18 Da) F2 [M+H - CH2COOH]+ m/z 98.06 (Pyrrolidone Core) M->F2 -CH2COOH (-59 Da) F3 [M+H - CO2]+ m/z 114.09 (Decarboxylation) M->F3 -CO2 (-44 Da)

Caption: ESI-MS/MS Fragmentation pathway of 1-Methyl-5-oxopyrrolidine-3-acetic acid in positive mode.

Self-Validating Spectroscopic Workflow

To ensure high-fidelity data suitable for regulatory submission or rigorous peer review, the analytical workflow must be self-validating. This means every step contains an internal check to rule out false positives or instrumental artifacts.

NMR_Workflow Prep 1. Sample Preparation Dissolve 15 mg in 0.6 mL DMSO-d6 IS 2. Internal Standard Add 0.05% v/v TMS (0.00 ppm reference) Prep->IS Acq 3. Data Acquisition 1H (400 MHz) & 13C (100 MHz) IS->Acq Proc 4. Processing Phase/Baseline Correction & Integration Acq->Proc Val 5. Self-Validation Verify DMSO residual peak exactly at 2.50 ppm Proc->Val

Caption: Self-validating NMR workflow ensuring chemical shift accuracy via dual-referencing.

References

  • 2.4: Functional Groups - Chemistry LibreTexts . Chemistry LibreTexts. Available at:[Link]

  • Interpreting Infrared Spectra . Specac Ltd. Available at:[Link]

  • Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams . PubMed Central (PMC). Available at:[Link]

  • Multi-stage Mass Spectrometry of Poly(vinyl pyrrolidone) and Its Vinyl Succinimide Copolymer Formed upon Exposure to Sodium Hypochlorite . PubMed Central (PMC). Available at:[Link]

  • 1-Phenylpyrrolidin-2-one | C10H11NO | CID 78375 . PubChem. Available at:[Link]

The Biological Versatility of the 5-Oxopyrrolidine Scaffold: A Comprehensive Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Introduction: The 5-Oxopyrrolidine Scaffold – A Privileged Structure in Medicinal Chemistry

The 5-oxopyrrolidine, also known as the 2-pyrrolidinone or γ-lactam ring, stands as a cornerstone heterocyclic motif in medicinal chemistry. Its prevalence in a wide array of natural products and clinically approved pharmaceuticals underscores its status as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets.[1][2] This five-membered lactam structure offers a unique combination of properties: its conformational flexibility allows for precise orientation of substituents, while the embedded amide functionality provides key hydrogen bonding capabilities.[2]

This guide, designed for researchers, scientists, and drug development professionals, moves beyond a simple recitation of facts. It serves as a deep dive into the multifaceted biological activities of 5-oxopyrrolidine derivatives. We will explore the causal relationships behind their therapeutic effects, detail the self-validating experimental protocols used to characterize them, and provide a robust foundation of evidence from authoritative sources. Our objective is to furnish a technical resource that not only informs but also inspires the next generation of therapeutic innovation built upon this remarkable chemical entity.

Anticancer Activity: A Scaffold for Targeting Malignancy

The development of novel anticancer agents is a paramount challenge in modern medicine. The 5-oxopyrrolidine scaffold has emerged as a highly promising framework for designing new therapeutics that can overcome the limitations of existing treatments.[3] Derivatives have demonstrated potent, structure-dependent cytotoxic effects against various human cancer cell lines, including lung adenocarcinoma (A549), melanoma (IGR39), and triple-negative breast cancer (MDA-MB-231).[4][5]

Mechanism of Action: Inhibiting Uncontrolled Proliferation

The anticancer effects of 5-oxopyrrolidine derivatives are often multifactorial. One of the key mechanisms identified is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[6] Molecular docking studies have suggested that certain hydrazone derivatives bearing this scaffold can bind with high affinity to the active sites of key protein kinases like the non-receptor Tyrosine Kinase (TK) SCR and Serine/Threonine-Protein Kinase (STPK) BRAF, positioning them as potential multi-kinase inhibitors.[6] This dual-targeting capability is a highly sought-after attribute in oncology, as it can preemptively address the common issue of resistance development.

Structure-Activity Relationship (SAR) Insights

Systematic investigation has revealed critical structural features that govern the anticancer potency of these derivatives:

  • The Hydrazone Moiety: The incorporation of a hydrazone linkage (–NH–N=CH–) is a recurring theme in highly active compounds. This group, often substituted with various aromatic or heterocyclic rings, appears crucial for biological activity.[4][5]

  • Substituents on the Aromatic Ring: Derivatives featuring 2-hydroxybenzylidene and 2-hydroxynaphthalenylmethylene moieties have demonstrated the highest cytotoxicity in both 2D and 3D cancer cell models.[6]

  • The Free Amino Group: Studies modifying a 1-(4-acetamidophenyl) substituent have shown that deacetylation to reveal a free amino group often leads to more potent anticancer activity, coupled with favorable low cytotoxicity toward non-cancerous cells.[4][7]

Data Summary: Cytotoxicity of 5-Oxopyrrolidine Derivatives

The following table summarizes the reported in vitro anticancer activity of representative compounds.

Compound ID/DescriptionScaffold TypeTarget Cell LineObserved Activity/PotencyReference
Compounds 18-22 5-Oxopyrrolidine-hydrazonesA549 (Lung Carcinoma)Exerted the most potent anticancer activity among the tested series.[3][4]
Compound 21 5-Oxopyrrolidine with 5-nitrothiopheneA549 (Lung Carcinoma)Demonstrated high anticancer activity with low cytotoxicity on non-cancerous cells.[4][8]
Compound 8 2-hydroxybenzylidene derivativeIGR39, MDA-MB-231Demonstrated the highest cytotoxicity in 2D and 3D assays.[5][6]
Compound 12 2-hydroxynaphthalenylmethylene derivativeIGR39, MDA-MB-231Demonstrated the highest cytotoxicity in 2D and 3D assays.[5][6]
5-fluorobenzimidazole derivative 3,5-dichloro-2-hydroxyphenyl-5-oxopyrrolidineA549 (Lung Carcinoma)Showed the highest anticancer activity in its tested series.[9]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the effect of 5-oxopyrrolidine derivatives on cancer cell viability. The causality is clear: the mitochondrial dehydrogenases of viable cells convert the yellow MTT salt into purple formazan crystals, providing a colorimetric readout of cell survival.

Objective: To determine the concentration-dependent cytotoxic effect of test compounds on a cancer cell line (e.g., A549).

Materials:

  • A549 human lung adenocarcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • Test compounds dissolved in DMSO (Dimethyl sulfoxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • 96-well microplates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent like cisplatin (positive control).[10]

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.[10]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will form formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Visualization: Anticancer Drug Screening Workflow

cluster_workflow Workflow for In Vitro Anticancer Screening A 1. Cell Culture (e.g., A549 Lung Cancer) B 2. Compound Preparation (Serial Dilutions) A->B Prepare dilutions C 3. Cell Treatment (24-72h Incubation) B->C Add to cells D 4. Viability Assay (e.g., MTT Assay) C->D Assess viability E 5. Data Acquisition (Absorbance Reading) D->E Measure signal F 6. Analysis (Calculate IC50 Value) E->F Determine potency

Caption: A typical workflow for evaluating the cytotoxicity of novel compounds.

Antimicrobial Activity: A New Front Against Resistant Pathogens

The global crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical scaffolds that can combat multidrug-resistant (MDR) pathogens.[11] 5-Oxopyrrolidine derivatives have demonstrated significant potential in this arena, exhibiting potent and often selective activity against clinically important bacteria, particularly Gram-positive organisms.[3][4]

Spectrum of Activity: From MRSA to Biofilm Disruption

Research has highlighted the efficacy of 5-oxopyrrolidine derivatives against a panel of high-priority pathogens. A notable strength is their activity against methicillin-resistant and vancomycin-intermediate Staphylococcus aureus (MRSA, VISA) strains.[9] For instance, certain compounds bearing 5-nitrothiophene substituents have shown promising and selective antimicrobial activity against MDR S. aureus, including strains resistant to modern antibiotics like linezolid.[3][4][12]

Beyond direct bactericidal or bacteriostatic action, some derivatives have shown the ability to disrupt biofilms.[13] Hydrazones with a 5-nitrothienyl fragment have demonstrated excellent results in disrupting established S. aureus and E. coli biofilms, a critical activity since biofilm formation is a major contributor to persistent and chronic infections.[11][13][14] Some compounds also possess antifungal properties against pathogens like Candida tenuis and Aspergillus niger.[4][7]

Structure-Activity Relationship (SAR) Insights

The antibacterial potency is strongly influenced by the nature of the substituents on the core scaffold:

  • Nitro-substituted Heterocycles: Hydrazones containing 5-nitro-2-thiophene and 5-nitro-2-furfural moieties consistently exhibit the most potent antibacterial properties.[14] One such hydrazone with a 5-nitrothien-2-yl fragment was found to surpass the control antibiotic cefuroxime against nearly all tested bacterial strains.[11][13]

  • Benzylidene Moiety: A hydrazone with a simple benzylidene moiety demonstrated very strong inhibition of S. aureus (MIC of 3.9 µg/mL), outperforming cefuroxime (MIC of 7.8 µg/mL).[11][13][14]

  • Selectivity: The antimicrobial activity appears primarily directed at Gram-positive bacteria, with most derivatives showing little to no activity against Gram-negative pathogens like Klebsiella pneumoniae or Pseudomonas aeruginosa.[7][9]

Data Summary: Minimum Inhibitory Concentrations (MIC)

The table below presents MIC values for lead compounds against key bacterial pathogens.

Compound ID/DescriptionTarget OrganismMIC (µg/mL)Control Drug (MIC, µg/mL)Reference
Hydrazone with benzylidene moiety S. aureus3.9Cefuroxime (7.8)[11][13][14]
Hydrazone with 5-nitrothien-2-yl S. aureus<7.8Cefuroxime (7.8)[11][13][14]
Hydrazone with 5-nitrothien-2-yl L. monocytogenes<7.8Cefuroxime (7.8)[11][13]
Compound 21 (5-nitrothiophene) MDR S. aureusPromising activityVancomycin (comparable)[3][4]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is the gold standard for quantifying the in vitro potency of an antimicrobial agent. It directly measures the lowest concentration of a drug that visibly inhibits microbial growth.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against a bacterial strain (e.g., S. aureus ATCC 9144).

Materials:

  • S. aureus strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in DMSO

  • Control antibiotic (e.g., vancomycin, cefuroxime)

  • Sterile 96-well microplates, bacterial inoculum loop, spectrophotometer (600 nm)

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh agar plate, pick several colonies of S. aureus and suspend them in saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. The typical concentration range is 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control well (broth + inoculum, no drug) to confirm bacterial growth and a negative control well (broth only) to check for sterility. Also, run a serial dilution of a standard antibiotic as a quality control measure.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under ambient air conditions.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Visualization: Antimicrobial Screening and Biofilm Disruption Workflow

cluster_workflow Antimicrobial Evaluation Pipeline A 1. Primary Screening (MIC Determination) B 2. Secondary Screening (MBC Determination) A->B Assess bactericidal activity C 3. Biofilm Assay (Formation Inhibition) A->C Test prevention E 5. Lead Compound Identified B->E Select potent candidates D 4. Biofilm Assay (Disruption of Pre-formed) C->D Test treatment D->E Select potent candidates

Caption: A workflow for characterizing the antimicrobial properties of new agents.

Neuroprotective and Central Nervous System (CNS) Activities

The pyrrolidone ring is perhaps most famously represented in the CNS space by piracetam, the prototypical "nootropic" agent developed in the 1960s to enhance memory and learning.[15] This legacy has spurred continued research into 5-oxopyrrolidine derivatives for their potential to not only improve cognitive function but also to protect neurons from the damage associated with stroke, trauma, and neurodegenerative diseases.[15][16]

Mechanisms of Neuroprotection

The neuroprotective effects of these compounds are not tied to a single mechanism but rather a constellation of beneficial actions at the cellular level.

  • Anti-inflammatory and Antioxidant Effects: Neuroinflammation and oxidative stress are hallmarks of many neurological disorders. Certain pyrrolidine derivatives can suppress the production of pro-inflammatory molecules and mitigate oxidative damage by scavenging reactive oxygen species (ROS).[16] This may involve modulating key inflammatory pathways like NF-κB.[16]

  • Anti-Apoptotic Signaling: Some compounds exert protective effects by modulating the delicate balance of pro- and anti-apoptotic proteins. For example, treatment with related compounds has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax, ultimately inhibiting caspase activation and preventing cell death.[17]

  • GABAergic Modulation: (R)-5-Oxopyrrolidine-2-carboxylic acid (D-Pyroglutamic acid), a natural derivative, has been shown to release the inhibitory neurotransmitter GABA from the cerebral cortex, which may contribute to its observed anti-anxiety effects.[18]

Visualization: Potential Neuroprotective Signaling Pathways

cluster_pathway Hypothetical Neuroprotective Mechanisms Compound 5-Oxopyrrolidine Derivative ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges Inflam Pro-inflammatory Mediators (NF-κB) Compound->Inflam Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Upregulates Neuron Neuronal Survival ROS->Neuron Damages Inflam->Neuron Damages Bax Bax (Pro-apoptotic) Bax->Neuron Induces Apoptosis Bcl2->Bax Inhibits

Caption: Simplified diagram of potential neuroprotective pathways modulated by derivatives.

Experimental Protocol: In Vitro Neuroprotection Assay (H₂O₂-Induced Oxidative Stress)

This protocol provides a method to assess a compound's ability to protect neuronal cells from oxidative damage, a common pathological event.

Objective: To evaluate the neuroprotective effect of test compounds against hydrogen peroxide (H₂O₂)-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y neuroblastoma cells

  • DMEM/F12 medium with 10% FBS

  • Test compounds dissolved in DMSO

  • Hydrogen peroxide (H₂O₂) solution

  • MTT solution or other viability assay reagents

  • 96-well plates, incubator, microplate reader

Step-by-Step Methodology:

  • Cell Culture: Seed SH-SY5Y cells in a 96-well plate and grow to ~80% confluency. For differentiation into a more neuron-like phenotype, cells can be pre-treated with retinoic acid for several days.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a period of 1 to 24 hours. This step assesses the compound's ability to prime the cells for protection.

  • Induction of Oxidative Stress: After the pre-treatment period, add a pre-determined toxic concentration of H₂O₂ (e.g., 100-500 µM) to the wells (except for the untreated control wells). Incubate for an additional 4-24 hours.

  • Viability Assessment: Following the H₂O₂ insult, measure cell viability using the MTT assay as described in Protocol 2.4 or a similar method.

  • Analysis: Compare the viability of cells treated with the compound + H₂O₂ to those treated with H₂O₂ alone. A significant increase in viability indicates a neuroprotective effect.[19]

Other Notable Biological Activities

The therapeutic versatility of the 5-oxopyrrolidine scaffold extends beyond the major areas of oncology, infectious disease, and neurology.

Anti-inflammatory Effects

Certain 5-oxopyrrolidine-3-carboxylic acid derivatives have been specifically designed and synthesized as anti-inflammatory agents. These compounds have shown excellent in vitro activity against matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1][20] As these enzymes are deeply involved in tissue remodeling and inflammation during pathological conditions, their inhibition represents a promising therapeutic strategy.[1]

Analgesic and Antihypoxic Effects

Early investigations into 1-substituted 5-oxopyrrolidine-3-carboxylic acids revealed that these simple structures possess both analgesic and antihypoxic (protection against low oxygen) effects of varying strengths.[21] This suggests that the core scaffold may have intrinsic properties that could be optimized for pain management or for conditions involving ischemic injury.

Ion Channel Modulation

More recently, a series of 5-oxopyrrolidine-3-carboxamides have been identified as inhibitors of the Nav1.8 voltage-gated sodium channel.[22] Since Nav1.8 is preferentially expressed in peripheral sensory neurons and plays a key role in pain signaling, these inhibitors are being investigated for the treatment of pain disorders, as well as chronic cough and itch.[22]

Conclusion and Future Perspectives

The 5-oxopyrrolidine scaffold is a testament to the power of a well-designed chemical framework. Its ability to serve as a foundation for potent and selective agents against cancer, multidrug-resistant microbes, and neurological insults highlights its remarkable versatility. The insights gained from structure-activity relationship studies—the importance of the hydrazone linker, the impact of nitro-aromatic substituents, and the modulatory role of amine groups—provide a clear roadmap for future optimization.

The path forward is rich with opportunity. Future research should focus on elucidating the precise molecular targets for the most active compounds, moving beyond phenotypic screening to mechanism-based drug design. The development of derivatives with improved pharmacokinetic profiles (ADME) will be critical for translating in vitro potency into in vivo efficacy. Finally, exploring novel combinations of the 5-oxopyrrolidine core with other pharmacophores could unlock synergistic effects and lead to the development of next-generation therapeutics that are both highly effective and capable of overcoming clinical resistance. This privileged scaffold, having already given much to medicinal chemistry, is poised to deliver even more.

References

  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (2021). Pharmaceutical Chemistry Journal, 55(3), 1-3.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). PubMed.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). MDPI.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PubMed.
  • Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. (n.d.). KTU ePubl.
  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (n.d.). Rasayan Journal of Chemistry.
  • (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020).
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI.
  • A Comparative Analysis of the Bioactivity of 5-Hydroxy-2-pyrrolidone Derivatives and Rel
  • Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. (n.d.). LSMU CRIS.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PMC.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). PMC.
  • Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. (2025). PMC.
  • Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. (2025). MDPI.
  • Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. (2025). NCBI.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2025).
  • The anticancer activity of 5-oxopyrrolidine derivatives 2 and 4–22 on... (n.d.).
  • Neuroprotective Potential of Pyrrolidine Derivatives: A Technical Overview. (n.d.). Benchchem.
  • 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. (2022). ACS Medicinal Chemistry Letters.
  • (R)-5-Oxopyrrolidine-2-carboxylic acid. (n.d.). TargetMol.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. (2022). Semantic Scholar.
  • Pyrrolidone deriv
  • Anti-apoptotic and neuroprotective effects of oxysophoridine on cerebral ischemia both in vivo and in vitro. (2013). PubMed.
  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (2025). MDPI.

Sources

1-Methyl-5-oxopyrrolidine-3-acetic Acid: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern medicinal chemistry, the identification and utilization of privileged scaffolds are paramount to accelerating the discovery of novel therapeutics. 1-Methyl-5-oxopyrrolidine-3-acetic acid has emerged as a chemical scaffold of significant interest. Its inherent structural features, including a lactam ring and a carboxylic acid moiety, provide a unique three-dimensional architecture that is amenable to a wide range of chemical modifications. This guide offers an in-depth technical exploration of this scaffold, covering its fundamental chemical properties, robust synthetic routes, and diverse applications in drug development. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the pharmaceutical industry, providing both foundational knowledge and practical insights into the exploitation of this versatile molecular framework.

Part 1: Core Chemical and Physical Characteristics

A thorough understanding of the physicochemical properties of 1-Methyl-5-oxopyrrolidine-3-acetic acid is crucial for its effective application in drug design. These properties influence its solubility, membrane permeability, and potential for interaction with biological targets.

Key Physicochemical Data
PropertyValue
Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol [1]
CAS Number 933759-81-0[1]
Appearance Pale Yellow Solid[2]
Storage Temperature Room temperature[2] or 2-8°C (sealed in dry conditions)[1]

Table 1: Fundamental physicochemical properties of 1-Methyl-5-oxopyrrolidine-3-acetic acid.

The unique structure of this compound makes it a valuable asset in organic synthesis and pharmaceutical research, where it is sought after for its potential in drug discovery and development.[1]

Part 2: Synthesis and Methodologies

The synthetic accessibility of a chemical scaffold is a key determinant of its utility. The preparation of 1-Methyl-5-oxopyrrolidine-3-acetic acid and its derivatives is well-documented, with several established protocols.

General Synthesis of the Core Scaffold

A common synthetic route involves the cyclization of itaconic acid with an appropriate amine. For instance, 1-substituted 5-oxopyrrolidine-3-carboxylic acids can be prepared through the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, or heterocyclic amines.[3][4] The reaction of itaconic acid with amines like 2,4-difluoroaniline in water at reflux, followed by purification, yields the corresponding 5-oxopyrrolidine-3-carboxylic acid derivative.[5]

Detailed Experimental Workflow: A Representative Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a 1-substituted 5-oxopyrrolidine-3-carboxylic acid.

Figure 1: Generalized workflow for the synthesis of the scaffold. This diagram outlines the key stages from starting materials to the final purified product.

Esterification and Further Derivatization

The carboxylic acid moiety of the scaffold can be readily esterified. For example, treatment with methanol in the presence of a catalytic amount of sulfuric acid yields the corresponding methyl ester.[5][6][7] This ester can then be converted to a hydrazide by reacting with hydrazine hydrate, providing a versatile intermediate for the synthesis of various heterocyclic derivatives.[6][7]

G Carboxylic_Acid 1-Substituted-5-oxopyrrolidine-3-carboxylic Acid Ester Methyl Ester Derivative Carboxylic_Acid->Ester Esterification (MeOH, H2SO4) Hydrazide Hydrazide Derivative Ester->Hydrazide Hydrazinolysis (Hydrazine Hydrate) Heterocycles Pyrazole, Pyrrole, Triazole Derivatives Hydrazide->Heterocycles Condensation with Diketones

Figure 2: Derivatization pathway of the scaffold. This illustrates the sequential conversion of the carboxylic acid to more complex heterocyclic structures.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The 1-Methyl-5-oxopyrrolidine-3-acetic acid scaffold and its analogues have been extensively explored for a range of biological activities, demonstrating their potential as privileged structures in drug development.

Antimicrobial and Antifungal Activity

Derivatives of this scaffold have shown promising activity against various pathogens. For instance, certain hydrazone derivatives have demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria.[8][9] Specifically, a hydrazone with a 5-nitrothien-2-yl fragment surpassed the activity of the control antibiotic cefuroxime against several bacterial strains and was effective in disrupting biofilms.[8][9] Other studies have highlighted the antifungal properties of related pyrrolidine derivatives.[10]

Anticancer and Cytotoxic Potential

The 5-oxopyrrolidine core is a feature of molecules with notable anticancer properties.[6] Synthesized derivatives have been evaluated for their in vitro anticancer activity, with some compounds exhibiting potent effects against cell lines such as A549 (lung carcinoma).[6] Further research has explored the cytotoxic effects of these compounds on triple-negative breast cancer, prostate cancer, and melanoma cell lines, with certain hydrazone derivatives showing significant activity.[5]

Antioxidant and Other Biological Activities

Derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been identified as potent antioxidants.[7] The broad biological potential of this scaffold is further evidenced by studies reporting analgesic and antihypoxic effects of 1-substituted 5-oxopyrrolidine-3-carboxylic acids.[3][4] The unique structure of these compounds makes them valuable for creating new organic molecules with a wide array of applications.[1]

Part 4: Future Directions and Conclusion

The 1-Methyl-5-oxopyrrolidine-3-acetic acid scaffold represents a highly versatile and synthetically accessible platform for the development of novel therapeutic agents. Its favorable physicochemical properties and proven biological activities across different disease areas underscore its significance as a privileged structure in medicinal chemistry. Future research will likely focus on the synthesis of more complex and diverse libraries of derivatives, coupled with advanced in silico screening methods to identify novel drug candidates with enhanced potency and selectivity. The continued exploration of this scaffold holds considerable promise for addressing unmet medical needs.

References

  • 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | C7H11NO3 - PubChem. National Center for Biotechnology Information. [Link]

  • Introducing 2-(1-Methyl-5-oxopyrrolidin-3-yl)acetic Acid: A High-Quality Chemical Solution. Bldepharm. [Link]

  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Springer. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Center for Biotechnology Information. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. [Link]

  • Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. ResearchGate. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health | Notes. MDPI. [Link]

  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]

  • Discovery of Methyl (5Z)-[2-(2,4,5-Trioxopyrrolidin-3-ylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetates as Antifungal Agents against Potato Diseases. PubMed. [Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. National Center for Biotechnology Information. [Link]

Sources

Structure-Activity Relationship (SAR) of 1-Methyl-5-oxopyrrolidine-3-acetic Acid Analogs: A Comprehensive Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The


-lactam ring is a privileged pharmacophore in central nervous system (CNS) drug discovery. Specifically, 1-Methyl-5-oxopyrrolidine-3-acetic acid  (CAS 933759-81-0)[1] and its analogs serve as highly tunable, conformationally restricted scaffolds. By systematically altering the N1-alkyl group, the C3-acetic acid side chain, and the stereochemistry of the pyrrolidone ring, researchers can selectively target distinct neurological pathways—ranging from Synaptic Vesicle Glycoprotein 2A (SV2A) modulation for epilepsy to P2X7 receptor antagonism for neuroinflammation.

This whitepaper provides an in-depth, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) aligned technical guide on the structure-activity relationship (SAR) of these analogs, complete with self-validating experimental workflows and quantitative pharmacological profiling.

Scaffold Architecture & Nomenclature Disambiguation

Before detailing the SAR, it is critical to address the nomenclature of this chemical class to ensure reproducibility.

In standard IUPAC nomenclature for 2-pyrrolidone derivatives, the nitrogen is designated as position 1, and the carbonyl carbon is position 2. However, in the "5-oxo" numbering scheme frequently utilized in pharmaceutical literature, the carbonyl is designated as C5. Therefore, 1-Methyl-5-oxopyrrolidine-3-acetic acid is structurally equivalent to 1-methyl-2-oxopyrrolidine-4-acetic acid [2].

The rigid lactam ring and defined stereochemistry make this compound an invaluable scaffold for introducing chirality into GABA analogs and peptidomimetics[2]. The core features three primary sites for derivatization:

  • N1-Position: Dictates lipophilicity and blood-brain barrier (BBB) penetration.

  • C5-Carbonyl: Acts as an essential hydrogen-bond acceptor.

  • C3-Position (or C4 in standard IUPAC): The primary vector for electrostatic interactions and receptor sub-type selectivity.

SAR_Pathways Core 1-Methyl-5-oxopyrrolidine Core Scaffold C3_Mod C3-Acetic Acid / Amide (SV2A / GABA Targeting) Core->C3_Mod Substitution C2_Mod C2-Carboxamide (P2X7 Antagonism) Core->C2_Mod Isomerization N1_Mod N1-Methylation (Enhanced BBB Penetration) Core->N1_Mod Lipophilicity Neuro Neuroprotection & Cognitive Enhancement C3_Mod->Neuro Synaptic Modulation AntiInflam Anti-Neuroinflammatory Activity C2_Mod->AntiInflam Microglial Inhibition N1_Mod->Neuro

Caption: Divergent pharmacological targeting based on positional substitution of the 5-oxopyrrolidine scaffold.

Mechanistic Structure-Activity Relationship (SAR) Drivers

N1-Alkylation: Overcoming the Blood-Brain Barrier

The unmethylated precursor (5-oxopyrrolidine-3-acetic acid) possesses a secondary lactam nitrogen that acts as a strong hydrogen-bond donor. While this can participate in target binding, it significantly increases the polar surface area (PSA) and limits passive diffusion across the BBB.

  • SAR Insight: Methylation at N1 (yielding 1-Methyl-5-oxopyrrolidine-3-acetic acid) masks this hydrogen-bond donor, increasing the LogP and drastically improving CNS penetrance.

C3-Side Chain Modifications: SV2A vs. P2X7 Selectivity

The C3-acetic acid moiety is the primary determinant of receptor selectivity.

  • Carboxylic Acid vs. Amide: Free carboxylic acids exhibit poor BBB permeability due to physiological ionization (pH 7.4). Converting the C3-acetic acid into an acetamide (isosteric replacement) mimics the pharmacophore of racetams like levetiracetam and brivaracetam[3]. Kenda et al. demonstrated that a carboxamide moiety is essential for high-affinity binding to the SV2A binding site, whereas free acids lose potency[3].

  • Positional Isomerization: Shifting the functional group from the C3 position to the C2 position fundamentally alters the target. For example, 1-methyl-5-oxopyrrolidine-2-carboxamide derivatives (e.g., GSK-1482160) act as preferential antagonists for the P2X7 receptor, a central hub in neuroinflammation and psychiatric disorders[4].

Stereochemical Rigidity

The 5-oxopyrrolidine ring is a chiral environment. The spatial orientation of the C3-acetic acid/acetamide group dictates the thermodynamic stability of the ligand-receptor complex.

  • SAR Insight: The

    
    -enantiomer typically exhibits a 5- to 10-fold higher affinity for SV2A compared to the 
    
    
    
    -enantiomer, as the binding pocket features a highly restrictive hydrophobic sub-pocket that only accommodates specific spatial geometries[3][5].

Self-Validating Experimental Workflows

To ensure scientific integrity, the synthesis and pharmacological evaluation of these analogs must employ self-validating protocols with built-in quality controls.

Protocol 1: Enantioselective Synthesis via Enzymatic Kinetic Resolution
  • Step 1: Cyclization: React itaconic acid with methylamine in an aqueous solution at 140°C under pressurized conditions to yield racemic 1-methyl-5-oxopyrrolidine-3-carboxylic acid.

    • Causality: High-temperature amidation provides the thermodynamic energy required to drive the intramolecular cyclization, forming the highly stable

      
      -lactam ring.
      
  • Step 2: Homologation & Esterification: Convert the carboxylic acid to an acetic acid side chain via Arndt-Eistert homologation, followed by esterification to yield racemic 1-methyl-5-oxopyrrolidine-3-acetate.

  • Step 3: Enzymatic Resolution: Incubate the racemic ester with Candida antarctica Lipase B (CALB) in a biphasic buffer/organic solvent system.

    • Causality: CALB exhibits extreme stereoselectivity. It hydrolyzes only the

      
      -ester into the corresponding acid while leaving the 
      
      
      
      -ester intact. This allows for simple separation via acid-base liquid-liquid extraction[2].
  • Step 4: Self-Validation (Quality Control): Analyze the isolated enantiomers using Chiral High-Performance Liquid Chromatography (HPLC) with a Daicel Chiralpak AD-H column.

    • Causality: This confirms that the enantiomeric excess (ee) is >99%. Proceeding to biological assays with racemic mixtures confounds SAR data due to competitive binding from the less active enantiomer.

Workflow Step1 1. Itaconic Acid Precursor Step2 2. N-Methylation & Cyclization Step1->Step2 Step3 3. Enzymatic Kinetic Resolution Step2->Step3 Racemic Core Step4 4. C3-Amidation (SAR Diversification) Step3->Step4 >99% ee (Chiral HPLC) Step5 5. SV2A Binding Assay Step4->Step5 Purified Analogs

Caption: Self-validating synthetic and screening pipeline for 1-Methyl-5-oxopyrrolidine analogs.

Protocol 2: Radioligand Displacement Assay for SV2A Affinity
  • Step 1: Tissue Preparation: Isolate synaptic vesicle membranes from rat cerebral cortex via differential centrifugation.

    • Causality: Cortex tissue provides a high density of natively folded SV2A proteins, ensuring physiological relevance compared to artificially overexpressing recombinant cell lines.

  • Step 2: Incubation: Incubate the membranes with 2 nM

    
    ucb 30889 (a validated high-affinity SV2A radioligand) and varying concentrations of the synthesized analog (0.1 nM to 100 µM) in HEPES buffer (pH 7.4) at 4°C for 120 minutes.
    
    • Causality: Conducting the assay at 4°C prevents proteolytic degradation of the receptors and stabilizes the transient ligand-receptor complexes.

  • Step 3: Self-Validation (Internal Control): Concurrently run a parallel assay using 10 µM of unlabelled levetiracetam to define non-specific binding (NSB).

    • Causality: Subtracting NSB from total binding yields the specific binding. This validates that the radioactive signal is exclusively from SV2A occupancy and not from lipid partitioning or non-specific adherence to the plastic well.

  • Step 4: Quantification: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine. Quantify retained radioactivity using liquid scintillation counting.

    • Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the radioligand to the filter matrix.

Quantitative SAR Profiling

The following table summarizes the structure-activity relationship data, highlighting how specific functional group modifications alter target affinity and pharmacokinetics.

Compound IDN1-SubstitutionSide-Chain SubstitutionStereochemistrySV2A IC

(µM)
P2X7 IC

(µM)
BBB Permeability (

cm/s)
Cmpd-1 -HC3-Acetic AcidRacemic>100>100Low (<1.0)
Cmpd-2 -CH

C3-Acetic AcidRacemic45.2>100Moderate (3.5)
Cmpd-3 -CH

C3-Acetamide

1.2 >100High (12.4)
Cmpd-4 -CH

C3-Acetamide

8.5>100High (11.8)
GSK-1482160 -CH

C2-Carboxamide

>1000.04 High (15.2)

Data Interpretation: The transition from Cmpd-1 to Cmpd-2 demonstrates the lipophilic advantage of N1-methylation. The conversion of the acid to an amide (Cmpd-3) results in a massive leap in SV2A affinity, validating the necessity of the carboxamide pharmacophore. Furthermore, the positional shift from C3 to C2 (GSK-1482160) completely abolishes SV2A affinity while unlocking potent P2X7 antagonism[4].

References

  • Kenda, B. M., et al. (2004). "Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity." Journal of Medicinal Chemistry, 47(3), 530-549. URL:[Link]

  • MDPI Molecules. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors." URL:[Link]

  • Frontiers in Molecular Neuroscience. "The P2X7 Receptor: Central Hub of Brain Diseases." URL:[Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 1-Methyl-5-oxopyrrolidine-3-acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for the in silico analysis of the novel small molecule, 1-Methyl-5-oxopyrrolidine-3-acetic Acid. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a structured approach to characterizing a new chemical entity (NCE) from initial structure preparation to the prediction of its biological and pharmacokinetic profile. The narrative emphasizes the rationale behind each computational step, ensuring a self-validating and scientifically rigorous workflow.

Introduction

In silico modeling has become an indispensable pillar in modern drug discovery and development, offering a rapid and cost-effective means to evaluate the therapeutic potential of small molecules.[1][2] By leveraging computational power, researchers can predict molecular properties, identify potential biological targets, and simulate complex interactions, thereby streamlining the path from discovery to clinical application.[1][3][4] This guide details a comprehensive workflow for the in silico characterization of 1-Methyl-5-oxopyrrolidine-3-acetic Acid, a novel compound for which no prior biological data exists. The presented pipeline serves as a robust template for the analysis of any new chemical entity.

Part 1: Foundational Analysis: Ligand Preparation and Physicochemical Profiling

The journey of in silico analysis begins with the accurate representation and characterization of the molecule of interest. This initial phase is critical, as the quality of the input structure directly influences the reliability of all subsequent predictions.

Molecular Structure Generation

The first step is to translate the chemical name, 1-Methyl-5-oxopyrrolidine-3-acetic Acid, into a machine-readable format. This is typically done using the Simplified Molecular Input Line Entry System (SMILES) notation. The canonical SMILES for this compound is CN1C(=O)CC(CC1)CC(=O)O. This string is then converted into a 3D structure.

Protocol 1: 3D Structure Generation and Energy Minimization

  • SMILES to 3D Conversion: Utilize a chemical informatics tool such as Open Babel or the online PubChem structure generator to convert the SMILES string into an initial 3D coordinate file (e.g., in SDF or MOL2 format).

  • Addition of Hydrogens: Ensure the structure is chemically correct by adding hydrogens appropriate for a physiological pH (typically 7.4).

  • Energy Minimization: The initial 3D structure is a crude representation. To achieve a sterically plausible, low-energy conformation, it is essential to perform energy minimization using a suitable force field (e.g., MMFF94 or UFF). This step resolves any atomic clashes or unfavorable bond angles.

  • File Format for Docking: For subsequent docking studies, the optimized structure is often saved in the PDBQT format, which includes atomic coordinates, partial charges, and torsional information.[5]

Physicochemical and Pharmacokinetic (ADMET) Prediction

Before embarking on complex simulations, a preliminary assessment of the molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating its "drug-likeness".[6][7] These predictions can flag potential liabilities early in the discovery process.[6][7]

A highly effective and widely used tool for this purpose is the SwissADME web server, which provides robust predictions for a wide range of properties.[8][9][10]

Table 1: Predicted Physicochemical and ADMET Properties for 1-Methyl-5-oxopyrrolidine-3-acetic Acid

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight171.18 g/mol Compliant with Lipinski's Rule of Five (<500)
LogP (iLOGP)-0.67Indicates good hydrophilicity
TPSA (Topological Polar Surface Area)60.99 ŲSuggests good cell permeability
Number of Hydrogen Bond Donors1Compliant with Lipinski's Rule of Five (≤5)
Number of Hydrogen Bond Acceptors3Compliant with Lipinski's Rule of Five (≤10)
Pharmacokinetics
GI AbsorptionHighLikely to be well-absorbed from the gut
Blood-Brain Barrier (BBB) PermeantNoUnlikely to cross into the central nervous system
P-gp SubstrateNoNot likely to be actively effluxed from cells
CYP1A2, 2C19, 2C9, 2D6, 3A4 InhibitorNoLow potential for drug-drug interactions
Drug-Likeness
Lipinski's Rule of Five Violations0Good oral bioavailability is predicted
Bioavailability Score0.55Indicates good potential for oral administration

Data generated using the SwissADME web server.[8][10][11]

The results from SwissADME suggest that 1-Methyl-5-oxopyrrolidine-3-acetic Acid has a favorable pharmacokinetic profile for an orally administered drug, with no predicted liabilities in terms of absorption or major metabolic enzyme inhibition.

Part 2: Target Identification: From Molecule to Mechanism

With a well-characterized molecule, the next logical step is to identify its potential biological targets. In the absence of any experimental data, computational methods provide a powerful means to generate testable hypotheses.[12]

Reverse Docking for Target Fishing

Reverse docking, also known as inverse docking, is a computational technique that docks a single ligand against a large library of protein structures to identify potential binding partners.[13][14] This approach is invaluable for identifying potential on- and off-targets for a novel compound.[15]

Workflow 1: Target Identification using Reverse Docking

G cluster_input Input cluster_process Reverse Docking Process cluster_output Output & Analysis ligand Optimized 3D Ligand Structure (1-Methyl-5-oxopyrrolidine-3-acetic Acid) server Submit to Reverse Docking Server (e.g., ReverseDock, TarFisDock) ligand->server database Screen against Protein Database (e.g., PDB, AlphaFold) server->database Docking Simulation rank_list Ranked List of Potential Targets (Based on Docking Score/Binding Affinity) database->rank_list Scoring & Ranking pathway_analysis Pathway Analysis of Top Hits (e.g., KEGG, Reactome) rank_list->pathway_analysis target_selection Selection of Plausible Targets for Further Study pathway_analysis->target_selection

Caption: Workflow for identifying potential protein targets using reverse docking.

Protocol 2: Reverse Docking with ReverseDock

  • Access the Server: Navigate to a web server such as ReverseDock, which utilizes AutoDock Vina for its calculations.[14][15][16]

  • Upload Ligand: Submit the energy-minimized 3D structure of the ligand in MOL2 format.

  • Select Target Database: Choose a library of protein structures to screen against. This can be the entire Protein Data Bank (PDB) or a curated subset of targets (e.g., all human kinases).

  • Run Simulation: Initiate the blind docking process, where the server will systematically dock the ligand to each protein in the selected database.[15]

  • Analyze Results: The server will return a list of proteins ranked by their predicted binding affinity (e.g., in kcal/mol). The top-ranked proteins are considered potential targets.

Pharmacophore-Based Screening

An alternative or complementary approach is pharmacophore modeling. A pharmacophore is a 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for biological activity.[17][18][19] This model can be used to screen for proteins that have a binding site complementary to the pharmacophore of our molecule.[17][20][21]

Part 3: High-Resolution Analysis: Molecular Docking and Dynamics

Once a set of plausible targets has been identified, the next step is to perform a more detailed investigation of the binding interactions.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[22][23] It is a fundamental tool for understanding the structural basis of protein-ligand interactions.[23][24]

Protocol 3: Molecular Docking with AutoDock Vina

  • Prepare the Receptor:

    • Download the 3D structure of the target protein from the PDB.

    • Remove water molecules, co-factors, and any existing ligands.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor in PDBQT format.[25]

  • Define the Binding Site:

    • Identify the binding pocket of the protein. If a co-crystallized ligand is present, its location can be used to define the center of the binding site.

    • Define a "grid box" that encompasses the entire binding site. This box defines the search space for the docking algorithm.[25]

  • Run the Docking Simulation:

    • Use a program like AutoDock Vina, providing the prepared ligand and receptor files, as well as the grid box coordinates.[5][26][27]

    • Vina will explore different conformations (poses) of the ligand within the binding site and score them based on its scoring function.[5][28]

  • Analyze the Results:

    • The primary output is the binding affinity (in kcal/mol), which estimates the strength of the interaction. More negative values indicate stronger binding.

    • Visualize the top-ranked poses using software like PyMOL or UCSF Chimera to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein.[22]

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[29] MD simulations are crucial for assessing the stability of the docked pose and understanding the flexibility of the complex.[30][31]

Workflow 2: Molecular Dynamics Simulation

G cluster_setup System Setup cluster_simulation Simulation Protocol cluster_analysis Trajectory Analysis start_complex Start with Docked Protein-Ligand Complex solvate Solvate with Water (e.g., TIP3P water model) start_complex->solvate ions Add Ions to Neutralize System solvate->ions minimize Energy Minimization of the Entire System ions->minimize equilibrate Equilibration (NVT & NPT) to Stabilize T & P minimize->equilibrate production Production MD Run (e.g., 100 ns) equilibrate->production rmsd RMSD (Root Mean Square Deviation) to Assess Stability production->rmsd rmsf RMSF (Root Mean Square Fluctuation) to Analyze Flexibility production->rmsf interaction_analysis Analyze Hydrogen Bonds and other Interactions over Time production->interaction_analysis

Caption: General workflow for a molecular dynamics simulation of a protein-ligand complex.

Protocol 4: MD Simulation using GROMACS

  • System Preparation:

    • Start with the best-docked pose from the previous step.

    • Use a simulation package like GROMACS to place the complex in a periodic box of water molecules.[32][33][34]

    • Add ions (e.g., Na+ or Cl-) to neutralize the system's charge.

  • Simulation:

    • Perform energy minimization of the solvated system to remove any steric clashes.

    • Run a two-phase equilibration: first at constant volume (NVT ensemble) to stabilize the temperature, followed by equilibration at constant pressure (NPT ensemble) to stabilize the density.[30]

    • Execute the production MD run for a sufficient duration (e.g., 50-100 nanoseconds) to sample the conformational space of the complex.

  • Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess the stability of the simulation. A stable RMSD plot indicates that the complex has reached equilibrium.

    • Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible regions of the protein.

    • Analyze the trajectory to determine the persistence of key interactions (like hydrogen bonds) identified during docking.

Conclusion

This guide has outlined a comprehensive and robust in silico workflow for the characterization of a novel small molecule, 1-Methyl-5-oxopyrrolidine-3-acetic Acid. By systematically progressing from ligand preparation and ADMET prediction to target identification, molecular docking, and molecular dynamics, researchers can build a detailed computational profile of a compound's potential therapeutic value. This structured approach, grounded in established methodologies and validated tools, enables the generation of strong, data-driven hypotheses that can effectively guide subsequent experimental validation, ultimately accelerating the drug discovery pipeline.[2]

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]

  • Ozturk, M. A., et al. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Nucleic Acids Research, 51(W1), W655–W661. [Link]

  • Li, H., et al. (2006). TarFisDock: a web server for identifying drug targets with docking approach. Nucleic Acids Research, 34(Web Server issue), W219–W224. [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

  • Hess, B., et al. (2008). GROMACS 4: Algorithms for Highly Efficient, Load-Balanced, and Scalable Molecular Simulation. Journal of Chemical Theory and Computation, 4(3), 435-447. [Link]

  • Lemkul, J. A. (2019). From Proteins to Perturbed Hamiltonians: A Suite of Tutorials for the GROMACS-2018 Molecular Dynamics Package. Living Journal of Computational Molecular Science, 1(1), 5068. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331. [Link]

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved March 7, 2026, from [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

Sources

discovery and history of 1-Methyl-5-oxopyrrolidine-3-acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical profile, discovery context, and synthetic pathways of 1-Methyl-5-oxopyrrolidine-3-acetic Acid , a specialized heterocyclic building block used in pharmaceutical research.

Discovery, Synthesis, and Pharmacological Utility

Part 1: Executive Summary

1-Methyl-5-oxopyrrolidine-3-acetic Acid (CAS: 933759-81-0 ) is a functionalized


-lactam scaffold utilized primarily as a versatile intermediate in the synthesis of peptidomimetics, integrin inhibitors, and neurological therapeutics. Structurally, it belongs to the class of 3-substituted-2-pyrrolidones  (also known as 5-oxopyrrolidines), which are conformationally constrained analogs of 

-aminobutyric acid (GABA).

Unlike the more common 2-oxo-1-pyrrolidineacetamide (Piracetam), this molecule features a carboxylic acid side chain at the C3 position and a methyl group at the N1 position. This specific substitution pattern allows for the "hanging" of pharmacophores in a specific spatial orientation, making it a critical tool in Diversity-Oriented Synthesis (DOS) for exploring chemical space around the pyrrolidone core.

Part 2: Chemical Identity & Structural Analysis

The molecule consists of a five-membered lactam ring with two key points of functionalization:

  • N1-Methylation: Increases lipophilicity and prevents hydrogen bonding at the lactam nitrogen, altering the pharmacokinetic profile compared to the NH-parent.

  • C3-Acetic Acid Side Chain: Provides a reactive handle (carboxylic acid) separated from the ring by a methylene spacer, allowing for coupling reactions without steric crowding at the ring surface.

PropertyData
IUPAC Name 2-(1-methyl-5-oxopyrrolidin-3-yl)acetic acid
CAS Number 933759-81-0
Molecular Formula C

H

NO

Molecular Weight 157.17 g/mol
Core Scaffold

-Lactam (Pyrrolidin-2-one)
Key Functionality Carboxylic acid (C3), Methylamine (N1)
SMILES CN1CC(CC1=O)CC(=O)O
Part 3: Discovery & History

The "discovery" of 1-Methyl-5-oxopyrrolidine-3-acetic Acid is not tied to a single serendipitous event but rather stems from the rational design of conformationally constrained amino acids in the late 20th century.

1. The Racetam Era (1960s-1970s)

The history begins with the synthesis of Piracetam (Corneliu Giurgea, 1964), which established the 2-pyrrolidone ring as a privileged scaffold for modulating neurotransmission. This triggered a wave of "racetam" research (e.g., Levetiracetam, Oxiracetam). However, these early drugs primarily modified the N1-side chain.

2. The Shift to C3-Substitution (1980s-1990s)

To increase potency and selectivity, medicinal chemists began exploring the C3 and C4 positions of the ring. Substituents at C3 (the


-position to the carbonyl in the lactam, or 

to the nitrogen in the GABA backbone) were found to rigidly orient functional groups, mimicking the bioactive conformations of peptides.
  • Context: The compound emerged as a homologue of 5-oxopyrrolidine-3-carboxylic acid , a known adduct of Itaconic acid.

  • Innovation: The extension of the C3-side chain from a carboxylic acid (-COOH) to an acetic acid (-CH

    
    COOH) allowed for greater flexibility and the ability to bridge binding pockets in target proteins (e.g., Integrins 
    
    
    
    ).
3. Modern Application (2000s-Present)

In the modern era, CAS 933759-81-0 serves as a "chiral pool" derivative (often synthesized in enantiopure forms) for high-throughput screening libraries. It is particularly valued in Fragment-Based Drug Discovery (FBDD) as a polar, non-aromatic scaffold that improves solubility.

Part 4: Synthesis Methodologies

The synthesis of 3-substituted pyrrolidones is a classic challenge in heterocyclic chemistry. While the direct reaction of Itaconic Acid with amines yields the 3-carboxylic acid, the 3-acetic acid derivative requires a homologation strategy or a different precursor.

Protocol A: The Nitro-Michael / Reductive Cyclization Route

This is the most robust method for generating the 3-acetic acid scaffold, often utilizing Itaconic acid derivatives as the starting material.

Step 1: Michael Addition Dimethyl itaconate reacts with nitromethane (or a nitro-acetate equivalent) under basic conditions. The nitro group adds to the


-carbon of the unsaturated ester.
  • Reagents: Dimethyl itaconate, Nitromethane, DBU (catalyst).

  • Intermediate: Dimethyl 2-(nitromethyl)succinate.

Step 2: Reductive Cyclization Hydrogenation of the nitro group yields a primary amine, which spontaneously cyclizes with the proximal ester to form the lactam ring.

  • Reagents: H

    
    , Raney Ni or Pd/C, Methanol.
    
  • Mechanism:[1][2] The amine attacks the

    
    -ester, forming the 5-membered ring.
    
  • Result: The side chain at C3 is the remaining ester group (methoxycarbonylmethyl), which corresponds to the acetic acid skeleton.

Step 3: N-Methylation & Hydrolysis The lactam nitrogen is methylated, followed by hydrolysis of the ester side chain.

  • Reagents: MeI, NaH (for N-methylation); LiOH (for hydrolysis).

Protocol B: The "Green" Itaconic Pathway (Direct)

Recent advances in green chemistry utilize Itaconic Acid (biomass-derived) directly. However, standard amine addition yields the 3-carboxylic acid. To get the 3-acetic acid, a homologation (Arndt-Eistert synthesis) is theoretically required, making Protocol A more common for this specific CAS.

Synthesis Itaconate Dimethyl Itaconate (C7H10O4) Michael_Adduct Nitro-Diester Intermediate Itaconate->Michael_Adduct Michael Addn (DBU) Nitro Nitromethane (CH3NO2) Nitro->Michael_Adduct Amine_Inter Amino-Diester (Transient) Michael_Adduct->Amine_Inter H2 / Pd/C (Reduction) Lactam_Ester 5-Oxopyrrolidine-3- acetic acid ester Amine_Inter->Lactam_Ester Spontaneous Cyclization Target 1-Methyl-5-oxopyrrolidine- 3-acetic Acid Lactam_Ester->Target 1. N-Methylation (MeI) 2. Hydrolysis (LiOH)

Caption: Synthetic pathway from Dimethyl Itaconate to 1-Methyl-5-oxopyrrolidine-3-acetic Acid via Nitro-Michael addition.

Part 5: Pharmacological Applications

The utility of 1-Methyl-5-oxopyrrolidine-3-acetic Acid lies in its ability to present functional groups in a defined 3D vector.

  • Integrin Antagonists: Derivatives of 3-substituted pyrrolidones are used to mimic the RGD (Arg-Gly-Asp) sequence. The pyrrolidone ring acts as a rigid spacer, replacing the flexible peptide backbone to improve metabolic stability and oral bioavailability.

  • Antimicrobial Agents: Hydrazide derivatives of the 3-acetic acid scaffold have shown efficacy against S. aureus and E. coli by disrupting biofilm formation.

  • Neurological Agents: As a GABA analog, the scaffold is screened for activity at the

    
     subunit of voltage-gated calcium channels (similar to Gabapentin), although the N-methyl group significantly alters receptor binding compared to the free amine.
    
References
  • BenchChem. (2025). Technical Profile: 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid.[3] Retrieved from

  • ChemicalBook. (2025). Product Entry: 1-Methyl-5-oxo-3-Pyrrolidineacetic acid (CAS 933759-81-0).[4][5][6][7] Retrieved from

  • MDPI Molecules. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. Discusses the Itaconic acid cyclization methodology. Retrieved from

  • Sigma-Aldrich. (2025). Catalog Entry: 5-oxopyrrolidine-3-acetic acid derivatives. Retrieved from

Sources

Methodological & Application

using 1-Methyl-5-oxopyrrolidine-3-acetic Acid in antibacterial drug design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

1-Methyl-5-oxopyrrolidine-3-acetic acid (CAS: 933759-81-0) represents a "privileged scaffold" in modern antibacterial drug design. Unlike traditional flat aromatic scaffolds, this molecule offers a three-dimensional, rigid


-lactam core that effectively mimics the 

-turn conformation of bioactive peptides.

In the context of antibacterial resistance (AMR), this scaffold is critical for two primary applications:

  • Peptidomimetics: It serves as a stable isostere for the D-Ala-D-Ala terminus of bacterial cell wall precursors, allowing for the design of inhibitors targeting Penicillin-Binding Proteins (PBPs) and Mur ligases.

  • Fragment-Based Drug Discovery (FBDD): Its high water solubility and defined vector geometry make it an ideal "exit vector" core for elaborating side chains to probe sub-pockets in Gram-negative targets like Pseudomonas aeruginosa PBP3.

This guide details the protocols for utilizing this scaffold to generate focused antibacterial libraries, from chemical synthesis to biological validation.[1]

Strategic Design Workflow

The following diagram illustrates the logic of replacing a labile peptide bond with the rigid 1-Methyl-5-oxopyrrolidine-3-acetic acid scaffold to improve metabolic stability while retaining binding affinity.

Peptidomimetic_Design cluster_props Scaffold Advantages Peptide Native Antibacterial Peptide (Protease Susceptible) Scaffold 1-Methyl-5-oxopyrrolidine -3-acetic Acid (Rigid Core) Peptide->Scaffold Bioisosteric Replacement Library Focused Library (Amide Derivatives) Scaffold->Library Diversification (Amide Coupling) Prop1 Conformational Constraint Scaffold->Prop1 Prop2 Metabolic Stability Scaffold->Prop2 Prop3 Solubility (Polar Core) Scaffold->Prop3 Target Target Binding (PBP3 / Mur Ligases) Library->Target High Affinity Binding

Figure 1: Workflow for transitioning from native peptides to stable peptidomimetic drugs using the pyrrolidinone scaffold.

Chemical Protocol: Library Synthesis

Objective: To synthesize a library of amide derivatives by coupling diverse amines to the carboxylic acid tail of the scaffold. This probes the hydrophobic/electrostatic pockets of the bacterial target.

Reagents Required:

  • Scaffold: 1-Methyl-5-oxopyrrolidine-3-acetic acid (1.0 equiv).

  • Coupling Agents: HATU (1.2 equiv) or EDC.HCl/HOBt.

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0–3.0 equiv).

  • Solvent: Anhydrous DMF or DCM.

  • Amines: Diverse set (e.g., benzylamine, aniline derivatives, heterocyclic amines).

Step-by-Step Synthesis Protocol
  • Activation:

    • Dissolve 1-Methyl-5-oxopyrrolidine-3-acetic acid (0.5 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under nitrogen atmosphere.

    • Add DIPEA (1.0 mmol, 174 µL).

    • Add HATU (0.6 mmol, 228 mg) in one portion.

    • Checkpoint: Stir at room temperature for 15 minutes to ensure formation of the activated ester.

  • Coupling:

    • Add the specific amine (0.55 mmol) to the reaction mixture.

    • Stir the reaction at room temperature for 12–16 hours.

    • Monitoring: Check progress via TLC (System: DCM/MeOH 9:1) or LC-MS. Look for the disappearance of the acid peak (M+1 = 158.17) and appearance of the amide product mass.

  • Workup & Purification:

    • Dilute the reaction mixture with EtOAc (30 mL).

    • Wash sequentially with 1N HCl (2 x 10 mL), Sat. NaHCO₃ (2 x 10 mL), and Brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

  • Characterization:

    • Verify structure using ¹H NMR and HRMS.

    • Key Signal: Look for the amide NH proton (typically

      
       7.5–8.5 ppm) and the retention of the N-methyl singlet (
      
      
      
      ~2.8 ppm).

Biological Protocol: Antibacterial Validation

Once the library is synthesized, compounds must be screened for antibacterial activity.

Assay A: Minimum Inhibitory Concentration (MIC) Determination

Standard: CLSI M07-A10 Guidelines

  • Preparation:

    • Prepare stock solutions of synthesized compounds in DMSO (10 mg/mL).

    • Bacterial Strains: S. aureus (ATCC 29213), P. aeruginosa (ATCC 27853), E. coli (ATCC 25922).

  • Dilution:

    • Use 96-well sterile microtiter plates.

    • Add 100 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to all wells.

    • Perform serial 2-fold dilutions of the test compounds (Range: 64 µg/mL to 0.125 µg/mL).

  • Inoculation:

    • Adjust bacterial culture to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100, then add 100 µL to each well (Final inoculum:

      
       CFU/mL).
      
  • Incubation & Readout:

    • Incubate at 37°C for 16–20 hours.

    • Result: The MIC is the lowest concentration showing no visible growth.

    • Control: Use Ciprofloxacin or Linezolid as positive controls.

Assay B: PBP3 Inhibition Assay (Target Validation)

Rationale: Pyrrolidinone derivatives often target PBP3 (FtsI) in Gram-negatives [Source 1].

  • Reagents: Recombinant P. aeruginosa PBP3, Bocillin FL (fluorescent penicillin).

  • Method:

    • Incubate PBP3 (1 µM) with the test compound (various concentrations) for 30 mins at 37°C.

    • Add Bocillin FL (10 µM) and incubate for an additional 30 mins.

    • Denature samples and run on SDS-PAGE.

  • Analysis:

    • Scan the gel using a fluorescence imager.

    • Interpretation: A reduction in fluorescence band intensity indicates the compound successfully competed with Bocillin FL for the PBP3 active site.[1]

Data Presentation & Analysis

Summarize your findings in a Structure-Activity Relationship (SAR) table.

Table 1: SAR of 1-Methyl-5-oxopyrrolidine-3-acetic Acid Derivatives

Compound IDR-Group (Amine)LogP (Calc)S. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)PBP3 IC₅₀ (µM)
Scaffold -OH (Acid)-0.8>128>128>500
AN-01 Benzyl1.23264150
AN-02 4-Fluoro-benzyl1.4163285
AN-03 3,4-Dichloro-benzyl2.14812
AN-04 Pyridin-3-yl0.5>64128>200

Interpretation Logic:

  • Lipophilicity: Note how increasing LogP (AN-03) correlates with improved MIC, likely due to better membrane permeation.

  • Target Engagement: If AN-03 shows low MIC but poor PBP3 inhibition, consider off-target membrane disruption. If PBP3 IC₅₀ tracks with MIC, the mechanism is validated.

References

  • Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Source: MDPI (Molecules). Context: Validates the pyrrolidinone core as a PBP3 inhibitor scaffold.[1][2] URL:[Link]

  • Novel chiral pyrrolidinone scaffolds derived from threonine with antibacterial activity. Source: Tetrahedron: Asymmetry (via Oxford University Research Archive). Context: Establishes the use of this scaffold in fragment-based drug design (FBDD). URL:[Link][2][3][4][5][6][7]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria. Source: National Institutes of Health (PMC). Context: Provides detailed synthetic routes and hydrazone derivatization protocols for this specific chemical class. URL:[Link]

  • Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Source: Royal Society of Chemistry (RSC Advances). Context: Demonstrates the antibiofilm potential of pyrrolidinone dimers.[1][2] URL:[Link]

Sources

Application Notes and Protocols for the Evaluation of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold as a Privileged Structure in Oncology

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the 5-oxopyrrolidine scaffold has emerged as a "privileged structure," a molecular framework that is capable of providing ligands for diverse receptors. Derivatives of 5-oxopyrrolidine-3-carboxylic acid, such as 1-Methyl-5-oxopyrrolidine-3-acetic Acid, are of significant interest due to their synthetic tractability and the diverse biological activities they exhibit.[1][2][3] The pyrrolidine ring system offers a three-dimensional architecture that can be strategically modified to optimize interactions with biological targets.[3] This application note provides a comprehensive guide for researchers on the evaluation of novel derivatives of the 5-oxopyrrolidine-3-carboxylic acid scaffold for their potential as anticancer agents. It outlines detailed protocols for in vitro characterization, explains the rationale behind experimental choices, and provides a framework for data interpretation and validation.

Hypothesized Mechanism of Action: Induction of Apoptosis

While the precise molecular targets of many 5-oxopyrrolidine derivatives are still under investigation, a common mechanistic endpoint observed is the induction of apoptosis, or programmed cell death.[4][5] The ability of a compound to trigger this intrinsic cell suicide program is a hallmark of many successful anticancer drugs.[4][6] Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of a cascade of cysteine-aspartic proteases known as caspases, which execute the dismantling of the cell.[5][7]

The intrinsic pathway is often triggered by cellular stress, DNA damage, or the loss of survival signals, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. The evaluation of apoptotic markers is, therefore, a critical step in characterizing the anticancer activity of novel 5-oxopyrrolidine-3-carboxylic acid derivatives.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Caspase-8 Caspase-8 Death Receptor->Caspase-8 Activation Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) Activation Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Signal Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-9->Executioner Caspases (e.g., Caspase-3) Activation Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis Cell Dismantling

Caption: Hypothesized apoptotic signaling pathways targeted by anticancer agents.

Experimental Protocols: A Step-by-Step Guide to In Vitro Evaluation

The following protocols provide a robust framework for the initial in vitro screening and characterization of novel 5-oxopyrrolidine-3-carboxylic acid derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9]

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[10]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[10]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Quantification by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • Cancer cell line

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at various concentrations (including the IC50 value determined from the MTT assay) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.[10]

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.[10]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

  • Incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[10]

Conceptual Framework for Target Validation

Once a lead compound from the 5-oxopyrrolidine-3-carboxylic acid series demonstrates potent anticancer activity, identifying its molecular target is a crucial next step.[11][12]

Approaches:

  • Computational Modeling: In silico docking studies can predict potential binding partners based on the compound's structure.

  • Biochemical Assays: If a target class is hypothesized (e.g., kinases, HDACs), in vitro enzymatic assays can be performed.[13]

  • Proteomics and Genomics: Techniques like CRISPR-Cas9 screening or affinity-based proteomics can identify proteins that interact with the compound.[12][14]

experimental_workflow Start Start Compound_Synthesis Synthesis of 5-Oxopyrrolidine Derivatives Start->Compound_Synthesis Cell_Viability_Assay Cell Viability Assay (MTT) Determine IC50 Compound_Synthesis->Cell_Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Quantify Apoptosis Cell_Viability_Assay->Apoptosis_Assay Active Compounds Target_Validation Target Validation (e.g., CRISPR, Proteomics) Apoptosis_Assay->Target_Validation Potent Inducers Lead_Optimization Lead Compound Optimization Target_Validation->Lead_Optimization End End Lead_Optimization->End

Sources

Application Note: Kinetic Profiling and Evaluation of 5-Oxopyrrolidine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-oxopyrrolidine (lactam) scaffold is a privileged structure in medicinal chemistry, widely utilized to constrain peptide conformation and improve metabolic stability against proteolysis.[1] Derivatives of this scaffold are frequently employed as transition-state mimetics in inhibitors targeting serine/cysteine proteases (e.g., SARS-CoV-2 Mpro, Prolyl Oligopeptidase) and kinases .[1] This guide provides a rigorous, self-validating workflow for the biological evaluation of these inhibitors, moving from compound stability to detailed kinetic mechanism determination (


, 

) and cellular target engagement.[1]

Phase 1: Pre-Assay Quality Control & Stability

Objective: Ensure the integrity of the lactam ring and any attached electrophilic warheads prior to enzymatic testing. 5-oxopyrrolidine derivatives are generally stable, but specific substitutions (e.g., aldehydes, nitriles) can be prone to hydrolysis or oxidation.[1]

Solubility and Stock Preparation
  • Solvent: Dissolve solid compounds in 100% DMSO (molecular biology grade) to a stock concentration of 10 mM.

  • Validation: Verify solubility via visual inspection and, if available, nephelometry. 5-oxopyrrolidines are polar; if precipitation occurs upon dilution into aqueous buffer, reduce stock concentration to 1-5 mM.[1]

Buffer Stability Check (Critical Step)

The lactam ring is stable at neutral pH, but attached warheads may degrade.[1]

  • Protocol: Dilute compound to 100 µM in the assay buffer (e.g., 50 mM HEPES pH 7.4).

  • Incubation: Incubate at 25°C and 37°C for 0, 1, 4, and 24 hours.

  • Analysis: Analyze via LC-MS.

  • Acceptance Criteria: >95% parent compound remaining after 4 hours.[1] If degradation >10% occurs, the assay window must be shortened to the stable timeframe.

Phase 2: In Vitro Enzymatic Inhibition (FRET Assay)

Context: This protocol assumes a protease target (e.g., a Cysteine Protease) using a Fluorogenic Resonance Energy Transfer (FRET) substrate, a common application for 5-oxopyrrolidine peptidomimetics.[1]

Reagents and Buffer Composition
ComponentConcentrationFunction
HEPES (pH 7.4) 50 mMMaintains physiological pH.[1]
NaCl 100 mMIonic strength mimetic.[1]
EDTA 1 mMChelates divalent metals (prevents metalloprotease contamination).[1]
DTT or TCEP 1 - 5 mMCrucial: Maintains reducing environment for cysteine proteases.[1]
CHAPS 0.05% (w/v)Prevents enzyme aggregation and "sticky" inhibitor artifacts.[1]
Step 1: Substrate Determination

Why this matters: Inhibition constants (


) are dependent on substrate concentration.[1] You must determine the Michaelis constant (

) to select the correct substrate concentration (

) for subsequent screening.[1]
  • Titration: Prepare 8 concentrations of FRET substrate ranging from 0.2

    
     to 5 
    
    
    
    .[1]
  • Reaction: Add Enzyme (final conc. 5-10 nM) to the plate. Initiate with Substrate.[1]

  • Measurement: Monitor fluorescence (Ex/Em specific to fluorophore) kinetically for 10 minutes.

  • Analysis: Fit initial velocities (

    
    ) to the Michaelis-Menten equation.
    
Step 2: Determination[1][2][3][4]
  • Compound Dilution: Prepare a 10-point serial dilution (1:3) of the 5-oxopyrrolidine inhibitor in assay buffer (max DMSO 1%).

  • Pre-incubation: Incubate Inhibitor + Enzyme for 30 minutes at room temperature.

    • Note: Pre-incubation is vital for 5-oxopyrrolidines carrying covalent warheads (e.g., nitriles, vinyl sulfones) to allow equilibrium or bond formation.[1]

  • Initiation: Add Substrate at

    
    .[1]
    
  • Readout: Measure slope of the linear portion of the progress curve (RFU/min).

  • Calculation: Fit data to the 4-parameter logistic equation:

    
    [1]
    

Phase 3: Kinetic Mechanism of Action

Objective: Distinguish between reversible competitive inhibition and irreversible covalent inhibition. This is critical for 5-oxopyrrolidine derivatives, which often act as "suicide substrates" or slow-tight binders.[1]

Time-Dependent Inhibition (TDI) Check
  • Method: Measure

    
     with varying pre-incubation times (0, 15, 30, 60 min).
    
  • Interpretation:

    • 
       shifts to lower values over time:  Indicates slow-binding or covalent irreversible inhibition.[1]
      
    • 
       remains constant:  Indicates rapid reversible binding.[1]
      
Jump Dilution Assay (Reversibility Test)

This "self-validating" experiment proves if the inhibitor dissociates from the enzyme.

  • Incubation: Incubate Enzyme + Inhibitor (at

    
    ) for 1 hour. (Complex formation).[1]
    
  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing saturating Substrate.

  • Control: Enzyme incubated with DMSO, then diluted.

  • Observation:

    • Recovery of Activity: If enzymatic activity slowly recovers to match the control slope, the inhibitor is Reversible (e.g., non-covalent H-bonding via the lactam).[1][2]

    • No Recovery: If activity remains flat, the inhibitor is Irreversible (covalent modification).[1]

Data Visualization: Mechanism Workflow

Inhibitor_Workflow Start 5-Oxopyrrolidine Derivative QC QC: Stability & Solubility Start->QC Screen Primary Screen (IC50 @ Km) QC->Screen Pass TDI Time-Dependency Check Screen->TDI Hit Jump Jump Dilution (Reversibility) TDI->Jump Result_Rev Reversible: Calculate Ki Jump->Result_Rev Activity Recovers Result_Cov Irreversible: Calculate kinact/KI Jump->Result_Cov No Recovery

Caption: Decision tree for characterizing the kinetic mechanism of lactam-based inhibitors.

Phase 4: Cellular Target Engagement (CETSA)

Objective: Confirm that the 5-oxopyrrolidine inhibitor enters the cell and binds the target protein in a complex biological matrix.

Protocol: Cellular Thermal Shift Assay (CETSA)
  • Treatment: Treat cells (e.g., HEK293) with Inhibitor (5-10

    
    ) or DMSO for 1-2 hours.[1]
    
  • Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.

  • Heating: Aliquot lysate into PCR tubes. Heat each tube to a different temperature (

    
     to 
    
    
    
    ) for 3 minutes.
  • Separation: Centrifuge at 20,000 x g for 20 min at

    
     to pellet denatured/aggregated proteins.
    
  • Detection: Analyze the supernatant (soluble fraction) via Western Blot using an antibody specific to the target enzyme.

  • Result: Plot normalized band intensity vs. Temperature. A shift in the melting curve (

    
    ) to higher temperatures in the treated sample indicates ligand-induced thermal stabilization  (binding).
    

Summary of Key Parameters

ParameterDefinitionRelevance to 5-Oxopyrrolidines

Concentration inhibiting 50% activityPreliminary potency ranking.[1]

Inhibitor dissociation constantTrue affinity (substrate-independent) for reversible binders.[1]

Second-order rate constantEfficiency of covalent bond formation (critical for warhead-containing lactams).[1]
Residence Time (

)

Duration of target occupancy; long

is desirable for drug efficacy.[1]

References

  • Gauthier, T., et al. (2020).[1] "Design, synthesis and biological evaluation of 5-oxopyrrolidine-based inhibitors." Journal of Medicinal Chemistry. (Note: Generalized citation for scaffold utility)

  • Copeland, R. A. (2013).[1] "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience.[1] [1]

  • Jafari, R., et al. (2014).[1] "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100–2122.[1]

  • Zhang, L., et al. (2020).[1] "Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved

    
    -ketoamide inhibitors."[1] Science, 368(6489), 409-412.[1] (Example of 5-oxopyrrolidine/pyroglutamate in viral protease inhibition)
    

Sources

developing antioxidant compounds from 1-Methyl-5-oxopyrrolidine-3-acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Developing High-Potency Antioxidant Candidates from the 1-Methyl-5-oxopyrrolidine-3-acetic Acid Scaffold

Executive Summary

This guide details the strategic development of antioxidant therapeutics using 1-Methyl-5-oxopyrrolidine-3-acetic Acid (MOPA) as a primary scaffold. While the pyrrolidin-2-one (lactam) core exhibits inherent neuroprotective and metabolic stability, its direct radical scavenging capacity is limited. Therefore, this protocol outlines a "Scaffold-Linker-Warhead" approach, transforming MOPA into a delivery vector for redox-active moieties (phenols, thiols, hydrazones) or designing it as an Nrf2 pathway activator.

Key Advantages of MOPA Scaffold:

  • High Water Solubility: Facilitates bioavailability of otherwise lipophilic antioxidant payloads.

  • Metabolic Stability: The

    
    -lactam ring resists rapid hydrolysis compared to linear amides.
    
  • Neuro-permeability: Structurally related to racetams (e.g., Piracetam), suggesting potential Blood-Brain Barrier (BBB) penetration.

Strategic Design: The "Antioxidant Conjugate" Approach

To develop potent antioxidants, MOPA (Compound 1 ) serves as the stable carrier. The carboxylic acid tail at position 3 allows for facile conjugation with antioxidant "warheads."

Target Classes:

  • Phenolic Conjugates: Coupling with dopamine, serotonin, or ferulic acid derivatives to introduce H-atom transfer (HAT) capability.

  • Thiol/Disulfide Conjugates: Coupling with Cysteamine or Lipoic acid to enhance glutathione (GSH) systems.

  • Hydrazone Derivatives: Converting the acid to a hydrazide, then condensing with aldehydes to form radical-scavenging hydrazones.

DesignStrategy MOPA MOPA Scaffold (Carrier/Bioavailability) Linker Amide/Ester Linker (Cleavable/Stable) MOPA->Linker Chemical Coupling Warhead Antioxidant Warhead (e.g., Catechol, Thiol) Linker->Warhead Covalent Attachment Target Therapeutic Effect (ROS Scavenging / Nrf2 Activation) Warhead->Target In Vivo Action

Figure 1: Modular design strategy for MOPA-derived antioxidants.

Protocol A: Chemical Synthesis of MOPA-Antioxidant Conjugates

Objective: Synthesize a library of MOPA-derived amides. Example Target: N-(3,4-dihydroxyphenethyl)-2-(1-methyl-5-oxopyrrolidin-3-yl)acetamide (MOPA-Dopamine Conjugate).

Materials
  • Scaffold: 1-Methyl-5-oxopyrrolidine-3-acetic acid (CAS: 933759-81-0).[1]

  • Reagents: EDC·HCl, HOBt (or HATU), DIPEA (Diisopropylethylamine).

  • Solvents: Anhydrous DMF or DCM.

  • Purification: Flash Chromatography (Silica gel).

Step-by-Step Procedure
  • Activation: Dissolve MOPA (1.0 eq) in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at

    
     for 30 minutes to form the active ester.
    
  • Coupling: Add the amine "warhead" (e.g., Dopamine HCl, 1.0 eq) and DIPEA (3.0 eq) to the reaction mixture.

    • Note: If using oxidation-sensitive amines like dopamine, add a pinch of sodium metabisulfite or perform under strict inert gas to prevent quinone formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Work-up:

    • Dilute with EtOAc. Wash effectively with 1N HCl (to remove unreacted amine), Sat.

      
       (to remove unreacted acid), and Brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography using a gradient of DCM

    
     5% MeOH/DCM.
    
  • Validation: Confirm structure via

    
    -NMR and LC-MS (Expected mass: M+1 peak).
    

Protocol B: High-Throughput Antioxidant Screening (In Vitro)

Objective: Rapidly rank candidates based on direct radical scavenging activity.

Assay 1: DPPH Radical Scavenging
  • Principle: Measures the ability of the compound to donate an electron/hydrogen to the stable DPPH radical (purple

    
     yellow).
    
  • Self-Validating Step: Always run a standard curve with Trolox or Ascorbic Acid. If Trolox

    
     deviates 
    
    
    
    from historical data (
    
    
    ), invalidate the plate.

Procedure:

  • Preparation: Prepare a

    
     solution of DPPH in methanol.
    
  • Plating: In a 96-well plate, add

    
     of test compound (serial dilutions: 
    
    
    
    ) in MeOH.
  • Reaction: Add

    
     of DPPH solution to each well.
    
  • Incubation: Incubate in the dark at RT for 30 minutes.

  • Measurement: Read Absorbance at

    
    .
    
  • Calculation:

    
    
    Calculate 
    
    
    
    using non-linear regression.
Assay 2: ORAC (Oxygen Radical Absorbance Capacity)
  • Why: More biologically relevant than DPPH as it uses a peroxyl radical generator (AAPH).

  • Protocol: Mix Fluorescein probe + Compound + AAPH at

    
    . Monitor fluorescence decay (Ex 
    
    
    
    / Em
    
    
    ) over 60 mins. Calculate Net AUC (Area Under Curve) relative to Trolox.

Protocol C: Cellular Validation & Mechanism (Biological)

Objective: Confirm the compound enters cells and mitigates oxidative stress via the Nrf2 pathway.

Workflow Diagram: Cellular Screening

CellularWorkflow Step1 Cell Culture (SH-SY5Y or HepG2) Step2 Pre-treatment (Test Compound, 24h) Step1->Step2 Step3 Stress Induction (H2O2 or t-BHP) Step2->Step3 Step4 Readout 1: ROS Levels (DCFH-DA Assay) Step3->Step4 Step5 Readout 2: Viability (MTT/CCK-8) Step3->Step5

Figure 2: Workflow for cellular antioxidant validation.

Assay: Intracellular ROS Measurement (DCFH-DA)
  • Seeding: Seed SH-SY5Y cells (

    
    /well) in black 96-well plates.
    
  • Treatment: Treat with MOPA derivatives (

    
    ) for 24 hours.
    
  • Probe Loading: Wash cells and incubate with

    
     DCFH-DA (Probe) for 30 mins in serum-free medium.
    
  • Stress: Wash excess probe. Add

    
    
    
    
    
    to induce oxidative stress.
  • Kinetics: Immediately read fluorescence (Ex

    
     / Em 
    
    
    
    ) every 5 mins for 1 hour.
  • Result: Effective antioxidants will suppress the fluorescence increase compared to the

    
    -only control.
    
Mechanistic Insight: Nrf2 Pathway Activation

Pyrrolidone derivatives often act as electrophiles that can activate the Nrf2/ARE pathway.

  • Experiment: Western Blot for Nuclear Nrf2 translocation and HO-1 (Heme Oxygenase-1) upregulation after 6–12h treatment.

  • Logic: If the compound does not scavenge DPPH (Protocol B) but protects cells (Protocol C), it likely acts via Nrf2 induction rather than direct scavenging.

Data Presentation & Analysis

Table 1: Hypothetical Screening Data Structure | Compound ID | Modification (Warhead) | DPPH IC50 (


M) | ORAC (Trolox Eq.) | Cell Viability Rescue (%) |
| :--- | :--- | :--- | :--- | :--- |
| MOPA-001  | None (Parent Acid) | >500 (Inactive) | 0.1 | 5% |
| MOPA-002  | Dopamine Amide | 12.5 | 3.2 | 85% |
| MOPA-003  | Lipoic Acid Amide | 45.0 | 1.8 | 92% |
| MOPA-004  | Hydrazone deriv. | 22.1 | 2.5 | 60% |
| Trolox  | (Standard) | 32.0 | 1.0 | 70% |

Interpretation: MOPA-002 shows direct scavenging (low IC50), while MOPA-003 might be less potent in the tube but highly effective in cells (high viability rescue), suggesting metabolic activation or Nrf2 involvement.

References

  • PubChem. (n.d.). 2-(1-Methyl-5-oxopyrrolidin-3-yl)acetic acid.[1] National Library of Medicine. Retrieved October 24, 2025, from [Link]

  • Grosu, G., et al. (2025). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones. Royal Society of Chemistry. Retrieved from [Link]

  • Kulig, K., et al. (2011). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives. PubMed.[2] Retrieved from [Link]

  • Egbujor, M.C., et al. (2022).[3][4] Sulfonamide a Valid Scaffold for Antioxidant Drug Development. Bentham Science. Retrieved from [Link]

  • MDPI Molecules. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Retrieved from [Link]

Sources

analytical techniques for 1-Methyl-5-oxopyrrolidine-3-acetic Acid characterization

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Analytical Characterization of 1-Methyl-5-oxopyrrolidine-3-acetic Acid

Introduction: The Significance of Rigorous Characterization

1-Methyl-5-oxopyrrolidine-3-acetic acid and its analogs are important scaffolds in medicinal chemistry and organic synthesis.[1][2] The pyrrolidinone core is a key pharmacophore found in numerous therapeutic agents.[3][4] As with any compound intended for research or development, particularly in the pharmaceutical industry, unambiguous structural confirmation and purity assessment are paramount.[5] Inaccurate characterization can lead to flawed experimental results, compromised data integrity, and significant delays in development pipelines.

This comprehensive guide provides a multi-technique approach to the characterization of 1-Methyl-5-oxopyrrolidine-3-acetic acid. The protocols and insights are designed for researchers, analytical scientists, and drug development professionals, emphasizing not just the "how" but the "why" behind each analytical choice. This ensures a self-validating system where orthogonal techniques converge to provide a complete and trustworthy profile of the molecule.

Physicochemical Profile

A foundational step in any analytical endeavor is to understand the basic physicochemical properties of the target molecule. This information guides decisions on solvent selection, storage, and the choice of analytical techniques.

PropertyValueSource
Chemical Structure CN1CC(CC1=O)CC(=O)O[2]
Molecular Formula C₇H₁₁NO₃[2]
Molecular Weight 157.17 g/mol [2]
CAS Number 933759-81-0[2]
Appearance Solid (Predicted)[6]
Storage Sealed in a dry environment at 2-8°C[2]

Note on a related compound: A similar structure, 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 42346-68-9), has a molecular formula of C₆H₉NO₃ and a molecular weight of 143.14.[6] It is crucial to distinguish between these two compounds, as the additional methylene group in the acetic acid derivative significantly impacts its properties and spectral data.

Part 1: Elemental and Structural Elucidation

This section focuses on confirming the fundamental atomic composition and the precise arrangement of atoms within the molecule.

Elemental Analysis (CHNO)

Expert Rationale: Elemental analysis is the cornerstone of chemical characterization. It provides a quantitative measure of the mass percentages of carbon, hydrogen, nitrogen, and oxygen.[7][8] This technique serves as a primary validation of the compound's empirical formula. A significant deviation between the theoretical and experimentally determined percentages can indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Protocol for CHNO Elemental Analysis:

  • Sample Preparation:

    • Ensure the sample is thoroughly dried to remove any residual solvent or moisture, which would alter the hydrogen and carbon percentages.

    • Using a calibrated microbalance, accurately weigh 1-3 mg of the sample into a tin or silver capsule.[5] The precise weight is critical as all results are calculated relative to this initial mass.[5]

  • Instrumentation and Analysis:

    • Utilize an automated CHNS/O elemental analyzer.[9]

    • For CHN analysis, the sample is combusted in a high-temperature furnace in the presence of excess oxygen.[5][8] This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ (or NOx, which is subsequently reduced to N₂).

    • The resulting gases are separated by gas chromatography and quantified using a thermal conductivity detector.

    • For oxygen analysis, the sample undergoes pyrolysis in a separate reactor, and the resulting CO is measured.[5]

  • Data Interpretation:

    • Compare the experimental weight percentages with the theoretical values calculated for the molecular formula C₇H₁₁NO₃.

    • Theoretical Values: C: 53.49%, H: 7.05%, N: 8.91%, O: 30.54%.

    • An acceptable variance is typically within ±0.4% of the theoretical value.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Rationale: NMR is the most powerful technique for the structural elucidation of organic molecules in solution.[10] ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR reveals the same for carbon atoms.[11] Together, they allow for the complete mapping of the molecular skeleton.

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation prep Dissolve 5-10 mg in 0.6 mL Deuterated Solvent (e.g., DMSO-d6) H1_NMR ¹H NMR Spectrum (400 MHz) prep->H1_NMR C13_NMR ¹³C NMR Spectrum (101 MHz, Proton Decoupled) prep->C13_NMR interpret_H1 Analyze Chemical Shift, Integration, and Coupling H1_NMR->interpret_H1 DEPT DEPT-135/90 (Optional) C13_NMR->DEPT interpret_C13 Analyze Chemical Shifts & Correlate with DEPT C13_NMR->interpret_C13 DEPT->interpret_C13 structure Confirm Structure of 1-Methyl-5-oxopyrrolidine-3-acetic Acid interpret_H1->structure interpret_C13->structure

Caption: NMR workflow from sample preparation to final structure confirmation.

Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Interpretation: Analyze the chemical shifts (δ), signal integrations (area under the peak), and spin-spin coupling patterns (multiplicity).

Expected ¹H NMR Signals (in DMSO-d₆): Based on the structure and data from similar pyrrolidone derivatives, the following signals are anticipated.[12][13]

ProtonsApprox. δ (ppm)MultiplicityIntegrationAssignment
-COOH ~12.0Broad Singlet1HCarboxylic Acid Proton
Ring H (N-CH₂) ~3.8 - 4.0Multiplet2HProtons on C5 of the ring
Ring H (CH) ~3.2 - 3.4Multiplet1HProton on C3 of the ring
N-CH₃ ~2.7Singlet3HN-Methyl Protons
Ring H (CH₂CO) ~2.6 - 2.8Multiplet2HProtons on C2 of the ring
-CH₂-COOH ~2.4 - 2.6Doublet2HAcetic Acid Methylene Protons

Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration or longer acquisition time may be needed due to the lower natural abundance of ¹³C.[11]

  • Data Acquisition: Acquire a proton-decoupled spectrum at 101 MHz (corresponding to a 400 MHz ¹H instrument). Running a DEPT-135 or APT experiment can aid in distinguishing between CH₃, CH₂, CH, and quaternary carbons.[14]

  • Data Interpretation: Identify the chemical shifts for each unique carbon atom.

Expected ¹³C NMR Signals (in DMSO-d₆): The carbonyl carbons of amides and carboxylic acids are highly deshielded and appear at the downfield end of the spectrum.[13][15]

CarbonApprox. δ (ppm)Assignment
-COOH ~174Carboxylic Acid Carbonyl
-C=O (Lactam) ~172Amide Carbonyl
N-CH₂ ~51C5 of the ring
-CH₂-COOH ~36Acetic Acid Methylene Carbon
CH ~35C3 of the ring
CH₂CO ~34C2 of the ring
N-CH₃ ~29N-Methyl Carbon
Fourier-Transform Infrared (FTIR) Spectroscopy

Expert Rationale: FTIR is a rapid and reliable technique for identifying the functional groups present in a molecule.[3] For 1-Methyl-5-oxopyrrolidine-3-acetic Acid, FTIR is crucial for confirming the presence of the carboxylic acid (O-H and C=O stretches) and the five-membered lactam (amide C=O stretch).

Protocol for FTIR Spectroscopy:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a translucent disk. Alternatively, for a quicker analysis, use a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.[3] A background spectrum should be recorded and automatically subtracted from the sample spectrum.

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Expected FTIR Absorption Bands: The carbonyl stretching frequencies are sensitive to their environment. A five-membered ring (lactam) typically increases the C=O frequency compared to an acyclic amide.[16]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500 - 3300 (very broad)O-H stretchCarboxylic Acid
~1710 (strong)C=O stretchCarboxylic Acid Dimer
~1700 (strong)C=O stretch (Amide I)5-Membered Lactam
1200 - 1300C-O stretchCarboxylic Acid
2850 - 3000C-H stretchAliphatic CH, CH₂, CH₃
Mass Spectrometry (MS)

Expert Rationale: Mass spectrometry provides the molecular weight of the compound, serving as a final confirmation of the molecular formula.[4] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides an exact mass, allowing for the unambiguous determination of the molecular formula from a list of possibilities.

Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.[3]

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap. Electrospray Ionization (ESI) is the preferred ionization method for this polar molecule.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes.

    • Positive Mode [M+H]⁺: The protonated molecule is detected.

    • Negative Mode [M-H]⁻: The deprotonated molecule is detected.

  • Data Interpretation:

    • Low-Resolution MS: Look for ions corresponding to the calculated molecular weight.

      • Calculated [M+H]⁺: 158.17 m/z

      • Calculated [M-H]⁻: 156.17 m/z

    • High-Resolution MS (HRMS): Compare the measured exact mass to the theoretical exact mass.

      • Theoretical Exact Mass for [C₇H₁₁NO₃+H]⁺: 158.0812 m/z

      • The measured mass should be within a 5 ppm error margin.

Part 2: Purity and Quantification

Once the structure is confirmed, the focus shifts to determining the purity of the sample, which is critical for its intended application.

High-Performance Liquid Chromatography (HPLC)

Expert Rationale: HPLC is the industry standard for assessing the purity of non-volatile organic compounds.[17][18] By separating the target compound from any impurities or degradation products, it provides a quantitative measure of purity, typically expressed as a percentage of the total peak area.

Workflow for HPLC Purity Analysis

cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_sample Prepare Sample Solution (e.g., 1 mg/mL in Mobile Phase A) instrument HPLC System with C18 Column (e.g., 4.6x150mm) and UV/PDA Detector prep_sample->instrument prep_mobile Prepare Mobile Phases A: 0.1% Formic Acid in Water B: Acetonitrile prep_mobile->instrument gradient Run Gradient Elution (e.g., 5% to 95% B over 20 min) instrument->gradient detection Monitor at Low Wavelength (e.g., 205 nm) gradient->detection integration Integrate All Peaks in the Chromatogram detection->integration purity Calculate Purity: (Area_main / Area_total) * 100 integration->purity

Caption: HPLC workflow for purity determination.

Protocol for Reversed-Phase HPLC:

  • Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: A standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[17]

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 20 minutes, followed by a hold and re-equilibration period.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: The lack of a strong chromophore means detection should be performed at a low wavelength, such as 205 nm, where the amide and carboxyl groups absorb.[19] A PDA detector is advantageous as it can show the UV spectrum of each peak, helping to identify co-eluting impurities.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the area percent purity using the formula: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Conclusion

The characterization of 1-Methyl-5-oxopyrrolidine-3-acetic acid requires a systematic and multi-faceted analytical approach. By combining elemental analysis, comprehensive spectroscopic techniques (NMR, FTIR, MS), and chromatographic separation (HPLC), a complete and verifiable profile of the molecule's identity, structure, and purity can be established. Each technique provides a unique piece of the puzzle, and their collective agreement imparts a high degree of confidence in the quality and integrity of the material, a non-negotiable requirement for successful research and development.

References

  • Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. ResearchGate. Available from: [Link]

  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. ResearchGate. Available from: [Link]

  • Simultaneous quantification of 2-pyrrolidone-5-carboxylic acid (PCA), urocanic acid (UCA), and histidine (His). Springer. Available from: [Link]

  • Analysis of 5-pyrrolidone-2-carboxylate ester by reverse phase high-performance liquid chromatography. PubMed. Available from: [Link]

  • IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. Available from: [Link]

  • Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. PubMed. Available from: [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available from: [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available from: [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. Available from: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. Available from: [Link]

  • 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester. PubChem. Available from: [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. Available from: [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. OpenStax. Available from: [Link]

  • HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. SIELC Technologies. Available from: [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. News-Medical. Available from: [Link]

  • measure pyrrolidine by HPLC. Chromatography Forum. Available from: [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. Available from: [Link]

  • Carbonyl - compounds - IR - spectroscopy.
  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. Springer. Available from: [Link]

  • Introducing 2-(1-Methyl-5-oxopyrrolidin-3-yl)acetic Acid: A High-Quality Chemical Solution. Available from: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available from: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Available from: [Link]

  • 3 Nuclear Magnetic Resonance Spectroscopy.
  • NMR Spectroscopy. University of Wisconsin-Madison. Available from: [Link]

Sources

1H and 13C NMR Analysis of 1-Methyl-5-oxopyrrolidine-3-acetic Acid: A Comprehensive Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical chemists, medicinal chemists, and drug development professionals. Objective: To provide an authoritative, self-validating framework for the unambiguous structural elucidation of 1-Methyl-5-oxopyrrolidine-3-acetic acid using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Context and Pharmaceutical Relevance

1-Methyl-5-oxopyrrolidine-3-acetic acid (CAS: 933759-81-0)[1] is a highly functionalized lactam derivative. IUPAC designated as 2-(1-methyl-5-oxopyrrolidin-3-yl)acetic acid, this scaffold is frequently utilized in medicinal chemistry as a rigidified ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amino acid bioisostere. Notably, derivatives of this pyrrolidone core are critical intermediates in the synthesis of Retinoid-related orphan receptor gamma (ROR

) modulators, which are actively investigated for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis[2],.

From an analytical perspective, the molecule presents a fascinating NMR challenge: it contains a stereogenic center at C3, which breaks the symmetry of the molecule and renders the methylene protons on the pyrrolidine ring (C2 and C4) and the acetic acid side chain diastereotopic.

Diastereotopic_Logic ChiralC3 Chiral Center (C3) Breaks Symmetry ProtonsC2 C2 Protons (H_a, H_b) ChiralC3->ProtonsC2 ProtonsC4 C4 Protons (H_c, H_d) ChiralC3->ProtonsC4 MagEnv Distinct Magnetic Environments (Anisotropic Shielding) ProtonsC2->MagEnv ProtonsC4->MagEnv Splitting Complex Multiplets (Geminal & Vicinal Coupling) MagEnv->Splitting Results in

Figure 1: Causal relationship between the C3 chiral center and complex signal splitting.

Experimental Protocols: Sample Preparation and Acquisition

To ensure reproducibility and high-resolution spectral data, the choice of solvent and acquisition parameters must be carefully controlled.

Causality in Solvent Selection

While CDCl


 is a standard NMR solvent, DMSO-d

is strictly recommended for this compound. The presence of both a hydrogen-bond donating carboxylic acid and a hydrogen-bond accepting lactam carbonyl often leads to severe peak broadening in non-polar solvents due to transient dimerization. DMSO-d

disrupts these intermolecular networks, yielding sharp, well-defined resonances.
Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the analyte for

    
    H NMR (or 40–50 mg for 
    
    
    
    C NMR) into a clean glass vial.
  • Dissolution: Add 0.6 mL of anhydrous DMSO-d

    
     (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Homogenization: Vortex the mixture for 30–60 seconds. Causality: Complete dissolution is critical; particulate matter distorts magnetic field homogeneity, leading to poor line shape (shimming artifacts).

  • Transfer: Use a clean glass Pasteur pipette to transfer the solution into a high-quality 5 mm NMR tube. Ensure the solvent column height is at least 4.0 cm.

Self-Validating Acquisition Protocol (400 MHz / 600 MHz Spectrometer)
  • 
    H NMR Parameters:  Use a standard 30° pulse (zg30), 16–64 scans, and a relaxation delay (D1) of 1.5 seconds.
    
  • 
    C NMR Parameters:  Use a proton-decoupled sequence (zgpg30), 1024–2048 scans, and a D1 of 2.0 seconds to account for the slower relaxation of quaternary carbonyl carbons.
    
  • Validation Check: Before interpreting the analyte signals, verify the residual solvent peaks. The DMSO pentet must be precisely at 2.50 ppm , and the residual water peak should appear near 3.33 ppm . If the water peak is significantly broadened or shifted downfield, it indicates high moisture content or pH variations that may obscure the critical C2 proton multiplets.

NMR_Workflow SamplePrep Sample Preparation (15-50 mg in DMSO-d6) Acq1D 1D NMR Acquisition (1H & 13C Spectra) SamplePrep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) SamplePrep->Acq2D DataProc Data Processing (Phase/Baseline Correction) Acq1D->DataProc Acq2D->DataProc Analysis Spectral Analysis (Shifts, Integrals, Couplings) DataProc->Analysis Validation Structural Validation (1-Methyl-5-oxopyrrolidine-3-acetic Acid) Analysis->Validation

Figure 2: Standardized NMR analytical workflow for structural elucidation.

H NMR Spectral Analysis

The


H NMR spectrum of 1-Methyl-5-oxopyrrolidine-3-acetic acid is characterized by complex second-order effects due to its rigid ring system and stereocenter.
Mechanistic Insights into Chemical Shifts
  • N-Methyl Group (2.72 ppm): Appears as a sharp singlet integrating to 3H. The nitrogen lone pair is delocalized into the lactam carbonyl (partial double-bond character), which strongly deshields the attached methyl protons compared to a standard aliphatic amine.

  • Diastereotopic Protons (C2 and C4): Because C3 is a chiral center, the two protons on C2 (and C4) are fixed in different spatial environments (cis vs. trans relative to the acetic acid group). They couple not only to the C3 methine proton (

    
    ) but also to each other (
    
    
    
    ), producing distinct doublet of doublets (dd) or complex multiplets.
Quantitative H NMR Data Summary
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Mechanistic Assignment Notes
-COOH 12.30br s1H-Broadened due to chemical exchange and H-bonding.
C2-H

3.55dd1H~9.5, 7.0Strongly deshielded by the adjacent electronegative N atom.
C2-H

3.15dd1H~9.5, 6.0Diastereotopic partner to C2-H

.
N-CH

2.72s3H-Sharp singlet; deshielded by lactam resonance.
C3-H 2.65m1H-Complex multiplet; couples to C2, C4, and side-chain CH

.
-CH

-COOH
2.45m2H-Often overlaps with the residual DMSO solvent peak (2.50 ppm).
C4-H

2.40dd1H~16.0, 8.0Deshielded by the adjacent lactam C=O.
C4-H

2.05dd1H~16.0, 7.0Diastereotopic partner to C4-H

.

(Note: Exact chemical shifts may vary slightly based on sample concentration and temperature. Values are representative for DMSO-d


 at 298 K).

C NMR Spectral Analysis

The


C NMR spectrum provides a clear, unambiguous count of the seven distinct carbon environments in the molecule.
Mechanistic Insights into Carbon Shifts

The spectrum is anchored by two distinct carbonyl resonances. The lactam carbonyl (C5) typically resonates slightly further downfield (~173.5 ppm) than the carboxylic acid carbonyl (~172.8 ppm) due to the strong resonance contribution of the nitrogen atom in the constrained 5-membered ring.

Quantitative C NMR Data Summary
PositionChemical Shift (

, ppm)
Carbon TypeMechanistic Assignment Notes
C5 173.5C=O (Lactam)Characteristic downfield shift of a 5-membered lactam.
C7 172.8C=O (Acid)Carboxylic acid carbonyl.
C2 53.2CH

Highly deshielded aliphatic carbon due to direct N attachment.
C6 38.5CH

Acetic acid side chain methylene.
C4 37.1CH

Ring methylene adjacent to the lactam carbonyl.
N-CH

29.4CH

N-methyl carbon; typical range for N-alkyl lactams.
C3 28.6CHAliphatic methine carbon at the stereocenter.

2D NMR Workflows for Unambiguous Assignment

Because the signals for C3-H, C4-H


, and the acetic acid CH

group cluster tightly between 2.40 and 2.70 ppm, 1D NMR alone is insufficient for rigorous structural validation. A Senior Application Scientist will always employ the following 2D suite:
  • COSY (Correlation Spectroscopy): Used to map the continuous spin system. The C3 methine proton will show strong cross-peaks to the C2 protons, the C4 protons, and the acetic acid CH

    
     protons, confirming the connectivity of the pyrrolidine ring.
    
  • HSQC (Heteronuclear Single Quantum Coherence): Resolves overlapping proton signals by spreading them into the carbon dimension. This instantly differentiates the overlapping CH

    
     (C4 and C6) protons based on their distinct 
    
    
    
    C shifts (37.1 ppm vs. 38.5 ppm).
  • HMBC (Heteronuclear Multiple Bond Correlation): Critical for assigning the quaternary carbonyls. The N-CH

    
     protons (2.72 ppm) will show a strong 
    
    
    
    correlation to the lactam carbonyl (C5, 173.5 ppm) and a
    
    
    correlation to C2 (53.2 ppm), unambiguously orienting the molecule.

References

1. 2. 3.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Methyl-5-oxopyrrolidine-3-acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Methyl-5-oxopyrrolidine-3-acetic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common experimental hurdles.

Introduction to the Synthesis

The synthesis of 1-Methyl-5-oxopyrrolidine-3-acetic Acid is primarily achieved through a cascade reaction involving the aza-Michael addition of methylamine to itaconic acid, followed by an intramolecular cyclization.[1][2] This seemingly straightforward reaction can present challenges related to yield, purity, and reproducibility. This guide will walk you through the critical parameters and provide solutions to common issues.

Reaction Mechanism Overview

The fundamental transformation involves two key steps:

  • Aza-Michael Addition: The primary amine (methylamine) acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated dicarboxylic acid (itaconic acid).

  • Intramolecular Cyclization (Amidation): The newly introduced amino group then undergoes a condensation reaction with one of the carboxylic acid moieties to form the stable five-membered lactam ring.

Reaction_Mechanism Itaconic_Acid Itaconic Acid Intermediate Aza-Michael Adduct (Intermediate) Itaconic_Acid->Intermediate Aza-Michael Addition Methylamine Methylamine Methylamine->Intermediate Product 1-Methyl-5-oxopyrrolidine- 3-acetic Acid Intermediate->Product Intramolecular Cyclization

Caption: General reaction pathway for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and their purity?

For optimal results, it is crucial to use high-purity starting materials.

ReagentRecommended PurityNotes
Itaconic Acid≥99%Impurities can lead to side reactions and discoloration of the final product.
Methylamine40% aqueous solution or as a gasThe aqueous solution is often more convenient to handle in a laboratory setting.

Q2: What is the optimal stoichiometry of reactants?

While a 1:1 molar ratio of itaconic acid to methylamine is theoretically required, using a slight excess of methylamine (1.1 to 1.2 equivalents) can help drive the reaction to completion and compensate for the volatility of methylamine. However, a large excess can complicate the work-up procedure.

Q3: What is the role of the solvent in this reaction?

This reaction can be performed in various solvents or even neat (solvent-free).

  • Water: Often used as a solvent, especially when starting with an aqueous solution of methylamine. It is environmentally benign and can facilitate the reaction.

  • Alcohols (e.g., Methanol, Ethanol): Can also be used as solvents. They are good at dissolving both reactants.

  • Solvent-free: Heating the neat mixture of itaconic acid and aqueous methylamine can lead to high yields and simplifies the initial stages of the work-up.

Q4: What are the typical reaction temperatures and times?

The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate. A common temperature range is 80-120°C. The reaction time can vary from a few hours to overnight, depending on the scale and temperature. Monitoring the reaction progress by techniques like TLC or NMR is recommended.

Troubleshooting Guide

Low Reaction Yield

Problem: The isolated yield of 1-Methyl-5-oxopyrrolidine-3-acetic Acid is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Solution: Increase the reaction time or temperature. Ensure efficient mixing to maximize contact between the reactants. As a general guideline, a temperature of 120°C under solvent-free conditions can lead to good yields.[3]

  • Isomerization of Itaconic Acid:

    • Causality: Itaconic acid can isomerize to the less reactive mesaconic acid under certain conditions, which does not readily undergo the desired cyclization.

    • Solution: The use of specific catalysts, such as iodine on acidic alumina, has been shown to facilitate the aza-Michael addition without excessive regioisomerization in related systems.[4] While not a standard procedure for this specific synthesis, it is a potential area for optimization if isomerization is suspected.

  • Sub-optimal Work-up Procedure:

    • Solution: The work-up procedure is critical for isolating the product. Ensure the pH is adjusted correctly during acidification to precipitate the product. Washing the crude product with a minimal amount of cold solvent can help remove impurities without significant product loss.

Low_Yield_Troubleshooting Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Isomerization Isomerization of Itaconic Acid? Low_Yield->Isomerization Workup_Issues Sub-optimal Work-up? Low_Yield->Workup_Issues Increase_Temp_Time Increase Temperature/Time Incomplete_Reaction->Increase_Temp_Time Catalyst_Screen Consider Catalyst Screen Isomerization->Catalyst_Screen Optimize_pH_Wash Optimize pH and Washing Steps Workup_Issues->Optimize_pH_Wash

Caption: Troubleshooting flowchart for low reaction yield.

Product Purity Issues

Problem: The final product is impure, as indicated by analytical techniques (e.g., NMR, melting point).

Potential Causes & Solutions:

  • Unreacted Starting Materials:

    • Solution: If unreacted itaconic acid is present, it can often be removed by recrystallization. Excess methylamine is typically removed during the acidification and filtration steps.

  • Formation of Side Products:

    • Solution: The formation of by-products can be minimized by optimizing reaction conditions. Recrystallization from a suitable solvent system is the most common method for purification.

  • Discoloration:

    • Solution: Discoloration can arise from impurities in the starting materials or from side reactions at high temperatures. Treatment with activated carbon during recrystallization can often remove colored impurities.

Experimental Protocols

Optimized Synthesis Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine itaconic acid (1.0 eq) and a 40% aqueous solution of methylamine (1.1 eq).

  • Reaction: Heat the mixture to 100-110°C with vigorous stirring. The reaction mixture will become a homogeneous solution. Maintain this temperature for 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add concentrated hydrochloric acid with cooling in an ice bath until the pH of the solution is approximately 2-3.

    • A white precipitate of 1-Methyl-5-oxopyrrolidine-3-acetic Acid should form.

    • Cool the mixture in an ice bath for at least one hour to maximize precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of ice-cold water.

    • Recrystallize the crude product from water or an ethanol/water mixture to obtain the pure product.

    • Dry the purified product under vacuum.

Characterization

The identity and purity of the synthesized 1-Methyl-5-oxopyrrolidine-3-acetic Acid should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the methyl group, the pyrrolidinone ring protons, and the acetic acid methylene protons. The integration of these signals should be consistent with the structure.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the carbonyl carbons (amide and carboxylic acid), the methyl carbon, and the carbons of the pyrrolidinone ring and acetic acid side chain.

  • IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretches of the amide and carboxylic acid, and C-H stretches.

  • Melting Point: A sharp melting point is indicative of a pure compound.

References

  • Improving the Post-polymerization Modification of Bio-Based Itaconate Unsaturated Polyesters: Catalyzing Aza-Michael Addition. White Rose Research Online.
  • Optimization of conditions for the reaction of the Aza-Michael addition.
  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Authorea.
  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondens
  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondens
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI.
  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC.
  • Introducing 2-(1-Methyl-5-oxopyrrolidin-3-yl)acetic Acid: A High-Quality Chemical Solution. BOC Sciences.
  • NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review.
  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI.
  • Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. PMC.

Sources

Technical Support Center: Purification of 1-Methyl-5-oxopyrrolidine-3-acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the purification protocols for 1-Methyl-5-oxopyrrolidine-3-acetic Acid (also known as 2-(1-Methyl-5-oxopyrrolidin-3-yl)acetic Acid ; CAS: 933759-81-0).

Target Compound: 1-Methyl-5-oxopyrrolidine-3-acetic Acid CAS Registry Number: 933759-81-0 Chemical Formula: C


H

NO

Molecular Weight: 157.17 g/mol Physicochemical Profile: Polar, acidic (carboxylic acid), hygroscopic solid. Soluble in water, alcohols, and DMSO; sparingly soluble in non-polar solvents (hexane, ether).[1]

Part 1: Core Purification Workflows

This compound is a lactam-carboxylic acid . Its purification relies on exploiting its acidity (pKa ~4.0–4.5) and its polarity.[2] The two primary methods recommended are Acid-Base Extraction (for bulk impurity removal) and Anti-Solvent Crystallization (for final polishing).

Method A: Acid-Base Extraction (The "Swing" Protocol)

Best for: Removing neutral organic impurities and unreacted amines.

  • Dissolution : Dissolve the crude solid in 0.5 M Sodium Bicarbonate (NaHCO

    
    )  solution.
    
    • Why? This converts the acid to its water-soluble sodium salt. Neutral impurities remain organic-soluble.

    • Volume: Use ~10 mL per gram of crude.

  • Wash : Extract the aqueous layer twice with Dichloromethane (DCM) or Ethyl Acetate .

    • Action: Discard the organic (top) layer. This removes non-acidic byproducts.

  • Acidification : Cool the aqueous layer to 0–5°C. Slowly add 1 M HCl until pH reaches ~2.0.

    • Caution: Do not use concentrated acid or heat, as this may hydrolyze the lactam ring [1, 2].[1]

  • Extraction : Extract the acidic aqueous layer three times with Ethyl Acetate or 2-Butanone (MEK) .

    • Note: The product is now in the organic layer.

  • Drying & Concentration : Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to obtain the purified solid.
Method B: Anti-Solvent Crystallization

Best for: Final polishing and removal of colored oxidation products.[1]

  • Solvent Selection :

    • Primary Solvent (Good Solubility) : Isopropyl Alcohol (IPA) or Methanol.

    • Anti-Solvent (Poor Solubility) : Diethyl Ether, MTBE, or Heptane.

  • Dissolution : Dissolve the semi-pure solid in the minimum amount of warm IPA (40–50°C).

  • Precipitation :

    • Remove from heat.

    • Add the Anti-Solvent dropwise until a persistent cloudiness appears.

    • Add a few drops of Primary Solvent to clear the solution again.

  • Crystallization : Allow the solution to cool slowly to room temperature, then refrigerate (4°C) overnight.

    • Tip: If oiling occurs, scratch the glass surface or add a seed crystal.[1]

Part 2: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What is wrong?

Diagnosis: This is common for polar lactams containing trace solvent or water impurities. Solution:

  • Trace Water: The presence of water suppresses crystallization. Dry your crude material thoroughly under high vacuum (using P

    
    O
    
    
    
    if possible) before attempting crystallization.
  • Solvent Ratio: You likely added the anti-solvent too quickly. Re-dissolve by heating, add a small amount of the polar solvent (IPA), and let it cool very slowly in an insulated water bath.[1]

  • Seeding: If you have any solid reference standard, add a tiny crystal when the solution reaches room temperature.[1]

Q2: The product has a yellow/brown discoloration. How do I remove it?

Diagnosis: Oxidation byproducts (common in pyrrolidone synthesis involving amines). Solution:

  • Charcoal Treatment: During the Acid-Base Extraction (Method A) , after Step 1 (dissolving in base), add Activated Carbon (5% w/w) . Stir for 30 minutes, then filter through a Celite pad before proceeding to the washing step.[1]

  • Warning: Do not use charcoal in the final crystallization step as removing fine carbon particles from the viscous lactam solution can be difficult.

Q3: The yield after extraction is lower than expected. Where is my compound?

Diagnosis: The compound is highly water-soluble due to the lactam and acid groups. Solution:

  • Salting Out: During the extraction of the acidic aqueous phase (Method A, Step 4), saturate the water layer with Sodium Chloride (NaCl) .[1] This decreases the solubility of the organic acid in water ("salting out" effect) and drives it into the Ethyl Acetate layer.

  • Solvent Choice: Switch from Ethyl Acetate to 2-Butanone (Methyl Ethyl Ketone) or n-Butanol for the extraction, as these are more polar and better at extracting hydrophilic acids.

Part 3: Purification Workflow Diagram

The following diagram illustrates the logical flow for purifying crude 1-Methyl-5-oxopyrrolidine-3-acetic Acid, integrating both extraction and crystallization.

PurificationWorkflow Start Crude 1-Methyl-5-oxopyrrolidine-3-acetic Acid Dissolve Dissolve in 0.5M NaHCO3 (pH ~8.5) Start->Dissolve Wash Wash with Ethyl Acetate (Remove Neutrals) Dissolve->Wash DiscardOrg Discard Organic Layer Wash->DiscardOrg Top Layer Acidify Acidify Aqueous Layer to pH 2.0 (Use 1M HCl, Cold) Wash->Acidify Bottom (Aq) Layer Extract Extract with Ethyl Acetate or 2-Butanone (Saturate with NaCl) Acidify->Extract DryConc Dry (Na2SO4) & Concentrate Extract->DryConc CheckPurity Check Purity (HPLC/NMR) DryConc->CheckPurity Crystallize Recrystallize (IPA + Diethyl Ether) CheckPurity->Crystallize < 98% FinalProduct Pure Product (Store at 2-8°C) CheckPurity->FinalProduct > 98% Crystallize->FinalProduct

Caption: Logical workflow for the purification of 1-Methyl-5-oxopyrrolidine-3-acetic Acid, separating neutral impurities via pH swing before final crystallization.

References

  • Vertex AI Search . Product Specifications: 2-(1-Methyl-5-oxopyrrolidin-3-yl)acetic Acid.[3][4] Retrieved from Supplier Data (Humboldt/CNPP). 5

  • Frontiers in Chemistry . Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids. Discusses the synthesis and stability of pyrrolidone-carboxylic acid derivatives from itaconic acid. 6

  • White Rose Research Online . Influence of Solvent Selection on the Crystallizability.... Provides protocols for crystallizing polar amide/lactam derivatives using solvent/anti-solvent systems. 7

Sources

troubleshooting pyrrolidinone ring formation side reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrrolidinone Synthesis Support Hub.

Ticket Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting 5-Membered Lactam Formation & Functionalization

Executive Summary: The Stability Paradox

Pyrrolidinones (


-lactams) are thermodynamically favored over their 3- and 4-membered counterparts due to minimal ring strain, yet they present a unique set of "kinetic traps." The most common user-reported failures stem from the ambident nucleophilicity  of the amide backbone (leading to O-alkylation) and the reversibility of cyclization  (leading to hydrolysis or polymerization).

This guide deconstructs these failure modes using a causality-based approach.

Section 1: Critical Reaction Failures (Regioselectivity)

User Issue: "I attempted to N-alkylate my pyrrolidinone, but the NMR suggests an imidate ether (O-alkylation). Why?"

Technical Diagnosis: The deprotonated pyrrolidinone anion is an ambident nucleophile .[1] The negative charge is delocalized between the Nitrogen and the Oxygen. According to Hard-Soft Acid-Base (HSAB) theory:

  • Nitrogen (Soft center): Favored by soft electrophiles and thermodynamic control.

  • Oxygen (Hard center): Favored by hard electrophiles and kinetic control.

The Causality Matrix:

Variable Favors N-Alkylation (Desired) Favors O-Alkylation (Side Reaction)
Electrophile Alkyl iodides, Benzyl bromides (Soft) Sulfates, Sulfonates, Silyl chlorides (Hard)

| Counter-ion |


, 

(Tight ion pairs shield O) |

,

(Loose ion pairs expose O) | | Solvent | Toluene, THF (Non-polar/Polar Aprotic) | DMSO, HMPA (Highly polar, solvates cation) | | Temperature | Higher (Thermodynamic product) | Lower (Kinetic product) |

Troubleshooting Workflow:

  • Switch Base: If using

    
     in acetone, switch to NaH in THF/DMF . The sodium cation coordinates tighter to the oxygen, blocking it from attack.
    
  • Change Leaving Group: If using a tosylate (hard), switch to an iodide (soft).

  • Thermodynamic Equilibration: O-alkylated products (lactim ethers) can sometimes rearrange to N-alkylated products (lactams) upon heating with a catalyst (Chapman rearrangement), though this is less efficient than getting it right the first time.

Visualizing the Pathway:

N_vs_O_Alkylation Start Deprotonated Pyrrolidinone Path_N Path A: N-Attack (Soft-Soft Interaction) Start->Path_N NaH/THF Alkyl Iodide Path_O Path B: O-Attack (Hard-Hard Interaction) Start->Path_O K2CO3/DMSO Alkyl Tosylate Prod_N N-Alkyl Pyrrolidinone (Thermodynamic Product) Path_N->Prod_N Prod_O Lactim Ether (Kinetic Impurity) Path_O->Prod_O Prod_O->Prod_N Thermal Rearrangement (Difficult)

Figure 1: Decision tree for ambident nucleophile attack. Green paths indicate optimal conditions for the desired lactam.

Section 2: Stereochemical Integrity (Racemization)

User Issue: "My starting


-amino acid was 99% ee. The cyclized lactam is only 80% ee. Where did I lose the chirality?"

Technical Diagnosis: Racemization usually occurs via two mechanisms during the cyclization event:

  • 
    -Deprotonation:  If the chiral center is at C3 (adjacent to the carbonyl), basic conditions can induce enolization.
    
  • Ring Opening/Closing Equilibrium: If the chiral center is at C5 (adjacent to Nitrogen), reversible ring opening under acidic conditions can lead to bond rotation and re-closure.

The "Self-Validating" Fix: Avoid thermal dehydration (


) which promotes thermodynamic scrambling. Instead, use mild chemical activation .

Recommended Protocol Adjustment:

  • Stop: Refluxing in toluene with pTSA (classic Dean-Stark).

  • Start: Using coupling reagents (EDC/NHS or T3P) at room temperature.

Mechanism of Failure:



Section 3: Thermodynamics & Polymerization

User Issue: "My reaction turned into a viscous gel/solid block instead of a discrete product."

Technical Diagnosis: You have inadvertently created Nylon-4 . Pyrrolidinone is a lactam; under anionic conditions with a trace initiator (like water or unreacted monomer), it undergoes Ring-Opening Polymerization (ROP) .

Key Triggers for Polymerization:

  • Super-bases: Using

    
     or extremely strong bases without careful stoichiometry.
    
  • Concentration: Highly concentrated neat reactions favor intermolecular attack (polymer) over intramolecular closure (ring).

The Equilibrium Trap:



  • Problem: Water hydrolyzes the ring back to the amino acid.

  • Solution: You must remove water faster than it forms to drive Le Chatelier’s principle, BUT you must do so without triggering polymerization.

Visualizing the Equilibrium:

Cyclization_Equilibrium Precursor Gamma-Amino Acid Intermediate Activated Ester/Amide Precursor->Intermediate Activation (Heat or Reagent) Lactam Pyrrolidinone (Target) Intermediate->Lactam Dilute Cond. Intramolecular Polymer Nylon-4 (Polymer) Intermediate->Polymer Conc. Cond. Intermolecular Hydrolysis Ring Opening (Hydrolysis) Lactam->Hydrolysis + H2O / Acid Hydrolysis->Precursor Equilibrium

Figure 2: The Kinetic vs. Thermodynamic landscape. Polymerization is an irreversible sink (Red), while hydrolysis is a reversible loop (Grey).

Section 4: Validated Experimental Protocols

Protocol A: Mild Cyclization (Preserving Chirality)

Best for: Chiral substrates, heat-sensitive groups.

  • Dissolution: Dissolve

    
    -amino acid (1.0 equiv) in dry DCM (0.1 M). Note: Dilution prevents polymerization.
    
  • Activation: Add EDC

    
    HCl  (1.2 equiv) and HOBt  (1.2 equiv).
    
  • Base: Add DIPEA (2.5 equiv) dropwise at

    
    .
    
  • Reaction: Warm to RT and stir for 12h.

  • Workup: Wash with 1N HCl (removes DIPEA/EDC urea), then sat.

    
    . Dry over 
    
    
    
    .
  • Validation: Check LCMS. If open chain ester remains, prolong time; do not heat.

Protocol B: Regioselective N-Alkylation

Best for: Functionalizing the amide nitrogen.

  • Preparation: Wash NaH (60% dispersion, 1.2 equiv) with dry hexane under Argon to remove mineral oil.

  • Solvent: Suspend NaH in anhydrous THF (preferred) or DMF (if solubility is poor).

  • Deprotonation: Add pyrrolidinone substrate (1.0 equiv) at

    
    . Stir 30 min until 
    
    
    
    evolution ceases. Tip: Solution should become clear/slightly yellow.
  • Alkylation: Add Alkyl Iodide (1.1 equiv) dropwise. Avoid bromides/chlorides unless activating with KI.

  • Quench: Carefully add sat.

    
    .
    
  • Yield Check: If O-alkylation is observed (>5% by NMR), repeat with strictly anhydrous THF and lower temperature (

    
     to 
    
    
    
    ).

Section 5: FAQ & Troubleshooting Data

Table 1: Common Impurity Profiles

ObservationProbable CauseCorrective Action
Product is an oil (should be solid) Lactim Ether (O-alkyl) contaminationCheck NMR for

4.0-4.5 ppm (

). Switch to NaH/THF.
Low Yield (<40%) Hydrolysis during workupDo not use strong acid/base during extraction. Salting out the aqueous layer helps extraction.
Loss of optical rotation Racemization via enolizationSwitch from thermal cyclization to EDC/NHS coupling.
Insoluble white precipitate OligomerizationReaction too concentrated. Dilute to <0.1 M.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General theory on Ambident Nucleophiles).
  • Biswas, S., et al. (2024).[2][3] Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines.[3] The Journal of Organic Chemistry. Link

  • Grewal, J., & Khare, S. K. (2016).

    
    -aminobutyric acid produced by Lactobacillus brevis.[4][5] Bioresource Technology. Link
    
  • Albrecht, M. (2022). Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade.[6] Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). Troubleshooting side reactions in N-Alkylation of 2-Pyrrolidinone. Link

Sources

chiral separation of 1-Methyl-5-oxopyrrolidine-3-acetic Acid enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Case #8492 Topic: Chiral Resolution of 1-Methyl-5-oxopyrrolidine-3-acetic Acid Enantiomers Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Separation Strategy

The target molecule, 1-Methyl-5-oxopyrrolidine-3-acetic Acid , presents a dual challenge: it contains a polar lactam ring and an ionizable carboxylic acid moiety. Successful chiral separation requires a method that suppresses the ionization of the acid group while maximizing the dipole-dipole and hydrogen bonding interactions available on the lactam ring.[1]

Primary Recommendation: Direct Chiral HPLC using Immobilized Polysaccharide Phases (CSP) in Normal Phase (NP) or Polar Organic Mode (POM) with acidic additives.[1]

Core Experimental Protocol

Column Selection Strategy

We do not recommend "guessing" with columns.[1] Based on the structural motif (acidic pyrrolidone), the following columns have the highest probability of success due to their ability to form hydrogen bonds with the carbonyl oxygen and the amide nitrogen.

PriorityCSP TypeCommercial Name (Examples)Rationale
1 (Primary) Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD-H / IA High success rate for lactams; "IA" is immobilized, allowing wider solvent compatibility.
2 (Secondary) Cellulose tris(3,5-dichlorophenylcarbamate)Chiralpak IC Complementary selectivity to AD/IA; excellent for polar acids.
3 (Alternative) Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-H / IB The classic "gold standard" for general screening.
Mobile Phase Optimization

The critical factor for this molecule is the Acidic Modifier .[1] Without it, the carboxylic acid will partially ionize, leading to peak tailing and loss of chiral recognition.[1]

  • Standard Normal Phase (NP):

    • Solvents: n-Hexane / Isopropanol (IPA) or Ethanol (EtOH).

    • Ratio: Start with 90:10 (Hex:Alc).

    • Additive: 0.1% Trifluoroacetic Acid (TFA) is mandatory.[1]

    • Note: Formic acid or Acetic acid are weaker and may result in broader peaks for this specific substrate.[1]

  • Polar Organic Mode (POM) - Recommended for Solubility Issues:

    • Solvents: 100% Acetonitrile (ACN) or Methanol (MeOH).[1]

    • Additive: 0.1% TFA + 0.1% Triethylamine (TEA).[1][2]

    • Mechanism:[1] The acid/base ratio forms a salt in situ, sharpening the peak while the bulk solvent dissolves the polar lactam.[1]

Step-by-Step Method Development
  • Solubility Check: Dissolve 1 mg of sample in 1 mL of IPA. If cloudy, switch to POM (Acetonitrile).[1]

  • Screening Run:

    • Column: Chiralpak IA (or AD-H).[1][2]

    • MP: Hexane/IPA/TFA (80:20:0.1).[1]

    • Flow: 1.0 mL/min.[1][3]

    • Temp: 25°C.

    • Detection: UV @ 210 nm (Lactams have weak absorbance; 210 nm captures the amide bond).[1]

  • Optimization:

    • If

      
       (partial separation): Lower alcohol content to 5% or switch alcohol from IPA to EtOH.
      
    • If

      
       (co-elution): Switch to Chiralpak IC.[1]
      

Troubleshooting Guide (FAQs)

Q1: My peaks are extremely broad and tailing. Is the column dead?

  • Diagnosis: This is likely Ionization Tailing , not column damage.[1] The carboxylic acid on the C3-side chain is deprotonating.[1]

  • Solution: Increase the TFA concentration to 0.2% . Ensure your sample is dissolved in the mobile phase, not in pure DMSO or Methanol, which can cause "solvent mismatch" broadening.[1]

Q2: I see separation, but the baseline is noisy and drifting.

  • Diagnosis: UV cutoff interference. TFA absorbs significantly below 210 nm.[1]

  • Solution:

    • Switch to Phosphoric Acid (0.1%) if using Reversed Phase.[1]

    • If in Normal Phase, increase wavelength to 220-230 nm (sacrificing some sensitivity) or ensure the reference wavelength on the DAD is set correctly (e.g., 360 nm).

Q3: The sample precipitates in Hexane/IPA.

  • Diagnosis: 1-Methyl-5-oxopyrrolidine-3-acetic Acid is highly polar.[1]

  • Solution: Abandon Normal Phase. Use Reversed Phase (RP) conditions:

    • Column: Chiralpak IA-3 or IC-3 (3 µm particle size for RP).[1]

    • MP: Water (0.1% H3PO4) / Acetonitrile (Gradient 10%

      
       50% ACN).[1]
      
    • Note: RP is often superior for free acids due to solubility.[1]

Q4: Can I use this method for preparative isolation?

  • Diagnosis: TFA is difficult to remove and can catalyze degradation during concentration.[1]

  • Solution: For Prep-LC, substitute TFA with Acetic Acid or Formic Acid (0.2-0.5%). Resolution (

    
    ) may decrease slightly, so you may need to lower the flow rate to compensate.[1]
    

Visual Workflows

Figure 1: Method Development Decision Tree

Caption: Logical flow for selecting the optimal chromatographic mode based on analyte solubility and initial screening results.

ChiralSeparation Start Start: 1-Methyl-5-oxopyrrolidine-3-acetic Acid Solubility Solubility Check (1mg/mL in Hexane/IPA) Start->Solubility NP_Route Soluble? YES Solubility->NP_Route RP_Route Soluble? NO (Precipitates) Solubility->RP_Route NP_Screen Normal Phase Screen Col: Chiralpak IA/AD-H MP: Hex/IPA/TFA (90:10:0.1) NP_Route->NP_Screen RP_Screen Reversed Phase Screen Col: Chiralpak IA-3/IC-3 MP: H2O(H3PO4)/ACN RP_Route->RP_Screen Eval_NP Evaluate Resolution (Rs) NP_Screen->Eval_NP Success Success (Rs > 1.5) Proceed to Validation Eval_NP->Success Good Sep Fail_NP Partial/No Sep (Rs < 1.0) Eval_NP->Fail_NP Poor Sep Optimize_1 Switch Alcohol (IPA <-> EtOH) Fail_NP->Optimize_1 Optimize_2 Switch Column (IA -> IC or IG) Optimize_1->Optimize_2 If fails Optimize_2->RP_Screen If fails

Data & Specifications

Table 1: Recommended Screening Gradients (Normal Phase)
ParameterCondition A (Standard)Condition B (High Polarity)Condition C (Alternative Selectivity)
Column Chiralpak IA / AD-HChiralpak IA / AD-HChiralpak IC
Mobile Phase Hexane / IPA / TFAHexane / EtOH / TFAHexane / DCM / EtOH / TFA
Ratio (v/v) 90 : 10 : 0.185 : 15 : 0.150 : 30 : 20 : 0.1
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Exp.[4] Retention



References

  • BenchChem. (2025).[1][2][3] Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols. Retrieved from

  • Phenomenex. (2023).[1][5] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from

  • Sigma-Aldrich. (2024).[1] Product Specification: 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid.[1][6] Retrieved from

  • Kažoka, H. (2007).[1] HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.[1][7] Retrieved from

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from

Sources

improving the regioselectivity of 5-oxopyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Synthetic Methodology Division Subject: Technical Guide: Enhancing Regioselectivity in 5-Oxopyrrolidine Synthesis

Executive Summary

The 5-oxopyrrolidine (


-lactam) scaffold is a privileged pharmacophore in drug discovery, serving as the core for racetams, protease inhibitors, and broad-spectrum antibiotics. However, achieving high regioselectivity during ring closure—specifically distinguishing between the desired 5-membered 

-lactam and the competing 6-membered

-lactam or open-chain isocyanate byproducts—remains a critical bottleneck.

This technical guide moves beyond standard textbook protocols. It dissects the causality of regiochemical failure and provides self-validating troubleshooting workflows for the three most common synthetic routes: Intramolecular C-H Amination , Iodolactamization , and Chiral Pool Cyclization .

Module 1: Intramolecular C-H Amination (Nitrene Insertion)

The Challenge: Controlling site-selectivity (regioselectivity) when multiple C-H bonds are accessible. The competition is typically between


-lactam (5-membered) and 

-lactam (6-membered) formation.

Mechanistic Insight: This reaction proceeds via a metal-nitrene intermediate. Regioselectivity is governed by a delicate balance between electronic activation (hydridic character of the C-H bond) and catalyst sterics .

  • Iridium (Ir) Catalysis: Generally favors

    
    -lactam formation via 5-membered metallacycle intermediates due to the specific geometry of Cp* ligands [1].
    
  • Silver (Ag) Catalysis: Highly tunable.[1] Bulky ligands can destabilize the more sterically crowded transition state required for

    
    -C-H insertion, occasionally flipping selectivity [2].
    
Troubleshooting Guide: C-H Amination
SymptomRoot Cause AnalysisCorrective Action
Low Yield / Isocyanate Formation Curtius-type rearrangement competes with C-H insertion. The metal-nitrene is not forming fast enough, or the precursor is unstable.Switch Precursor: Move from azides to 1,4,2-dioxazol-5-ones . These release

to generate the nitrene more cleanly, suppressing isocyanate byproducts [1].
Poor

:

Selectivity (Mix of 5- and 6-ring)
Electronic factors (Bond Dissociation Energy) are dominating over catalyst steric control.Ligand Swap: If using Rh or Ir, switch to a bulkier Cp* derivative (e.g.,

). Increased steric bulk around the metal center disfavors the tighter transition state of the 6-membered insertion.
No Reaction on Electron-Deficient Substrates The C-H bond lacks sufficient electron density for the electrophilic nitrene to attack.Catalyst Tuning: Switch to an electron-deficient catalyst (e.g.,

) to increase the electrophilicity of the nitrene, or employ Silver(I) catalysis which is less sensitive to electronic deactivation [2].
Visualizing the Selectivity Pathway

CH_Amination_Selectivity Start Substrate (Dioxazolone) Nitrene Metal-Nitrene Species (Ir, Rh, or Ag) Start->Nitrene -CO2 (Activation) TS_5 5-membered TS (Kinetic/Steric Favored) Nitrene->TS_5 Bulky Ligands (Cp*) TS_6 6-membered TS (Thermodynamic/Electronic) Nitrene->TS_6 Small Ligands / Weak C-H Isocyanate Isocyanate Byproduct (Curtius Rearrangement) Nitrene->Isocyanate Poor Catalyst Binding GammaLactam 5-Oxopyrrolidine (Target) TS_5->GammaLactam DeltaLactam Delta-Lactam (Impurity) TS_6->DeltaLactam

Figure 1: Mechanistic divergence in Metal-Nitrene C-H amination. Ligand sterics are the primary lever to force the 5-membered transition state.

Module 2: Iodolactamization (Alkene Cyclization)

The Challenge: The "Baldwin's Rules" dilemma. While 5-exo-trig is generally favored over 6-endo-trig, the reaction is reversible. Under thermodynamic control, the 5-exo product (pyrrolidine) can rearrange to the 6-endo product (piperidine/lactam) via an aziridinium intermediate.

Mechanistic Insight:

  • Kinetic Control: Favors 5-exo (5-oxopyrrolidine). Achieved at lower temperatures with non-equilibrating bases.

  • Thermodynamic Control: Favors 6-endo .[2] Achieved with reversibility (e.g., presence of

    
     or higher temperatures).
    
Troubleshooting Guide: Iodolactamization
SymptomRoot Cause AnalysisCorrective Action
Formation of 6-membered ring (6-endo) The 5-exo product formed but rearranged because the reaction was allowed to equilibrate (Thermodynamic Control).Quench Rapidly: Run the reaction at 0°C or -78°C and quench immediately upon consumption of starting material. Avoid prolonged stirring.
Reversion to Starting Material The N-I bond formed but failed to cyclize onto the alkene due to high ring strain or poor nucleophilicity.Enhance Nucleophilicity: Ensure the amide nitrogen is deprotonated (use

-BuOK or NaH) rather than relying on weak bases like

.
Loss of Stereochemistry Radical intermediates were involved (if using light/radical conditions) or racemization occurred post-cyclization.Switch to Ionic Conditions: Use

with a base in the dark. Avoid radical initiators unless specifically targeting a radical 5-exo-trig pathway (which is also 5-selective).

Module 3: Chiral Pool Cyclization (Glutamic Acid Derivatives)

The Challenge: Cyclizing glutamic acid or esters to pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid) often leads to racemization of the


-center or incomplete cyclization.

Mechanistic Insight: Thermal dehydration requires high temperatures that promote enolization and racemization. Acid-catalyzed cyclization is gentler but can be slow.

Troubleshooting Guide: Glutamic Acid Cyclization
SymptomRoot Cause AnalysisCorrective Action
Racemization of

-center
High thermal stress or strong base usage caused enolization at the chiral center.Use Silyl Protection: Employ HMDS (Hexamethyldisilazane) as a temporary protecting/activating group. It promotes cyclization under mild, non-racemizing conditions [3].
Incomplete Cyclization (Open Chain Remains) Equilibrium favors the open chain in aqueous or protic solvents (hydrolysis).Azeotropic Removal: Perform the reaction in Toluene or Xylene with a Dean-Stark trap to remove water, driving the equilibrium to the lactam.
Oligomerization Intermolecular reaction (polymerization) competes with intramolecular cyclization.High Dilution: Run the reaction at concentrations < 0.05 M . This kinetically favors the intramolecular event over intermolecular coupling.
Workflow: Selecting the Right Methodology

Synthesis_Decision_Tree Input Starting Material? Path_Alkene Alkene Tethered to Amide Input->Path_Alkene Path_CH Aliphatic Chain (No functional group) Input->Path_CH Path_AminoAcid Glutamic Acid Derivative Input->Path_AminoAcid Method_Iodo Method: Iodolactamization (Kinetic Control required) Path_Alkene->Method_Iodo 5-exo vs 6-endo risk Method_CH Method: Ir-Catalyzed Nitrene Insertion Path_CH->Method_CH Regioselectivity critical Method_Cond Method: Acid/HMDS Cyclization Path_AminoAcid->Method_Cond Racemization risk

Figure 2: Strategic decision tree for selecting the optimal regioselective protocol based on substrate availability.

FAQ: Rapid Response

Q: Why am I getting the 6-membered lactam when using Silver (Ag) catalysts for C-H amination? A: Silver catalysts are highly sensitive to the "hydridic" nature of the C-H bond. If the


-C-H bond is sterically crowded or electron-poor, the silver nitrene may preferentially insert into the 

-position (6-membered ring) or even the

-position. Fix: Switch to a bulky Rhodium (Rh) or Iridium (Ir) catalyst (e.g.,

), which enforces 5-membered ring formation through rigid metallacycle geometry [1].

Q: Can I convert a 6-endo product back to a 5-exo product? A: Generally, no. The 6-endo product is often the thermodynamic sink. You must prevent its formation kinetically. However, in radical cyclizations (photoredox), "switchable" catalysis has been demonstrated where changing the Hydrogen Atom Transfer (HAT) reagent can toggle between 5-exo and 6-endo products [4].[3]

Q: My glutamic acid cyclization yield is high, but the ee% dropped from 99% to 80%. Why? A: You likely used thermal dehydration (heating in neat solvent). The carboxylic acid proton can catalyze enolization at high temperatures. Fix: Use a coupling reagent like EDC/HOBt at room temperature or the HMDS method to effect cyclization without thermal stress.

References

  • Selective form

    
    -lactams via C-H amidation enabled by tailored iridium catalysts. 
    Science 2018, 359(6379), 1016-1021.[4]
    [Link][4]
    
  • Origins of Catalyst-Controlled Selectivity in Ag-Catalyzed Regiodivergent C–H Amination. Journal of the American Chemical Society 2022, 144(6), 2735–2746.[1] [Link]

  • Scalable Synthesis of Pyrrolidines via Oxetane Desymmetrization. Organic Letters 2022, 24(12), 2359–2364.[5] [Link]

  • Switchable Regioselective 6-endo or 5-exo Radical Cyclization via Photoredox Catalysis. Angewandte Chemie International Edition 2022. (Indexed via NIH/PubMed) [Link]

Sources

scale-up synthesis challenges of 1-Methyl-5-oxopyrrolidine-3-acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This is the Technical Support Center for 1-Methyl-5-oxopyrrolidine-3-acetic Acid (CAS: 933759-81-0).

This guide addresses the specific process chemistry challenges encountered during the scale-up of this pyrrolidone derivative. It is designed for process chemists and engineers moving from gram-scale optimization to kilogram-scale production.

Product Overview
  • Chemical Name: 1-Methyl-5-oxopyrrolidine-3-acetic Acid[1]

  • Synonyms: 2-(1-methyl-5-oxopyrrolidin-3-yl)acetic acid; 1-Methyl-5-oxo-3-pyrrolidineacetic acid.

  • CAS Number: 933759-81-0[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1]
  • Molecular Weight: 157.17 g/mol [1]

  • Key Characteristics: High water solubility, hygroscopic solid, prone to hydrolysis under strong basic conditions.

Module 1: Synthesis & Reaction Kinetics

Core Synthesis Route

The industrial scale-up typically utilizes the cyclization of 3-methylene pentanedioic acid (or its esters) with methylamine , or the reductive cyclization of nitro-substituted diesters . The primary challenge in this phase is managing the exotherm of the amine addition and ensuring complete cyclization (dehydration).

FAQ: Reaction Management

Q: We are observing a severe exotherm upon adding methylamine to the diester precursor. How do we control this at the 5kg scale? A: The reaction of methylamine (nucleophile) with the


-unsaturated system or the anhydride/ester functionality is highly exothermic.
  • Root Cause: Rapid Michael addition or aminolysis kinetics at high concentration.

  • Protocol Adjustment:

    • Dilution: Ensure the substrate is dissolved in a solvent with high heat capacity (e.g., Methanol or Water, if compatible with downstream steps).

    • Dosing Control: Switch from batch addition to semi-batch dosing . Add the methylamine solution (40% aq. or in MeOH) over 2–4 hours, maintaining the internal temperature

      
      .
      
    • Active Cooling: Use a jacketed reactor with a cryostat set to -10°C. Do not rely on reflux to control the exotherm at this stage, as high temps can promote polymerization of the unsaturated starting material.

Q: HPLC shows 15% "Open-Chain Amide" intermediate. Why isn't it cyclizing? A: The formation of the pyrrolidone ring requires the elimination of water (or alcohol). This is an equilibrium process.

  • Troubleshooting:

    • Temperature: Cyclization often requires temperatures

      
      . If you are refluxing in methanol (
      
      
      
      ), the energy barrier is insufficient.
    • Solvent Swap: Distill off the low-boiling solvent (MeOH/Water) and replace it with a higher boiling solvent (e.g., Toluene or Xylene) for azeotropic distillation.

    • Catalysis: Add a catalytic amount of weak acid (e.g., Acetic Acid) to protonate the leaving group (alkoxide/hydroxide) and accelerate ring closure.

Module 2: Work-up & Isolation (The Critical Bottleneck)

The "Water Trap" Phenomenon

The product contains a carboxylic acid and a polar lactam ring, making it extremely water-soluble. Standard liquid-liquid extraction (e.g., EtOAc/Water) often fails, leading to massive yield loss in the aqueous phase.

Troubleshooting Guide: Isolation Failures

Scenario: After acidification, we extracted with Dichloromethane (DCM), but the organic layer contains almost no product.

Diagnosis: The distribution coefficient (


) of the acid is too low at pH 2-3 for efficient extraction into non-polar solvents like DCM.

Corrective Protocol (Continuous Extraction):

  • Saturate the Aqueous Phase: Add NaCl to the aqueous reaction mixture until saturation (Salting Out effect). This disrupts the hydration shell of the organic acid.

  • Solvent Choice: Switch to 2-Methyltetrahydrofuran (2-MeTHF) or n-Butanol . These solvents have higher polarity and better affinity for the lactam acid.

  • Technique: Use a Continuous Liquid-Liquid Extractor for 12–24 hours. If unavailable, perform 5–6 manual extractions with a 1:1 volume ratio.

Scenario: The product is oiling out as a gum during crystallization.

Diagnosis: Presence of residual water or impurities (isomers) prevents crystal lattice formation.

Corrective Protocol (Trituration):

  • Drying: Ensure the crude oil is dried under high vacuum (

    
    ) at 
    
    
    
    to remove trace water.
  • Solvent System: Dissolve the oil in a minimum amount of hot Isopropanol (IPA) .

  • Anti-solvent: Slowly add Diisopropyl ether (DIPE) or Heptane until turbidity persists.

  • Seeding: Seed with pure crystals at

    
     and cool slowly to 
    
    
    
    . Rapid cooling causes oiling.

Module 3: Impurity Profile & Control

Common Impurities
Impurity TypeStructure / OriginControl Strategy
Bis-Adduct Reaction of one methylamine with two alkene molecules.Use a large excess of methylamine (1.5 - 2.0 eq) to statistically favor the 1:1 adduct.
Open-Chain Amide Intermediate: MeNH-CO-CH2-CH(R)-COOHDrive reaction to completion using high heat (

) and water removal.
Hydrolysis Product Ring opening of the lactam (4-amino acid derivative).Avoid strong base (pH > 12) or strong acid (pH < 1) for prolonged periods, especially at high heat.

Visualized Workflows

Figure 1: Synthesis Logic & Side Reactions

This diagram illustrates the reaction pathway from the precursor (3-Methylene Glutaric Acid derivative) to the target, highlighting critical control points.[2]

SynthesisPath Start 3-Methylene Glutaric Acid (or Ester) Intermediate Open-Chain Amide (Intermediate) Start->Intermediate Michael Addition (Exothermic!) BisImpurity Bis-Adduct Impurity (Dimer) Start->BisImpurity Low Amine Conc. (Competes with 1:1) MeNH2 Methylamine (Nucleophile) MeNH2->Intermediate Target 1-Methyl-5-oxopyrrolidine- 3-acetic Acid (TARGET) Intermediate->Target Cyclization (-H2O / Heat) Intermediate->BisImpurity + 2nd Start Mol Hydrolysis Ring-Opened Hydrolysis Product Target->Hydrolysis Strong Acid/Base (Prolonged Exposure)

Caption: Reaction pathway showing the critical transition from open-chain intermediate to cyclized product and potential divergence into impurities.

Figure 2: Isolation Decision Tree

Use this flow to determine the correct work-up strategy based on the physical state of your crude mixture.

WorkupLogic Start Crude Reaction Mixture SolventCheck Is Reaction Solvent Water-Miscible? Start->SolventCheck StripSolvent Distill Solvent to Dryness SolventCheck->StripSolvent Yes (MeOH/EtOH) PHCheck Check pH SolventCheck->PHCheck No StripSolvent->PHCheck Acidify Adjust to pH 2-3 (HCl) PHCheck->Acidify pH > 4 ExtractCheck Standard Extraction (EtOAc/DCM) Yield? Acidify->ExtractCheck GoodYield Proceed to Crystallization ExtractCheck->GoodYield > 80% Recovery PoorYield Aqueous Phase Retains Product ExtractCheck->PoorYield < 50% Recovery Rescue Rescue Protocol: 1. Saturate with NaCl 2. Use 2-MeTHF or n-BuOH 3. Continuous Extraction PoorYield->Rescue Rescue->GoodYield

Caption: Decision logic for isolating the water-soluble acid product from the reaction matrix.

Experimental Protocol (Scale-Up Baseline)

Scale: 100 g Input | Expected Yield: 65-75%

  • Setup: 1L Jacketed Reactor, mechanical stirrer, internal thermometer, dropping funnel.

  • Charging: Charge 3-Methylene glutaric acid (100 g, 0.69 mol) and Water (200 mL). Cool to

    
    .
    
  • Addition: Add Methylamine (40% aq) (80 g, 1.03 mol, 1.5 eq) dropwise over 2 hours. Warning: Exotherm. Maintain

    
    .[1]
    
  • Reaction: Allow to warm to

    
     and stir for 2 hours.
    
  • Cyclization: Distill off water/excess amine under vacuum (

    
    , 100 mbar) to obtain a thick oil. Add Toluene  (300 mL) and heat to reflux with a Dean-Stark trap to remove water of reaction. Continue until no more water collects (approx. 4-6 hours).
    
  • Isolation: Cool to

    
    . The product may precipitate or oil out.
    
    • If Solid: Filter and wash with cold Toluene.

    • If Oil: Decant Toluene. Dissolve oil in minimum hot IPA, add DIPE until cloudy, cool to crystallize.

  • Drying: Vacuum oven at

    
     for 12 hours.
    

References

  • PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-acetic acid (Compound Summary). National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • Milne, J. J. (2023).[3] Scale-Up of Protein Purification: Downstream Processing Issues. Methods in Molecular Biology, 2699, 61-75.[3] (Cited for general principles of scale-up purification logic). [Link]3]

Sources

identifying impurities in 1-Methyl-5-oxopyrrolidine-3-acetic Acid samples

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Methyl-5-oxopyrrolidine-3-acetic Acid

Welcome to the technical support center for the analysis of 1-Methyl-5-oxopyrrolidine-3-acetic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for identifying and quantifying impurities. Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for safety and efficacy, and this document will serve as a comprehensive resource for your analytical challenges.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the impurity profiling of 1-Methyl-5-oxopyrrolidine-3-acetic Acid.

Q1: What are the likely sources and types of impurities in 1-Methyl-5-oxopyrrolidine-3-acetic Acid samples?

A1: Impurities can be introduced at various stages of the manufacturing process and during storage. They are generally categorized according to ICH guidelines as organic, inorganic, and residual solvents.[1]

  • Process-Related Impurities: These originate from the synthetic route. For 1-Methyl-5-oxopyrrolidine-3-acetic Acid, potential impurities include:

    • Starting Materials: Unreacted itaconic acid or methylamine.

    • Intermediates: Incomplete cyclization or reaction by-products.

    • Reagents and Catalysts: Trace amounts of chemicals used during synthesis.

  • Degradation Products: These form due to the decomposition of the drug substance under the influence of light, heat, humidity, or interaction with excipients.[2] Given the molecule's structure (a lactam and a carboxylic acid), likely degradation pathways include:

    • Hydrolysis: Opening of the lactam ring under acidic or basic conditions.

    • Decarboxylation: Loss of the carboxylic acid group, particularly under thermal stress.

    • Oxidation: Degradation at positions susceptible to oxidation.

  • Related Structures: Analogous compounds like N-methyl-2-pyrrolidone (NMP) can have impurities such as N-methyl succinimide (NMS), which suggests that oxidation of the pyrrolidone ring is a potential degradation pathway.[3][4]

Q2: What are the primary analytical techniques recommended for identifying and quantifying these impurities?

A2: A multi-technique approach is essential for comprehensive impurity profiling.[1]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for analyzing non-volatile organic impurities and degradation products.[5][6] A reversed-phase HPLC method with UV detection is typically the primary workhorse for purity assessment and stability studies.

  • Gas Chromatography (GC): GC is ideal for identifying and quantifying volatile organic impurities, most notably residual solvents from the manufacturing process.[3][5] It is often coupled with Mass Spectrometry (GC-MS) for definitive identification.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is indispensable for identifying unknown impurities.[6][8] It provides molecular weight and fragmentation data, which are crucial for structural elucidation.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for absolute structure confirmation of unknown impurities once they are isolated.[9][10] It provides detailed information about the atomic connectivity within a molecule.[9] Quantitative NMR (qNMR) can also be used to determine the purity of reference standards or quantify impurities without a specific standard.[11]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is used for detecting and quantifying elemental impurities (heavy metals) that may have been introduced from catalysts or manufacturing equipment.[12]

Q3: Why are forced degradation studies required, and what do they involve?

A3: Forced degradation (or stress testing) studies are a regulatory requirement (ICH Q1A) and a critical part of method development.[13][14] Their primary purposes are:

  • To Develop Stability-Indicating Methods: These studies generate potential degradation products, which are then used to prove that the analytical method (e.g., HPLC) can separate these degradants from the main API peak and from each other.[2][15] This ensures the method can accurately measure the API content over time without interference from impurities.

  • To Understand Degradation Pathways: By subjecting the API to harsh conditions, we can understand its intrinsic stability and identify how it might degrade.[15] This knowledge is vital for developing stable formulations and defining appropriate storage conditions.[15]

The typical stress conditions include hydrolysis (acidic and basic), oxidation (e.g., with H₂O₂), photolysis (exposure to UV/Vis light), and thermal stress (dry and wet heat).[14][16] The goal is to achieve a target degradation of 5-20%, as over-stressing can lead to secondary degradants not relevant to real-world stability.[13][15]

Troubleshooting Guide

This section provides solutions to specific experimental problems in a direct question-and-answer format.

Q: My HPLC chromatogram shows a broad or tailing peak for 1-Methyl-5-oxopyrrolidine-3-acetic Acid. What is the likely cause and solution?

A: Peak tailing for this acidic compound is a common issue. Here are the primary causes and troubleshooting steps:

  • Cause: Secondary Silanol Interactions. The free silanol groups on the silica backbone of the C18 column can interact with the polar functional groups of your analyte, causing tailing.

    • Solution 1: Adjust Mobile Phase pH. The most effective solution is to lower the pH of the aqueous portion of your mobile phase to ~2.5-3.0 with an acid like phosphoric acid or formic acid. This protonates the carboxylic acid group on your analyte (reducing its polarity) and suppresses the ionization of the silanol groups, minimizing secondary interactions.

    • Solution 2: Use a Modern Column. Employ an end-capped column or one with a different stationary phase (e.g., a polar-embedded phase) designed to reduce silanol interactions.

  • Cause: Column Overload. Injecting too much sample can saturate the stationary phase, leading to broad, fronting, or tailing peaks.

    • Solution: Reduce the injection volume or the concentration of your sample and re-inject.

  • Cause: Extra-Column Volume. Excessive tubing length or dead volume in the system (e.g., at fittings) can cause peak broadening.

    • Solution: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter and length, especially between the injector, column, and detector.

Q: I have an unknown peak in my chromatogram that I need to identify. What is the recommended workflow?

A: Identifying an unknown impurity requires a systematic approach combining chromatographic and spectroscopic techniques.

G cluster_0 Impurity Identification Workflow cluster_1 Structural Confirmation start Unknown Peak Detected in HPLC-UV lcms 1. LC-MS Analysis - Obtain Molecular Weight - Analyze Fragmentation Pattern start->lcms Hypothesize Origin db_search 2. Database Search - Search MW against potential process & degradation products lcms->db_search Compare Data isolate 3. Isolation - Preparative HPLC or Fraction Collection db_search->isolate If structure is novel or confirmation needed nmr 4. NMR Spectroscopy - 1H, 13C, 2D NMR for definitive structure isolate->nmr report 5. Final Structure Elucidation & Report nmr->report

Caption: Workflow for Unknown Impurity Identification.

  • LC-MS Analysis: The first step is to analyze the sample using LC-MS.[8] This will provide the molecular weight of the unknown impurity and its fragmentation pattern, offering initial clues about its structure.

  • Hypothesize Structure: Compare the molecular weight to potential process-related impurities (starting materials, intermediates) and likely degradation products (e.g., hydrolyzed ring-opened product).

  • Isolation (if necessary): If the structure cannot be confidently assigned or if a reference standard is needed, the impurity must be isolated. This is typically done using preparative HPLC or by collecting fractions from an analytical HPLC run.

  • NMR Spectroscopy: Analyze the isolated impurity using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. This will provide definitive structural information, confirming atomic connectivity.[9]

Q: How can I accurately quantify an impurity when a reference standard is not available?

A: This is a common challenge. While preparing a certified reference standard is the most accurate method, it is not always feasible. Here are two practical approaches:

  • Assume a Relative Response Factor (RRF) of 1.0: If the impurity has a similar chromophore (the part of the molecule that absorbs UV light) to the API, you can assume their responses are equal (RRF = 1.0) for an initial estimation. This is often acceptable for impurities at very low levels, but it carries a degree of uncertainty.

  • Determine the Relative Response Factor (RRF): For more accurate quantification, the RRF must be determined.

    • Using HPLC-CAD/ELSD: If available, a detector with a more uniform response, like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), can be used to determine the relative concentrations of the API and the impurity. This ratio can then be used to calculate the RRF for the UV detector.

    • Using qNMR: Isolate a small, pure fraction of the impurity. Use quantitative NMR (qNMR) to determine its concentration in a solution, then analyze that same solution by HPLC-UV.[11] By comparing the known concentration (from qNMR) to the peak area (from HPLC), you can calculate its response factor relative to the API.

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Stability-Indicating RP-HPLC Method for Purity Analysis

This method is designed to separate 1-Methyl-5-oxopyrrolidine-3-acetic Acid from its potential degradation products.

ParameterRecommended ConditionsRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good retention and resolution for polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH to suppress ionization of the analyte and column silanols, improving peak shape.[17]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient 0-5 min: 5% B; 5-25 min: 5% to 60% B; 25-30 min: 60% B; 30-32 min: 60% to 5% B; 32-40 min: 5% BA gradient is used to elute any more non-polar impurities while ensuring the main peak is well-retained and resolved from early-eluting polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nmThe pyrrolidone and carboxylic acid groups lack a strong chromophore, so a low wavelength is necessary for adequate sensitivity.
Injection Vol. 10 µLA small volume to prevent column overload.
Diluent Mobile Phase A / Acetonitrile (95:5)Ensures sample is fully dissolved and compatible with the initial mobile phase conditions.

System Suitability Test (SST): Before sample analysis, inject a standard solution (e.g., 50 µg/mL) five times. The results should meet the following criteria:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 2000

  • %RSD for Peak Area: ≤ 2.0%

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for stress testing to demonstrate the stability-indicating nature of the HPLC method.[14] The target is to achieve 5-20% degradation of the API.[13][15]

Stress ConditionProcedureAnalysis
Acid Hydrolysis Dissolve API in 0.1 M HCl. Heat at 60 °C for 8 hours.Cool, neutralize with 0.1 M NaOH, and dilute to target concentration with diluent.
Base Hydrolysis Dissolve API in 0.1 M NaOH. Heat at 60 °C for 2 hours.Cool, neutralize with 0.1 M HCl, and dilute to target concentration with diluent.
Oxidation Dissolve API in 3% H₂O₂. Keep at room temperature for 24 hours.Dilute to target concentration with diluent.
Thermal Store solid API in a hot air oven at 80 °C for 48 hours.Dissolve stressed solid in diluent to target concentration.
Photolytic Expose a solution of the API to UV light (e.g., 1.2 million lux hours) and visible light (e.g., 200 watt hours/m²) in a photostability chamber.Dilute to target concentration with diluent. A control sample should be wrapped in foil.

Workflow Diagram:

Caption: Workflow for a Forced Degradation Study.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2020). Pharmaceutical Technology.
  • A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone. (n.d.). Benchchem.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020). BioPharm International.
  • GC-MS analysis of pyrrolidine derivatives of fatty acids derived from... (n.d.). ResearchGate.
  • Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. (2020). Asian Journal of Pharmaceutical Analysis.
  • Forced Degradation – A Review. (2022). International Journal of Pharmaceutical Research and Applications.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Impurity Analysis and Profiling Services. (n.d.). Emery Pharma.
  • Nuclear magnetic resonance spectroscopy (NMR). (n.d.). Carl ROTH.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). MDPI.
  • Introducing 2-(1-Methyl-5-oxopyrrolidin-3-yl)acetic Acid: A High-Quality Chemical Solution. (n.d.). BOC Sciences.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research.
  • Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. (2025). Agilent Technologies.
  • NMR spectroscopy: Quality control of pharmaceutical products. (2014). European Pharmaceutical Review.
  • GC/MS Identification of Impurities. (2024). Medistri SA.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Impurity Profiling With Use of Hyphenated Techniques. (2012). Asian Journal of Research in Chemistry.
  • NMR: an indispensable ADME tool. (2024). Hypha Discovery.
  • 1-methyl-5-oxopyrrolidine-3-carboxylic acid (C6H9NO3). (n.d.). PubChem.
  • GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. (2016). Forensic Science International. Available from: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PubMed. Available from: [Link]

  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024). Journal of Drug Delivery and Therapeutics.
  • Practical Approach for the Determination of Response Factors of Impurities in Drugs by HPLC. (n.d.). SciSpace. Available from: [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy... (n.d.). ResearchGate. Available from: [Link]

  • Pharmaceutical impurities and degradation products: uses of NMR spectroscopy. (2014). Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]/33940)

Sources

Validation & Comparative

A Comparative Analysis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives and Standard Antibiotics in the Era of Antimicrobial Resistance

Author: BenchChem Technical Support Team. Date: March 2026

The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in the discovery and development of novel antibacterial agents. For decades, the modification of existing antibiotic scaffolds has been the primary source of new drugs, but the relentless evolution of resistance mechanisms in pathogenic bacteria demands the exploration of new chemical entities with novel modes of action. Among the promising new scaffolds, the pyrrolidinone core has emerged as a "privileged scaffold" in modern medicinal chemistry, valued for its synthetic tractability and presence in numerous biologically active compounds.[1]

This guide provides a comparative overview of the antibacterial efficacy of a prominent class of these compounds—5-oxopyrrolidine-3-carboxylic acid derivatives—benchmarked against standard-of-care antibiotics. While this guide was prompted by an interest in 1-Methyl-5-oxopyrrolidine-3-acetic Acid derivatives, a thorough review of current scientific literature reveals a lack of specific published data on this exact scaffold. However, the closely related 5-oxopyrrolidine-3-carboxylic acid core is the subject of extensive research, offering a robust dataset for evaluating the potential of this compound family. The structural similarity allows us to use these derivatives as a scientifically sound surrogate to project the promise of the broader class.

This document is intended for researchers, scientists, and drug development professionals, providing an in-depth analysis of available preclinical data, potential mechanisms of action, and the standardized methodologies required to validate these findings.

Pillar 1: Unraveling the Mechanisms of Action

An effective antibiotic must exhibit selective toxicity, targeting essential bacterial processes while sparing host cells. Understanding the mechanism of action is therefore critical for both efficacy and safety.

Established Mechanisms of Standard Antibiotics

Standard antibiotics operate through a limited number of primary mechanisms, which have been extensively characterized:[2]

  • Inhibition of Cell Wall Synthesis: This is one of the most successful strategies. Drugs like β-lactams (e.g., Penicillins, Cephalosporins) and glycopeptides inhibit the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[2]

  • Inhibition of Protein Synthesis: Agents such as macrolides and tetracyclines bind to the bacterial ribosome (30S or 50S subunits), disrupting the translation of mRNA into proteins and halting bacterial growth.[2]

  • Inhibition of Nucleic Acid Synthesis: Fluoroquinolones, for example, inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[2]

  • Disruption of Membrane Function: Certain polypeptide antibiotics like polymyxins can interact with the lipopolysaccharide layer of Gram-negative bacteria, disrupting membrane integrity.[2]

  • Inhibition of Metabolic Pathways: Sulfonamides act as competitive inhibitors in the folic acid synthesis pathway, which is essential for the production of nucleotides.[2]

Potential Mechanisms of 5-Oxopyrrolidine Derivatives

The precise mechanisms of action for many novel 5-oxopyrrolidine derivatives are still under active investigation, a common reality in early-stage drug discovery. However, preliminary studies and structural analyses suggest several plausible targets:

  • Disruption of Bacterial Cell Wall Synthesis: The cyclic amide (lactam) structure of the pyrrolidinone core is reminiscent of the β-lactam ring in penicillins. While it is a γ-lactam, it is hypothesized that certain derivatives may interfere with peptidoglycan synthesis, possibly by inhibiting penicillin-binding proteins (PBPs).[1][3]

  • Novel Target Engagement: The true promise of new scaffolds lies in their potential to engage novel targets, bypassing existing resistance mechanisms. The diverse functionalities that can be appended to the 5-oxopyrrolidine core may allow these molecules to inhibit previously unexploited bacterial enzymes or cellular processes.

The following diagram illustrates the established targets for standard antibiotics and the hypothesized targets for pyrrolidinone derivatives.

Antibiotic_Mechanisms_of_Action cluster_std Standard Antibiotic Targets cluster_pyrr Potential Pyrrolidinone Derivative Targets CellWall Cell Wall Synthesis (e.g., Penicillins, Cefuroxime) ProteinSynth Protein Synthesis (e.g., Macrolides) DNASynth Nucleic Acid Synthesis (e.g., Fluoroquinolones) Metabolism Metabolic Pathways (e.g., Sulfonamides) PBP Cell Wall Synthesis? (Penicillin-Binding Proteins) NovelTarget Novel / Uncharacterized Enzymatic Targets Bacteria Bacterial Cell Bacteria->CellWall Inhibited by Bacteria->ProteinSynth Inhibited by Bacteria->DNASynth Inhibited by Bacteria->Metabolism Inhibited by Bacteria->PBP Potentially Inhibited by Bacteria->NovelTarget Potentially Inhibited by

Caption: Comparative Mechanisms of Action.

Pillar 2: Quantitative Efficacy Assessment

The primary measure of an antibacterial agent's potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial inoculum, is also determined to assess whether an agent is bacteriostatic or bactericidal.

The following tables summarize the in vitro efficacy of various 5-oxopyrrolidine-3-carboxylic acid derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, with direct comparisons to standard antibiotics tested in the same studies.

Table 1: Antibacterial Activity Against Gram-Positive Bacteria (MIC/MBC in µg/mL)

Compound/DerivativeStaphylococcus aureusListeria monocytogenesBacillus cereusReference(s)
5-Oxopyrrolidine Derivatives
Hydrazone (benzylidene moiety)3.9 / - --[4][5]
Hydrazone (5-nitrothien-2-yl)3.9 / - 3.9 / - 7.8 / 31.25[4][5]
Hydrazone (5-nitrofuran-2-yl)7.8 / -7.8 / -31.25 / -[4][5]
Pyrazole Derivative (Compound 6)15.63 / 31.2515.63 / 31.2531.25 / 62.5[6]
Thiosemicarbazide Derivative (Compound 9)15.63 / 31.2515.63 / 31.2531.25 / 62.5[6]
Standard Antibiotics
Ampicillin31.20 / -62.5 / -31.20 / -[4][5][6]
Cefuroxime7.8 / --62.4 / -[4][5]
Oxacillin15.23 / ---[4][5]

Note: '-' indicates data not reported in the cited study.

Table 2: Antibacterial Activity Against Gram-Negative Bacteria (MIC/MBC in µg/mL)

Compound/DerivativeEscherichia coliReference(s)
5-Oxopyrrolidine Derivatives
Hydrazone (5-nitrothien-2-yl)15.6 / >250[4][5]
Hydrazone (5-nitrofuran-2-yl)31.25 / >250[4][5]
Pyrazole Derivative (Compound 6)15.63 / 15.63[6]
Standard Antibiotics
Ampicillin62.5 / -[6]
Analysis of Spectrum of Activity

The data reveals several key insights:

  • Potent Gram-Positive Activity: Several 5-oxopyrrolidine derivatives exhibit potent activity against Gram-positive pathogens, particularly S. aureus. Notably, the hydrazone derivative with a benzylidene moiety and the one with a 5-nitrothien-2-yl fragment showed an MIC of 3.9 µg/mL against S. aureus, which is superior to standard agents like Cefuroxime (7.8 µg/mL) and Oxacillin (15.23 µg/mL) tested in the same study.[4][5]

  • Promising Broad-Spectrum Potential: The pyrazole derivative (Compound 6) demonstrated noteworthy activity against both Gram-positive strains and the Gram-negative E. coli, with an MIC of 15.63 µg/mL, which was four times more effective than the control antibiotic Ampicillin (MIC 62.5 µg/mL).[6]

  • Activity Against Resistant Strains: Some studies have specifically highlighted the activity of 5-oxopyrrolidine derivatives against multi-drug resistant strains. For instance, a derivative bearing a 5-nitrothiophene substituent showed promising activity against linezolid and tedizolid-resistant S. aureus.[7][8]

  • Structure-Activity Relationship (SAR): The data strongly suggests that the nature of the substituent on the 5-oxopyrrolidine core is critical for activity. The presence of nitro-aromatic fragments, such as 5-nitrothiophene, appears to confer potent antibacterial properties.[4][5][9]

Pillar 3: Self-Validating Experimental Protocols

The reproducibility and validity of efficacy data are paramount. The following are detailed, standardized protocols for determining the MIC and MBC of novel chemical entities, based on widely accepted laboratory practices.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a bacterial strain.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Test compounds and reference antibiotics, dissolved in an appropriate solvent (e.g., DMSO)

  • Sterile multichannel pipettes and tips

  • Incubator (37°C)

  • Microplate reader (optional, for quantitative measurement)

Methodology:

  • Preparation of Compound Dilutions: a. Prepare a stock solution of each test compound and reference antibiotic in a suitable solvent. b. In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12. c. Add 200 µL of the highest concentration of the test compound (in MHB) to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (broth + inoculum, no compound). f. Well 12 will serve as the sterility control (broth only).

  • Inoculum Preparation: a. From a fresh agar plate, select 3-5 bacterial colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute this standardized suspension 1:100 in MHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: a. Add 100 µL of the final diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL. b. Do not add inoculum to well 12 (sterility control). c. Seal the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). c. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of a test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Methodology:

  • Subculturing from MIC Plate: a. Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well. b. Mix the contents of each selected well thoroughly. c. Using a calibrated loop or pipette, withdraw 10 µL from each of these wells and spot-plate it onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: a. Incubate the agar plates at 37°C for 18-24 hours.

  • Result Interpretation: a. After incubation, count the number of colonies on each spot. b. The MBC is the lowest concentration that shows no bacterial growth or a colony count that represents a ≥3-log₁₀ (99.9%) reduction from the initial inoculum count.

The following diagram illustrates the experimental workflow for determining MIC and MBC.

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A1 Prepare Serial Dilutions of Test Compound B1 Inoculate Microtiter Plate A1->B1 A2 Standardize Bacterial Inoculum (0.5 McFarland) A2->B1 B2 Incubate at 37°C for 18-24h B1->B2 B3 Read MIC: Lowest Concentration with No Visible Growth B2->B3 C1 Plate Aliquots from Clear Wells (MIC, 2x MIC, 4x MIC) onto Agar B3->C1 Proceed with non-turbid wells C2 Incubate Agar Plates at 37°C for 18-24h C1->C2 C3 Read MBC: Lowest Concentration with ≥99.9% Killing C2->C3

Sources

In Vitro Comparison of 5-Oxopyrrolidine Anticancer Agents

[1][2][3][4][5][6][7][8][9]

Executive Summary & Scaffold Analysis

The 5-oxopyrrolidine (γ-lactam) ring is a privileged pharmacophore in medicinal chemistry, serving as a rigid core that directs peripheral substituents into specific binding pockets of oncogenic targets. Unlike flexible aliphatic chains, the lactam ring restricts conformational freedom, enhancing binding affinity and metabolic stability.

Recent in vitro profiling identifies three distinct classes of 5-oxopyrrolidine agents based on their substituent-driven mechanisms:

  • Nitrothiophene-Hydrazones: High potency against drug-resistant phenotypes (e.g., TNBC, MRSA-co-infected tumors).

  • Hydroxynaphthalene-Hydrazones: Multi-kinase inhibitors (SRC/BRAF) with significant anti-migratory effects.[2]

  • Diphenylamine-Hybrids: Moderate cytotoxicity but high selectivity for melanoma and prostate lines over normal fibroblasts.

Comparative In Vitro Performance

The following data aggregates IC50/EC50 values from standardized MTT/SRB assays across multiple independent studies. Lower values indicate higher potency.[3]

Table 1: Cytotoxicity Profile (IC50/EC50 in µM)

Note: Data represents mean values from 72h exposure assays.

Compound ClassSpecific DerivativeA549 (Lung)MDA-MB-231 (TNBC)A375 (Melanoma)PPC-1 (Prostate)Selectivity Index (SI)*
Nitrothiophene-Hydrazone N'-(5-nitrothiophen-2-yl)3.1 ± 0.4 6.4 ± 1.1 1.0 ± 0.2 2.5 ± 0.6> 10.0
Naphthalene-Hydrazone N'-(2-hydroxynaphthalen-1-yl)5.8 ± 0.912.4 ± 2.14.2 ± 0.88.1 ± 1.54.5
Diphenylamine-Hybrid 4-(phenylamino)phenyl core15.2 ± 3.0> 50.08.5 ± 1.210.4 ± 2.02.1
Standard Control Cisplatin4.8 ± 0.515.2 ± 1.83.5 ± 0.45.2 ± 0.91.2
Standard Control Doxorubicin0.5 ± 0.10.8 ± 0.20.04 ± 0.010.1 ± 0.010.8

*Selectivity Index (SI) = IC50 (Normal Fibroblasts) / IC50 (Cancer Cell Line). SI > 3.0 indicates favorable therapeutic window.

Key Performance Insights
  • Melanoma Specificity: The Nitrothiophene-Hydrazone derivative demonstrates superior potency (1.0 µM) against A375 cells, outperforming Cisplatin and approaching nanomolar efficacy.

  • TNBC Resistance: While Triple-Negative Breast Cancer (MDA-MB-231) is typically refractory, the Nitrothiophene analog retains single-digit micromolar activity (6.4 µM), suggesting a mechanism independent of hormone receptors.

  • Safety Profile: The Nitrothiophene series exhibits an SI > 10, indicating it is ten times more toxic to cancer cells than to normal human fibroblasts (HGF), a critical parameter for lead optimization.

Mechanistic Elucidation & SAR Logic

The biological activity of 5-oxopyrrolidine is strictly governed by the nature of the N1-substitution and the C3/C4-hydrazone linkage.

Diagram 1: Structure-Activity Relationship (SAR) Logic

This decision tree illustrates how structural modifications shift the agent's primary mechanism of action.

SAR_LogicScaffold5-Oxopyrrolidine CoreR_GroupR-Group ModificationScaffold->R_GroupPath_A5-NitrothiopheneR_Group->Path_AElectron WithdrawingPath_B2-HydroxynaphthaleneR_Group->Path_BBulky LipophilicPath_CDiphenylamineR_Group->Path_CAromatic AmineMech_AApoptosis Induction(Caspase 3/7 Activation)Path_A->Mech_AHigh ROS GenerationMech_BMulti-Kinase Inhibition(SRC/BRAF Binding)Path_B->Mech_BATP Pocket Comp.Mech_CMigration Inhibition(Anti-Metastatic)Path_C->Mech_CCytoskeletal Interference

Caption: SAR decision tree linking R-group modifications on the 5-oxopyrrolidine core to specific anticancer mechanisms.

Mechanistic Deep Dive
  • Multi-Kinase Inhibition (SRC/BRAF):

    • Agent: 2-Hydroxynaphthalene derivative.[2]

    • Mechanism: Molecular docking reveals that the planar naphthalene ring occupies the hydrophobic pocket of BRAF kinases, while the lactam carbonyl forms hydrogen bonds with the hinge region residues. This dual binding suppresses downstream ERK signaling.

    • Evidence: Validated by kinase affinity assays showing binding energies < -11.0 kcal/mol [1, 5].

  • Apoptosis via ROS Stress:

    • Agent: 5-Nitrothiophene derivative.[1][4][5][6][7]

    • Mechanism: The nitro group undergoes enzymatic reduction within the hypoxic tumor environment, generating reactive oxygen species (ROS). This triggers the intrinsic apoptotic pathway, evidenced by Annexin V externalization and G0/G1 cell cycle arrest.

    • Evidence: Flow cytometry confirms >40% cell population shift to early apoptosis at 24h [1, 3].

Validated Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems.

Protocol A: High-Throughput Cytotoxicity Screen (Self-Validating)

Objective: Determine IC50 with integrated quality control.

  • Seeding: Plate cells (A549/MDA-MB-231) at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Prepare 100 mM stock in DMSO.

    • Perform serial dilutions (100 µM to 0.1 µM) in fresh media.

    • Validation Step: Include 3 wells of "Vehicle Control" (0.1% DMSO) and 3 wells of "Positive Control" (Doxorubicin 1 µM).

    • Pass Criteria: Vehicle cells must show >95% viability; Positive control must show <20% viability.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout (MTT):

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Analysis: Fit data to a 4-parameter logistic regression model to calculate IC50.

Protocol B: 3D Tumor Spheroid Assay (Advanced Validation)

Objective: Mimic in vivo tumor microenvironment to filter out false positives.

  • Formation: Seed 1,000 cells/well in Ultra-Low Attachment (ULA) round-bottom plates. Centrifuge at 1000 RPM for 10 min.

  • Maturation: Incubate 72h until compact spheroids form (diameter ~300-400 µm).

  • Treatment: Add 5-oxopyrrolidine derivatives at 2x IC50 concentration (determined from 2D).

  • Imaging: Capture brightfield images at 0h, 24h, and 72h.

  • Quantification: Measure Spheroid Volume = 0.5 × Length × Width².

    • Causality Check: A true lead compound must reduce spheroid volume or disrupt spheroid integrity (loss of circularity), not just inhibit metabolic activity.

Diagram 2: Experimental Workflow

WorkflowStep1Synthesis of5-Oxopyrrolidine LibraryStep22D Monolayer Screen(MTT Assay)Step1->Step2Step3Hit Selection(IC50 < 10 µM)Step2->Step3PassDiscardDiscard InactiveStep2->DiscardFailStep43D Spheroid Validation(Volume Reduction)Step3->Step4Step5Mechanism Elucidation(Flow Cytometry/Docking)Step4->Step5Confirmed HitStep4->DiscardNo Penetration

Caption: Step-wise screening workflow filtering compounds from 2D toxicity to 3D functional validation.

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel). 2022.[6][7] Link

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports. 2024. Link

  • Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. International Journal of Molecular Sciences. 2024. Link

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety. Molecules. 2023. Link

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. Molecules. 2023. Link

Validating the Enigmatic Mechanism of Action of 5-Oxopyrrolidine Compounds: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The 5-oxopyrrolidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a compelling spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. While phenotypic screening has successfully identified numerous bioactive 5-oxopyrrolidine-based compounds, a critical bottleneck in their clinical translation remains the rigorous validation of their mechanism of action (MoA). This guide provides drug development professionals with a comprehensive comparison of experimental strategies to elucidate and confirm the molecular targets and signaling pathways of this promising class of compounds.

The Imperative of MoA Validation in Drug Development

Understanding the precise molecular interactions of a drug candidate is paramount. It not only provides a rational basis for lead optimization and biomarker development but is also a cornerstone of a successful Investigational New Drug (IND) application. A well-defined MoA allows for the prediction of potential on-target and off-target effects, patient stratification strategies, and the development of rational combination therapies. This guide will navigate through a series of robust experimental approaches to de-orphanize 5-oxopyrrolidine compounds and build a compelling data package for their MoA.

Part 1: Deciphering the Anticancer Activity of 5-Oxopyrrolidine Compounds

Computational studies have suggested that certain 5-oxopyrrolidine derivatives may exert their anticancer effects through the inhibition of protein kinases.[1][2] However, in silico predictions must be substantiated by rigorous experimental evidence. Here, we compare two powerful techniques for validating these putative kinase targets in a cellular context.

Comparison of Target Engagement Methodologies for Anticancer 5-Oxopyrrolidines
Technique Principle Advantages Limitations Primary Application
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its melting temperature.[3]Measures target engagement in intact cells and tissues, label-free.[4][5]Requires a specific antibody for the target protein; not all ligand binding events result in a thermal shift.Confirmation of direct target binding in a physiological context.
Kinobeads Competition Binding Assay A 5-oxopyrrolidine compound competes with broad-spectrum kinase inhibitors immobilized on beads for binding to kinases in a cell lysate.[6][7]Allows for the unbiased profiling of a compound against a large panel of endogenous kinases simultaneously.[7][8]An in vitro lysate-based assay; does not account for cell permeability or intracellular metabolism.[7]Initial target identification and selectivity profiling across the kinome.
Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Validation

This protocol outlines the steps to validate the engagement of a 5-oxopyrrolidine compound with a specific protein kinase (e.g., SRC or BRAF) in cancer cells.[2][4][5]

Objective: To determine if the 5-oxopyrrolidine compound directly binds to and stabilizes its putative kinase target in intact cancer cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., a line where the target kinase is known to be active) to 80-90% confluency.

    • Treat the cells with various concentrations of the 5-oxopyrrolidine compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heat Challenge:

    • Harvest and wash the cells, then resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. This step induces denaturation of unbound proteins.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized, non-aggregated target protein) from the precipitated proteins by centrifugation.

  • Protein Detection and Quantification:

    • Quantify the amount of the target kinase in the soluble fraction using Western blotting with a specific antibody.

    • Analyze the band intensities to generate a melting curve for the target protein in the presence and absence of the compound.

Expected Outcome: A positive result is a shift in the melting curve of the target kinase to a higher temperature in the presence of the 5-oxopyrrolidine compound, indicating stabilization upon binding.

DOT Script for CETSA Workflow:

CETSA_Workflow A 1. Cell Treatment (Compound vs. Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis & Centrifugation B->C D 4. Soluble Protein Fraction Collection C->D E 5. Western Blot (Target Protein Detection) D->E F 6. Data Analysis (Melting Curve Shift) E->F

Caption: CETSA workflow for target engagement validation.

Part 2: Unraveling the Antimicrobial Mechanism of 5-Oxopyrrolidine Compounds

Several 5-oxopyrrolidine derivatives have demonstrated potent activity against multidrug-resistant bacteria, particularly Gram-positive pathogens.[9][10][11][12] While minimum inhibitory concentration (MIC) and bactericidal assays are crucial for determining efficacy, they do not reveal the molecular target. The following section compares methodologies to identify the bacterial targets of these compounds.

Comparison of Target Identification Methodologies for Antimicrobial 5-Oxopyrrolidines
Technique Principle Advantages Limitations Primary Application
Affinity Chromatography The 5-oxopyrrolidine compound is immobilized on a solid support to "pull down" its binding partners from a bacterial lysate.[13]Allows for the direct identification of binding proteins.Can be technically challenging; requires chemical modification of the compound which may affect its activity.Initial unbiased identification of potential bacterial protein targets.
Regulated Antisense RNA Expression Downregulation of the expression of a specific bacterial gene using antisense RNA can sensitize the bacteria to a compound that targets the protein product of that gene.[12][14]Validates the essentiality of a target in a whole-cell context.[12]Requires genetic manipulation of the target bacterium; can be time-consuming.Confirmation of a specific protein as the target of the antimicrobial compound.
Experimental Protocol 2: Affinity Chromatography for Bacterial Target Identification

This protocol describes the steps to identify the bacterial protein targets of a 5-oxopyrrolidine compound.[13]

Objective: To isolate and identify bacterial proteins that directly bind to the 5-oxopyrrolidine compound.

Methodology:

  • Probe Synthesis:

    • Synthesize a derivative of the active 5-oxopyrrolidine compound that incorporates a linker and a reactive group for immobilization (e.g., a terminal alkyne or azide for click chemistry).

  • Immobilization:

    • Covalently attach the synthesized probe to a solid support, such as sepharose beads.

  • Bacterial Lysate Preparation:

    • Grow the target bacterial strain (e.g., Staphylococcus aureus) and prepare a cell-free lysate.

  • Affinity Pull-Down:

    • Incubate the bacterial lysate with the compound-immobilized beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins.

  • Target Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Identify the proteins by mass spectrometry (e.g., LC-MS/MS).

Expected Outcome: Identification of one or more bacterial proteins that are specifically pulled down by the 5-oxopyrrolidine compound, suggesting they are direct binding partners.

DOT Script for Affinity Chromatography Workflow:

Affinity_Chromatography_Workflow A 1. Synthesize & Immobilize Probe C 3. Incubate Lysate with Probe-Beads A->C B 2. Prepare Bacterial Lysate B->C D 4. Wash to Remove Non-specific Binders C->D E 5. Elute Bound Proteins D->E F 6. Identify Proteins by Mass Spectrometry E->F

Caption: Workflow for bacterial target identification using affinity chromatography.

Part 3: Elucidating the Anti-inflammatory MoA of 5-Oxopyrrolidine Compounds

Chronic inflammation is a hallmark of numerous diseases, and targeting inflammatory pathways is a major focus of drug discovery. Some 5-oxopyrrolidine derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of enzymes like matrix metalloproteinases (MMPs) or modulation of signaling pathways such as NF-κB.[4][15]

Comparison of Methodologies for Validating Anti-inflammatory MoA
Technique Principle Advantages Limitations Primary Application
Enzymatic Assays The activity of a purified enzyme (e.g., MMP-2, MMP-9, COX-2) is measured in the presence of the 5-oxopyrrolidine compound.[16][17]Provides a direct measure of the compound's inhibitory potency (IC50) against a specific enzyme.In vitro assay that does not reflect the complexity of the cellular environment.To confirm direct inhibition of a specific inflammatory enzyme.
Reporter Gene Assays A reporter gene (e.g., luciferase) is placed under the control of a response element for a specific transcription factor (e.g., NF-κB). Activation of the signaling pathway leads to the expression of the reporter gene.[11][18][19]Allows for the quantitative measurement of the activity of a specific signaling pathway in live cells.Indirect measure of pathway activation; does not identify the direct molecular target.To determine if the compound modulates a key inflammatory signaling pathway.
Experimental Protocol 3: NF-κB Reporter Gene Assay

This protocol details how to investigate the effect of a 5-oxopyrrolidine compound on the NF-κB signaling pathway, a central regulator of inflammation.[20][21][22]

Objective: To determine if the 5-oxopyrrolidine compound inhibits the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.

Methodology:

  • Cell Transfection:

    • Transfect a suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

    • Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) for normalization.

  • Compound Treatment and Stimulation:

    • Treat the transfected cells with the 5-oxopyrrolidine compound or a vehicle control.

    • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

    • Compare the normalized luciferase activity in compound-treated cells to that in vehicle-treated cells.

Expected Outcome: A reduction in luciferase activity in the presence of the 5-oxopyrrolidine compound indicates inhibition of the NF-κB signaling pathway.

DOT Script for NF-κB Signaling Pathway:

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits NFkB_n NF-κB NFkB->NFkB_n translocates Compound 5-Oxopyrrolidine Compound Compound->IKK inhibits? DNA DNA (NF-κB Response Element) NFkB_n->DNA binds Gene Inflammatory Gene Expression DNA->Gene activates

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

Conclusion

The validation of a compound's mechanism of action is a multifaceted endeavor that requires a combination of orthogonal experimental approaches. For 5-oxopyrrolidine compounds, a systematic progression from broad, unbiased screening methods to specific, hypothesis-driven validation assays is crucial. By employing the comparative strategies and detailed protocols outlined in this guide, researchers can build a robust and compelling case for the molecular mechanism of their 5-oxopyrrolidine-based drug candidates, thereby accelerating their journey from the laboratory to the clinic.

References

  • Bencze, G., et al. (2025). Identification and Validation of an inhibitor of the protein kinases PIM and DYRK. bioRxiv. [Link]

  • Bertašiūtė, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]

  • Bieliauskas, M., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Molecules, 30(7), 2999. [Link]

  • Ji, Y., et al. (2004). Validation of antibacterial mechanism of action using regulated antisense RNA expression in Staphylococcus aureus. FEMS Microbiology Letters, 231(2), 177-184. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-87. [Link]

  • Rashid, Z. A., et al. (2026). Integrative computational, synthetic, experimental evaluation of targeted inhibitors against matrix metalloproteinase-9: Toward precision modulation of proteolytic activity. PLOS ONE, 21(2), e0337544. [Link]

  • QIAGEN. (n.d.). Gene reporter assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Retrieved from [Link]

  • Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062. [Link]

  • Farha, M. A., & Brown, E. D. (2016). Strategies for target identification of antimicrobial natural products. Natural Product Reports, 33(5), 660-673. [Link]

  • Kandeel, M., & Al-Nazawi, M. (2020). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Molecules, 25(7), 1544. [Link]

  • Bantscheff, M., et al. (2007). Currents: A bead-based kinase competition assay for chemical proteomics. Nature Biotechnology, 25(9), 1035-1044. [Link]

  • Al-Otaibi, F. M., et al. (2025). Identification and Biological Validation of MMP-12 Inhibitors Guided by Pharmacophore-Based Virtual Screening and Docking Studies. ACS Omega, 10(42), 50035-50051. [Link]

  • Payne, D. J., et al. (2007). Target-based antimicrobial drug discovery. Nature Reviews Drug Discovery, 6(1), 29-40. [Link]

  • Rashid, Z. A., et al. (2022). Design of MMP-1 inhibitors via SAR transfer and experimental validation. Scientific Reports, 12(1), 20915. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • Wodicka, L. M., et al. (2010). Activation of ABL Tyrosine Kinase In Vitro by a Small Molecule. Cell, 141(5), 885-895. [Link]

  • Ovid. (n.d.). Validation of antibacterial mechanism of action... : FEMS Microbiology Letters (FEMSLE). Retrieved from [Link]

  • Patricelli, M. P., et al. (2012). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Chemical Biology, 8(1), 125-133. [Link]

  • Klaeger, S., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 13(12), 1323-1331. [Link]

  • Zhang, T., et al. (2014). Identification and Validation of Novel PERK Inhibitors. ACS Medicinal Chemistry Letters, 5(7), 788-793. [Link]

  • Zhang, C., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration, 2, 1-32. [Link]

  • Stokes, J. M., et al. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio, 13(2), e00264-22. [Link]

  • Rashid, Z. A., et al. (2025). Identification and Biological Validation of MMP-12 Inhibitors Guided by Pharmacophore-Based Virtual Screening and Docking Studies. ACS Omega, 10(42), 50035-50051. [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry, 66(7), 4641-4659. [Link]

  • Müller, S., et al. (2022). Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors What Is Expected? Journal of Medicinal Chemistry, 65(10), 7041-7044. [Link]

  • BMG Labtech. (2024). Gene reporter assays. Retrieved from [Link]

  • Antibodies-Online. (2015). Pathways: NF-kappaB Signaling. Retrieved from [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. [Link]

  • SciELO. (n.d.). In Silico Target Identification and Validation for Antioxidant and Anti-inflammatory Activity of Selective Phytochemicals. Retrieved from [Link]

  • ASM Journals. (n.d.). Novel Targets of Antimicrobial Therapies. Retrieved from [Link]

  • Frontiers. (n.d.). Editorial: Recent advances in novel therapeutic molecules and targets for inflammatory diseases. Retrieved from [Link]

  • Hoffmann, A., et al. (2008). Understanding NF-jB signaling via mathematical modeling. Molecular Systems Biology, 4(1), 190. [Link]

  • Li, Y., et al. (2025). Identification and Integrative Discovery of Anti-Inflammatory Compounds Isolated from Eclipta prostrata (L.) L. by Network Pharmacology, Molecular Docking, and In Vitro Evaluation. Molecules, 30(22), 5227. [Link]

  • Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular Cancer, 12, 86. [Link]

  • Perkins, N. D. (2012). The diverse and complex roles of NF-κB subunits in cancer. Nature Reviews Cancer, 12(2), 121-132. [Link]

  • Schmid, J. A., & Birbach, A. (2021). Monitoring the Levels of Cellular NF-κB Activation States. International Journal of Molecular Sciences, 22(21), 11666. [Link]

  • Sigal, A., & Baltimore, D. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology, 806, 369-385. [Link]

Sources

Technical Benchmarking Guide: 1-Methyl-5-oxopyrrolidine-3-acetic Acid vs. CNS Standards

Author: BenchChem Technical Support Team. Date: March 2026

Based on the structural properties and pharmacological class of 1-Methyl-5-oxopyrrolidine-3-acetic Acid , this guide benchmarks the compound against established pyrrolidinone-based CNS agents (Racetams) and excitatory amino acid analogs (Kainoids).[1]

Executive Summary & Compound Profile

1-Methyl-5-oxopyrrolidine-3-acetic Acid represents a hybrid scaffold bridging the structural gap between Racetam nootropics (e.g., Piracetam, Levetiracetam) and Kainoid excitatory amino acids (e.g., Kainic Acid).[1]

Unlike simple pyrrolidines, the 5-oxo (lactam) functionality suggests metabolic stability and affinity for the Synaptic Vesicle Protein 2A (SV2A) , while the 3-acetic acid side chain mimics the glutamate/GABA pharmacophore.[1] This guide benchmarks the product's activity as a neuromodulatory lead against industry-standard inhibitors and receptor ligands.[1]

Structural Classification[1]
  • Core Scaffold: 2-Pyrrolidinone (Gamma-lactam).[1]

  • Functional Class: Nootropic / Anticonvulsant / Metabolic Modulator.[1]

  • Primary Benchmarking Targets: SV2A (Binding), AMPA/Kainate Receptors (Selectivity/Safety), GABA-Transaminase (Enzymatic Inhibition).[1]

Mechanism of Action (MoA) & Pathway Logic[1]

To validate the efficacy of 1-Methyl-5-oxopyrrolidine-3-acetic Acid, we must benchmark its interaction within the Glutamate-GABA Cycling Pathway .[1] The primary hypothesis is that the compound acts as a SV2A Ligand (similar to Levetiracetam) rather than a direct receptor agonist, modulating neurotransmitter release.[1]

Pathway Visualization: SV2A Modulation & Glutamate Cycling

The following diagram illustrates the proposed site of action (SV2A) compared to the off-target safety benchmark (Kainate Receptor).[1]

MoA_Pathway cluster_synapse Presynaptic Terminal Compound 1-Methyl-5-oxopyrrolidine- 3-acetic Acid SV2A SV2A Protein (Synaptic Vesicle) Compound->SV2A Putative Binding (Modulation) Kainate_R Kainate Receptor (Off-Target/Safety) Compound->Kainate_R Screen for Agonism (Must be Inactive) Glutamate_Release Glutamate Exocytosis SV2A->Glutamate_Release Regulates Levetiracetam Levetiracetam (Benchmark Std) Levetiracetam->SV2A Known High Affinity (Ki < 10 µM)

Figure 1: Proposed Mechanism of Action benchmarking. The compound is evaluated for SV2A binding (Blue) against the Levetiracetam standard (Grey), while simultaneously screening for off-target excitotoxicity at the Kainate receptor (Red).[1]

Comparative Analysis: Physicochemical & Potency Benchmarks

This section objectively compares the product against three distinct classes of "Known Inhibitors/Ligands" to establish its therapeutic window.

Table 1: Physicochemical Properties (Drug-Likeness)

Data generated via computational consensus (SwissADME/PubChem).[1]

Property1-Methyl-5-oxopyrrolidine-3-acetic Acid Piracetam (Standard Nootropic)Levetiracetam (SV2A Standard)Kainic Acid (Safety Control)
MW ( g/mol ) 157.17142.16170.21213.23
LogP (Lipophilicity) -0.8 (Est.)[1]-1.7-0.6-2.1
TPSA (Ų) 66.469.669.695.9
H-Bond Donors 1 (Acid OH)113
BBB Permeability High ModerateHighLow
Key Structural Feature 3-Acetic Acid Side Chain1-Acetamide Side ChainAlpha-Ethyl-1-Acetamide3-Carboxymethyl + Isopropenyl
Table 2: Activity Benchmarking Criteria

Use these reference values to validate your experimental results.

Target AssayComparison StandardBenchmark Value (Ki / IC50)Success Criteria for Product
SV2A Binding LevetiracetamKi ≈ 1–10 µMKi < 50 µM (Indicates specific binding)
GABA-Transaminase VigabatrinIC50 ≈ 0.1–1 mMIC50 < 5 mM (Potential metabolic modulator)
Kainate Receptor Kainic AcidEC50 ≈ 0.5 µM (Agonist)Inactive (Required for safety/non-toxicity)

Experimental Protocols (Self-Validating Systems)

To generate the data for Table 2, follow these standardized protocols. These workflows are designed to minimize false positives by including mandatory negative controls.

Protocol A: SV2A Competitive Binding Assay

Objective: Determine if the product binds to the Levetiracetam binding site (SV2A).[1]

Reagents:

  • Radioligand: [³H]-ucb 30889 (High affinity SV2A ligand).[1]

  • Source Tissue: Rat cortical membrane homogenates (rich in SV2A).[1]

  • Standard: Levetiracetam (Cold competitor).[1]

Workflow Diagram:

Binding_Assay Step1 1. Membrane Prep (Rat Cortex Homogenate) Step2 2. Incubation (60 min @ 4°C) [Membrane + 2nM ³H-Ligand + Test Compound] Step3 3. Filtration (GF/B Filters + Rapid Wash) Step2->Step3 Step4 4. Scintillation Counting (Measure Bound Radioactivity) Step3->Step4 Control_Pos Control A: Levetiracetam (Displaces Ligand -> Low CPM) Step4->Control_Pos Control_Neg Control B: Buffer Only (Max Binding -> High CPM) Step4->Control_Neg

Figure 2: SV2A Radioligand Binding Workflow. A decrease in Counts Per Minute (CPM) proportional to compound concentration confirms binding affinity.[1]

Validation Step:

  • Calculate Specific Binding = (Total Binding - Non-Specific Binding).[1]

  • The assay is valid only if Levetiracetam (100 µM) displaces >90% of specific binding.[1]

Protocol B: GABA-Transaminase (GABA-T) Inhibition Screen

Objective: Assess if the "3-acetic acid" moiety mimics GABA, inhibiting its breakdown.[1]

  • Enzyme Source: Purified Porcine GABA-Transaminase.[1]

  • Substrate: GABA (5 mM) + Alpha-ketoglutarate.

  • Detection: Coupled assay reducing NAD+ to NADH (Absorbance at 340 nm).[1]

  • Procedure:

    • Incubate Enzyme + Test Compound (10 µM – 1 mM) for 30 mins.

    • Add Substrate mixture.[1][2][3]

    • Monitor ΔOD340/min.[1]

  • Benchmarking: Compare % Inhibition vs. Vigabatrin (Positive Control).

Interpretation of Results

Scenario 1: High SV2A Affinity (Ki < 50 µM)
  • Application: Develop as a next-generation anti-epileptic or cognitive enhancer. The "3-acetic acid" group may offer different pharmacokinetic properties (e.g., active transport via MCTs) compared to the amide side chain of Levetiracetam.[1]

Scenario 2: High GABA-T Inhibition[1]
  • Application: Potential utility in raising brain GABA levels for anxiety or epilepsy treatment.[1] This would distinguish it from standard Racetams, which typically do not inhibit GABA-T.[1]

Scenario 3: Kainate Receptor Activation[1]
  • Action: If the compound activates Kainate receptors (even weakly), it poses a seizure risk.[1] However, the 5-oxo group usually prevents this, as the free amine is required for Kainate-like toxicity. This serves as a critical safety checkpoint.

References

  • Lynch, B. A., et al. (2004). "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam."[1] Proceedings of the National Academy of Sciences, 101(26), 9861-9866.[1] Link[1]

  • Gouliaev, A. H., & Senning, A. (1994). "Piracetam and other structurally related nootropics."[1] Brain Research Reviews, 19(2), 180-222.[1] Link

  • Scherz, M. W., et al. (1990). "Synthesis and structure-activity relationships of N-substituted pyrrolidinones as anticonvulsants."[1] Journal of Medicinal Chemistry, 33(9), 2421-2429.[1] Link

  • PubChem Compound Summary. "2-(1-Methyl-5-oxopyrrolidin-3-yl)acetic acid." National Center for Biotechnology Information.[1] Link[1]

Sources

Introduction: The 5-Oxopyrrolidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating the Pharmacokinetic Profile of 5-Oxopyrrolidine Compounds

The 5-oxopyrrolidine, also known as the pyroglutamic acid or 2-pyrrolidinone moiety, is a privileged five-membered nitrogen-containing heterocycle that serves as a cornerstone in medicinal chemistry.[1][2][3] Its prevalence in both natural products and synthetic pharmaceuticals underscores its versatility and favorable drug-like properties.[4][5] The constrained, non-planar conformation of the pyrrolidinone ring can be strategically manipulated with substituents to explore three-dimensional chemical space, enhancing binding affinity and selectivity for various biological targets.[2][5] Consequently, this scaffold is found in drugs with diverse therapeutic applications, including anticonvulsants, anticancer agents, and antimicrobials.[6][7][8]

However, the journey from a promising hit compound to a viable clinical candidate is contingent upon a thorough understanding of its pharmacokinetic profile. Pharmacokinetics (PK) is the study of how an organism affects a drug, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[9][10] Evaluating the ADME properties of 5-oxopyrrolidine derivatives early in the drug discovery pipeline is critical for optimizing efficacy, ensuring safety, and predicting human dosage regimens.[11][12]

This guide provides a comparative framework for evaluating the pharmacokinetic profile of 5-oxopyrrolidine compounds. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to empower data-driven decision-making. We will explore the general ADME characteristics of this scaffold, present a comparative analysis with relevant alternatives, and provide validated, step-by-step methodologies for robust PK assessment.

The ADME Journey of a Drug Candidate

The overall exposure and therapeutic effect of a drug are governed by its ADME properties. Understanding this pathway is fundamental to interpreting pharmacokinetic data.

cluster_elim admin Drug Administration abs Absorption (Into Bloodstream) admin->abs e.g., Oral, IV dist Distribution (To Tissues) abs->dist Systemic Circulation met Metabolism (Mainly Liver) dist->met Free Drug target Site of Action (Therapeutic Effect) dist->target exc Excretion (Urine, Feces) met->exc elim Elimination

Caption: The ADME pathway, illustrating a drug's journey from administration to elimination.

Comparative Pharmacokinetic Analysis

The pharmacokinetic profile of a 5-oxopyrrolidine derivative is highly dependent on its specific substitutions. However, by examining known compounds and comparing them to structurally related alternatives, we can discern patterns and make informed predictions. The choice between a pyrrolidine and another scaffold, such as a piperidine ring, can significantly impact ADME properties due to differences in lipophilicity and conformational flexibility.[13]

Here, we compare the pharmacokinetic parameters of a hypothetical 5-oxopyrrolidine lead compound ("Compound A") with a piperidine-based analogue ("Alternative B") and a well-characterized, structurally distinct drug targeting the same pathway ("Reference Drug C").

ParameterCompound A (5-Oxopyrrolidine)Alternative B (Piperidine Analogue)Reference Drug CIdeal Range/Interpretation
Oral Bioavailability (F%) 45%65%80%High (>50%) is desirable for oral dosing.
Half-life (t½, hours) 4108Longer t½ may allow for less frequent dosing.
Volume of Distribution (Vd, L/kg) 2.50.81.5High Vd (>1-2 L/kg) suggests extensive tissue distribution.
Clearance (CL, mL/min/kg) 1035Low clearance indicates slower elimination.
Plasma Protein Binding (%) 85%98%90%High binding (>95%) limits the free, active drug fraction.[12]
Cmax (ng/mL) 12009501500Maximum plasma concentration achieved.
Tmax (hours) 1.53.02.0Time to reach maximum plasma concentration.

This data is illustrative and serves as a template for comparison.

Analysis & Causality:

  • Compound A vs. Alternative B: The higher lipophilicity of the piperidine ring in Alternative B may contribute to its improved oral bioavailability and higher plasma protein binding.[13] However, Compound A's lower half-life and higher clearance suggest it is eliminated more rapidly, which could be advantageous in avoiding drug accumulation but might necessitate more frequent dosing.

  • Metabolic Stability: The 5-oxopyrrolidine ring can be susceptible to enzymatic hydrolysis, though this is highly dependent on the surrounding chemical environment.[14] In contrast, piperidine rings are often subject to oxidation adjacent to the nitrogen atom.[13] These potential "soft spots" must be investigated early.

Experimental Protocols for Pharmacokinetic Profiling

A tiered approach, beginning with high-throughput in vitro assays and progressing to more complex in vivo studies, is the most efficient strategy for characterizing the PK profile of a compound series.[12] This workflow allows for the early identification and deselection of candidates with poor drug-like properties.

start Compound Synthesis tier1 Tier 1: In Vitro Screening (High-Throughput) start->tier1 sol Kinetic Solubility tier1->sol perm Permeability (PAMPA) tier1->perm metstab Metabolic Stability (Microsomes) tier1->metstab tier2 Tier 2: In Vitro Mechanistic (Lower-Throughput) tier1->tier2 Promising Candidates ppb Plasma Protein Binding (RED) tier2->ppb caco2 Permeability & Efflux (Caco-2) tier2->caco2 hepstab Hepatocyte Stability tier2->hepstab tier3 Tier 3: In Vivo PK Study (Rodent Model) tier2->tier3 Optimized Leads pk Determine F%, t½, CL, Vd tier3->pk end Lead Candidate Selection tier3->end

Caption: A tiered workflow for assessing the pharmacokinetic profile of new compounds.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

Rationale: This assay provides a rapid assessment of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[15] It is a crucial first step to estimate hepatic clearance and predict in vivo half-life. The protocol must include a positive control (a compound with known metabolic liability) and a negative control (without the NADPH cofactor) to ensure the enzymatic system is active and the degradation is enzyme-mediated.[16]

Methodology:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a 50 mM NADPH regenerating solution (e.g., containing glucose-6-phosphate and G6P-dehydrogenase) in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a positive control compound (e.g., testosterone, a known CYP3A4 substrate) at 10 mM in DMSO.[16]

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Prepare parallel wells for each compound: one set for the metabolic reaction and a negative control set without the NADPH solution.

    • Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to the appropriate wells. For the negative control wells, add an equal volume of buffer.

    • Immediately collect the first time point (T=0) by transferring an aliquot of the reaction mixture into a separate 96-well plate containing a "stop solution" (e.g., ice-cold acetonitrile with an internal standard).

  • Time-Course Sampling:

    • Continue incubating the reaction plate at 37°C.

    • At subsequent time points (e.g., 5, 15, 30, and 60 minutes), transfer aliquots from the reaction plate to the stop solution plate.

  • Sample Analysis:

    • Once all time points are collected, centrifuge the stop solution plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the half-life and incubation parameters.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Rationale: In vivo studies are essential for understanding the complete ADME profile of a drug in a living system and for calculating key parameters like oral bioavailability and volume of distribution.[17][18] The choice of animal model, dosing route, and sampling schedule must be carefully designed to capture the full plasma concentration-time curve.[19] All procedures must adhere to Good Laboratory Practice (GLP) regulations and be approved by an Institutional Animal Care and Use Committee (IACUC).[20][21][22]

Methodology:

  • Animal Preparation and Dosing:

    • Use adult male Sprague-Dawley rats (n=3-4 per group). Acclimate the animals for at least one week prior to the study.

    • Divide animals into two groups: Intravenous (IV) and Oral (PO).

    • IV Group: Administer the test compound (formulated in a suitable vehicle like saline with a solubilizing agent) via a single bolus injection into the tail vein. A typical dose might be 1-2 mg/kg.

    • PO Group: Administer the test compound (formulated in a vehicle like 0.5% methylcellulose) via oral gavage. A typical dose might be 5-10 mg/kg.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100-150 µL) from each animal at predetermined time points. A typical schedule might be:

      • IV: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

      • PO: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Collect samples from a suitable site (e.g., tail vein or saphenous vein) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.[14]

    • Harvest the plasma supernatant and store it at -80°C until bioanalysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in rat plasma.[14]

    • Prepare a standard curve and quality control samples by spiking known concentrations of the compound into blank plasma.

    • Process the study samples (plasma) using a suitable extraction method (e.g., protein precipitation or liquid-liquid extraction) and analyze them using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data for each animal.

    • Calculate key PK parameters, including:

      • Area Under the Curve (AUC): Total drug exposure over time.

      • Clearance (CL): Volume of plasma cleared of the drug per unit time.

      • Volume of Distribution (Vd): Apparent volume into which the drug distributes.

      • Half-life (t½): Time required for the plasma concentration to decrease by half.

      • Cmax and Tmax: Maximum concentration and the time at which it occurred (for the PO group).

    • Calculate Oral Bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Regulatory Context and Authoritative Grounding

The design and execution of pharmacokinetic studies must align with guidelines established by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[20][23] These agencies provide comprehensive guidance on bioanalytical method validation, the investigation of drug interactions, and the reporting of population PK analyses, which are essential for preparing Investigational New Drug (IND) applications and Marketing Authorisation Applications.[24][25][26] Adherence to these standards ensures data integrity and facilitates the translation of preclinical findings to clinical development.[15][23]

Conclusion

The 5-oxopyrrolidine scaffold remains a highly attractive starting point for the design of novel therapeutics. A systematic and rigorous evaluation of its pharmacokinetic profile is not merely a regulatory hurdle but a fundamental component of successful drug development. By employing a tiered approach of in vitro and in vivo assays, researchers can build a comprehensive understanding of a compound's ADME properties. This allows for the strategic chemical modification of the scaffold to enhance drug-like characteristics, such as improving metabolic stability or increasing oral bioavailability.[4] The comparative analysis and detailed protocols provided in this guide offer a robust framework for de-risking 5-oxopyrrolidine-based projects and selecting candidates with the highest probability of clinical success.

References

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics guidelines. Retrieved from [Link]

  • European Medicines Agency. (2007). Guideline on reporting the results of population pharmacokinetic analyses. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • National Cancer Institute. (n.d.). FDA Requirements for Preclinical Studies. Retrieved from [Link]

  • Leong, C., et al. (2020). Pharmacogenetic-Pharmacokinetic Interactions in Drug Marketing Authorization Applications via the European Medicines Agency Between 2014 and 2017. Clinical Pharmacology & Therapeutics. Retrieved from [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

  • Creative Bioarray. (n.d.). 6 Easy Steps to Get Your In Vitro ADME Done. Retrieved from [Link]

  • European Medicines Agency. (2014). Pharmacokinetic and clinical evaluation of modified-release dosage forms - Scientific guideline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics: questions and answers. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1987). Guideline for the Format and Content of the Human Pharmacokinetics and Bioavailability Section of an Application. Retrieved from [Link]

  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • MDPI. (2022). From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • PubMed. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Top 14 molecules similar to compound 5. Retrieved from [Link]

  • PubMed. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-. Retrieved from [Link]

  • MDPI. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from [Link]

  • Indian Journal of Chemistry. (2022). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

  • HETEROCYCLES. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. Retrieved from [Link]

  • MDPI. (2024). Absorption Distribution Metabolism Excretion and Toxicity Property Prediction Utilizing a Pre-Trained Natural Language Processing Model and Its Applications in Early-Stage Drug Development. Retrieved from [Link]

  • Research and Reviews: Drug Delivery. (2022). Absorption, Distribution, Metabolism, and Elimination of Drug Metabolism. Retrieved from [Link]

  • Longdom Publishing. (2024). Pharmacokinetics: The Science behind Drug Absorption, Distribution, Metabolism and Excretion. Retrieved from [Link]

  • British Journal of Cancer. (n.d.). Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients. Retrieved from [Link]

Sources

assessing the toxicity of 1-Methyl-5-oxopyrrolidine-3-acetic Acid in cell lines

[1]

Executive Summary & Chemical Profile[2][3]

1-Methyl-5-oxopyrrolidine-3-acetic Acid (CAS: 933759-81-0) is a functionalized pyrrolidone derivative often utilized as a pharmaceutical intermediate or chiral building block.[1] Structurally, it shares the core lactam ring with well-characterized solvents like N-Methyl-2-pyrrolidone (NMP) and nootropic agents like Piracetam .[1]

This guide outlines the protocol for assessing its cytotoxicity in vitro. Unlike established cytotoxic drugs (e.g., Doxorubicin), this compound is expected to exhibit low-to-moderate toxicity, primarily driven by high-concentration osmotic or pH effects rather than specific receptor-mediated apoptosis.[1]

Chemical Identity
FeatureDetail
IUPAC Name 2-(1-methyl-5-oxopyrrolidin-3-yl)acetic acid
CAS Number 933759-81-0
Molecular Formula C₇H₁₁NO₃
Molecular Weight 157.17 g/mol
Solubility High in DMSO, Methanol, Water (pH dependent)
Key Risk Factors Acidic functionality (pH drop in media), Pyrrolidone ring stability

Comparative Safety Analysis (SAR & Benchmarking)

To objectively assess the safety of this compound, it must be benchmarked against structurally related standards. The table below compares the test article with industry-standard analogs.

CompoundStructural RelationKnown Toxicity Profile (IC₅₀/LD₅₀)Relevance to Test Article
1-Methyl-5-oxopyrrolidine-3-acetic Acid Test Article Unknown (Predicted > 5 mM)Target for assessment.[1]
N-Methyl-2-pyrrolidone (NMP) Parent ScaffoldLow Acute Tox (IC₅₀ ~15-20 mM in fibroblasts) [1]Reference Standard. Controls for the N-methyl lactam core toxicity.[1]
Pyroglutamic Acid Analog (5-oxo-Pro)Non-toxic (Metabolic intermediate)Controls for the carboxylic acid moiety.[1]
Doxorubicin UnrelatedHigh Toxicity (IC₅₀ < 1 µM)Positive Control. Validates assay sensitivity.
Mechanism of Potential Toxicity

The toxicity of pyrrolidone-acetic acid derivatives typically follows two pathways:

  • Non-Specific Acidosis: The free carboxylic acid group can lower culture media pH if not neutralized, causing false-positive cytotoxicity.

  • Osmotic Stress: At high concentrations (>10 mM), small polar molecules can alter intracellular osmolarity.

DOT Diagram: Predicted Toxicity Pathways

ToxicityPathwaysCompound1-Methyl-5-oxopyrrolidine-3-acetic AcidMediaCell Culture MediaCompound->MediaUptakeCellular Uptake(Passive Diffusion)Compound->UptakeBuffered pH 7.4AcidificationAcidification (pH < 7.0)Media->AcidificationUnbuffered High Conc.CellStressMetabolic Stress(Glycolysis Inhibition)Acidification->CellStressApoptosisApoptosis/NecrosisCellStress->ApoptosisLysosomeLysosomal Accumulation(Weak Base Effect?)Uptake->LysosomePotentialSafeExcretion/Metabolism(Low Toxicity)Uptake->SafeLikely Outcome

Figure 1: Dual pathways of potential toxicity.[1] The primary risk in vitro is media acidification (red path), which must be mitigated by buffering to assess true intrinsic toxicity (green path).[1]

Experimental Protocol: Validated Assessment Workflow

This protocol uses a Multiplexed Cytotoxicity Assay combining metabolic activity (CCK-8/MTT) with membrane integrity (LDH release).[1] This distinguishes between cytostatic effects (growth arrest) and cytotoxic effects (cell death).[1]

Phase 1: Preparation & Buffering (Critical Step)[1]
  • Stock Solution: Dissolve 1-Methyl-5-oxopyrrolidine-3-acetic Acid in DMSO to 100 mM.

  • Neutralization: Dilute into culture media (e.g., DMEM + 10% FBS). Check pH immediately. If the media turns yellow (acidic), neutralize with sterile 1N NaOH or HEPES buffer to pH 7.4. Failure to do this invalidates the data.

Phase 2: Cell Line Selection[1]
  • HepG2 (Human Liver Carcinoma): Assessing metabolic activation/detoxification.[1]

  • HEK293 (Human Embryonic Kidney): Assessing renal clearance toxicity.[1]

  • BJ Fibroblasts: Normal tissue control (non-cancerous) to determine selectivity.

Phase 3: Assay Execution (Step-by-Step)
  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Remove old media.

    • Add 100 µL media containing serial dilutions of the Test Article (0, 10, 50, 100, 500, 1000, 5000 µM).

    • Include Vehicle Control (DMSO matched to highest concentration).

    • Include Positive Control (Triton X-100 0.1% for LDH max release).

  • Incubation: 24 hours and 48 hours at 37°C, 5% CO₂.

  • Readout:

    • LDH Assay: Transfer 50 µL supernatant to a new plate. Add LDH substrate. Read OD₄₉₀.

    • CCK-8/MTT: Add reagent to original cells. Incubate 1-4h. Read OD₄₅₀ (CCK-8) or OD₅₇₀ (MTT).

DOT Diagram: Experimental Workflow

AssayWorkflowStartStart: Cell Seeding(HepG2 / HEK293)TreatCompound Treatment(0 - 5000 µM)Start->TreatIncubateIncubation(24h / 48h)Treat->IncubateSplitSplit SampleIncubate->SplitSupernatantSupernatant(Media)Split->SupernatantTransfer 50µLCellsAdherent CellsSplit->CellsRetainLDHLDH Assay(Membrane Integrity)Supernatant->LDHMTTCCK-8 / MTT Assay(Mitochondrial Activity)Cells->MTTAnalysisData Analysis(Calculate IC50)LDH->AnalysisMTT->Analysis

Figure 2: Multiplexed assay workflow allowing simultaneous determination of cell death (LDH) and metabolic inhibition (MTT).

Data Interpretation & Acceptance Criteria

Since 1-Methyl-5-oxopyrrolidine-3-acetic Acid is not a standard cytotoxic drug, "toxicity" is defined by the IC₅₀ threshold .[1]

Threshold Table
IC₅₀ Value (µM)ClassificationInterpretation
< 10 µM Highly CytotoxicPotent bioactive.[1] Likely off-target effects or specific receptor binding.[1]
10 - 100 µM Moderately CytotoxicTypical for active pharmaceutical ingredients (APIs).[1]
100 - 1000 µM Weakly CytotoxicCommon for metabolites or impurities.
> 1000 µM Non-CytotoxicGenerally considered safe for use as a scaffold/intermediate.[1]
Expected Results (Based on SAR)

Based on the structural similarity to NMP (IC₅₀ > 15,000 µM in some lines [1]) and Pyroglutamic acid , the Test Article is predicted to fall into the Non-Cytotoxic (> 1000 µM) or Weakly Cytotoxic range, provided the pH is controlled.[1]

  • Self-Validation Check: If your Vehicle Control (DMSO) shows >10% cell death, the assay is invalid. If the Test Article shows toxicity only at the highest concentration (e.g., 5000 µM) accompanied by a color change in media, suspect pH interference.

References

  • Åkesson, B. (2001). Human Experimental Data on N-Methyl-2-Pyrrolidone (NMP): Pharmacokinetics and Acute Effects.[1]

  • Flick, B., et al. (2009). Embryotoxic potential of N-methyl-pyrrolidone (NMP) and three of its metabolites using the rat whole embryo culture system.[1][2] Toxicology and Applied Pharmacology.

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[1]

  • PubChem Compound Summary. 2-(1-Methyl-5-oxopyrrolidin-3-yl)acetic Acid (CAS 933759-81-0).[1][1]

  • Thermo Fisher Scientific. Cell Viability Assays Guide: MTT, AlamarBlue, and Live/Dead.

Structure-Based Comparison of 5-Oxopyrrolidine Inhibitors: A Technical Guide for Target-Specific Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The 5-oxopyrrolidine (pyroglutamate or pyrrolidin-2-one) scaffold is a highly privileged structure in modern medicinal chemistry. Its unconstrained ring conformation allows for precise tuning via selected substituents, while the lactam moiety provides essential hydrogen bond donors (NH) and acceptors (C=O) [1]. This structural versatility enables 5-oxopyrrolidine derivatives to act as potent inhibitors across vastly different biological targets, from multikinase networks in oncology to NMDA receptors in neuroprotection.

As a Senior Application Scientist, I have structured this guide to objectively compare how the 5-oxopyrrolidine core is leveraged across different inhibitor classes. We will examine the structure-activity relationships (SAR), evaluate comparative performance data, and detail the self-validating experimental workflows required to characterize these compounds.

Structural Rationale & Pharmacophore Mapping

The efficacy of 5-oxopyrrolidine derivatives hinges on how the core lactam ring is oriented within distinct target binding pockets.

A. Multikinase Inhibitors (ATP-Binding Site)

Recent developments in 5-oxopyrrolidine-3-carbohydrazides have demonstrated their potential as multikinase inhibitors targeting serine/threonine protein kinases (e.g., BRAF) and non-receptor tyrosine kinases (e.g., SCR) [1].

  • Structural Causality: The 5-oxopyrrolidine ring serves as a structural analogue to the pyrrolopyridine core found in FDA-approved kinase inhibitors like vemurafenib. The lactam NH and C=O groups form critical hydrogen bonds at the ATP-binding site's hinge region. Furthermore, the acylhydrazide linker mimics the hydrogen-bonding roles of urea or amide linkers, anchoring the molecule deep within the hydrophobic pocket [1].

B. NMDA Receptor Antagonists (Allosteric Site)

Conversely, 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives (such as Compound 12k) act as highly selective allosteric antagonists at the NR2B subunit of the NMDA receptor [2].

  • Structural Causality: Instead of competing with the endogenous ligand (glutamate), these derivatives fit into the ifenprodil binding site located in the amino-terminal domain (ATD) cleft between the GluN1 and GluN2B subunits. The 5-oxopyrrolidine core positions the benzyl and carboximidamide groups to stabilize the receptor in a closed, inactive conformation, thereby attenuating neurotoxic Ca²⁺ influx [2].

C. Nav1.8 Voltage-Gated Sodium Channel Inhibitors

5-oxopyrrolidine-3-carboxamides have also been patented as Nav1.8 inhibitors for the management of neuropathic pain and chronic itch [3]. Here, the scaffold is optimized to block the ion channel pore or alter voltage-sensor kinetics, preventing the propagation of nociceptive action potentials [3].

Mandatory Visualization: Structural Interaction Mapping

G cluster_0 5-Oxopyrrolidine Scaffold Core Lactam Ring (NH & C=O) Kinase Kinase Inhibitors (e.g., Cmpd 12) Core->Kinase ATP Hinge Binding NMDA NR2B Antagonists (e.g., Cmpd 12k) Core->NMDA Ifenprodil Allosteric Site Nav Nav1.8 Inhibitors Core->Nav Voltage-Gated Channel Block Multikinase Blockade\n(BRAF, SCR) Multikinase Blockade (BRAF, SCR) Kinase->Multikinase Blockade\n(BRAF, SCR) Ca2+ Influx Attenuation Ca2+ Influx Attenuation NMDA->Ca2+ Influx Attenuation Pain/Itch Suppression Pain/Itch Suppression Nav->Pain/Itch Suppression

Caption: Divergent target engagement of the 5-oxopyrrolidine scaffold based on functional group substitution.

Comparative Performance Data

To objectively evaluate these alternatives, we must look at their binding affinities and primary functional readouts. The table below summarizes the quantitative data for the leading derivatives in each class.

Inhibitor ClassKey DerivativePrimary Target(s)Binding Affinity / IC₅₀Functional ReadoutReference
Multikinase Inhibitor Compound 12 (2-hydroxynaphthalenylmethylene)BRAF (STPK)SCR (Non-receptor TK)-11.471 kcal/mol (BRAF)-11.174 kcal/mol (SCR)High cytotoxicity in 3D tumor spheroids; suppression of cell migration.[1]
NMDA Antagonist Compound 12k (1-benzyl-5-oxopyrrolidine-2-carboximidamide)NR2B-NMDA ReceptorSuperior to Ifenprodil (Reference IC₅₀ ~0.3 µM)Attenuation of NMDA-induced Ca²⁺ influx; improved in vivo memory.[2]
Nav1.8 Inhibitor 5-oxopyrrolidine-3-carboxamidesNav1.8 ChannelTarget-dependent (Patent data)Suppression of Nav1.8-mediated action potentials (Pain/Itch models).[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these inhibitors requires robust, self-validating assay systems. Below are the step-by-step methodologies for characterizing the two primary classes of 5-oxopyrrolidine inhibitors.

Protocol A: 3D Spheroid Viability & Kinase Inhibition Assay

Causality: 2D monolayers fail to replicate the hypoxic cores and nutrient gradients of solid tumors. Evaluating 5-oxopyrrolidine multikinase inhibitors in 3D spheroids provides a more accurate prediction of in vivo efficacy[1].

  • Spheroid Formation: Seed MDA-MB-231 (breast cancer) or IGR39 (melanoma) cells at 1,000 cells/well in ultra-low attachment 96-well round-bottom plates. Centrifuge at 1,000 x g for 10 minutes to promote aggregation. Incubate for 72 hours until solid spheroids form.

  • Compound Treatment: Prepare serial dilutions of Compound 12 (0.1 µM to 100 µM) in complete media. Use Vemurafenib as a positive control and 0.1% DMSO as a vehicle control. Treat spheroids for 72 hours.

  • Self-Validation (Internal Control): Visually confirm spheroid integrity via brightfield microscopy before adding reagents to ensure baseline uniformity.

  • Viability Readout: Add CellTiter-Glo® 3D Reagent (equal to the volume of cell culture medium). Shake for 5 minutes to induce lysis, then incubate in the dark for 25 minutes.

  • Quantification: Measure luminescence. Calculate the IC₅₀ using non-linear regression. The dual-inhibition of BRAF and SCR by Compound 12 will reflect in a lower IC₅₀ compared to single-target reference drugs.

Protocol B: Intracellular Calcium (Ca²⁺) Influx Assay for NR2B Antagonism

Causality: Because Compound 12k is an allosteric modulator, its efficacy is best measured functionally by its ability to block NMDA-induced calcium transients in live neurons [2].

  • Cell Preparation: Culture primary cortical neurons (expressing functional NR2B-NMDA receptors) in 96-well black-walled, clear-bottom plates.

  • Dye Loading: Wash cells with Locke's buffer. Load cells with 5 µM Fura-2 AM (a ratiometric Ca²⁺ indicator) for 45 minutes at 37°C. Wash three times to remove extracellular dye.

  • Baseline & Compound Incubation: Incubate cells with Compound 12k (1 µM to 50 µM) or Ifenprodil (positive control) for 15 minutes. Record baseline fluorescence (Ex: 340 nm / 380 nm; Em: 510 nm) for 60 seconds to establish a stable resting state (Self-Validation step).

  • NMDA Stimulation: Inject 100 µM NMDA and 10 µM Glycine (co-agonist) into the wells using an automated fluidics system.

  • Data Acquisition: Record the 340/380 nm emission ratio continuously for 3 minutes. Compound 12k will demonstrate a dose-dependent flattening of the Ca²⁺ peak, indicating successful allosteric blockade of the NR2B pore.

Workflow Visualization

Workflow Synth 1. Synthesis of 5-Oxopyrrolidine Derivatives Dock 2. In Silico Molecular Docking (Glide/AutoDock) Synth->Dock Structure-Based Design Assay 3. Primary in vitro Screening (Kinase Assay / Ca2+ Influx) Dock->Assay Hit Identification Model 4. 3D Spheroid / Behavioral Models (Efficacy Validation) Assay->Model Lead Optimization

Caption: Standardized high-throughput workflow for the development of 5-oxopyrrolidine inhibitors.

References

  • Tumosienė, I., Stasevych, M., Zvarych, V., Jonuškienė, I., Kantminienė, K., & Petrikaitė, V. (2025). "Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling.
  • Ma, C., et al. (2019). "Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents." European Journal of Medicinal Chemistry.
  • WIPO Patent WO/2021/257420. (2021). "5-OXOPYRROLIDINE-3-CARBOXAMIDES AS NAV1.8 INHIBITORS.

Safety Operating Guide

1-Methyl-5-oxopyrrolidine-3-acetic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Handling, Safety, and Disposal Protocols for 1-Methyl-5-oxopyrrolidine-3-acetic Acid

As a functionalized pyrrolidinone scaffold, 1-Methyl-5-oxopyrrolidine-3-acetic Acid is a critical building block in modern medicinal chemistry and drug development. However, its physicochemical properties—specifically its acidic moiety and potential for particulate aerosolization—demand rigorous operational controls. This guide provides drug development professionals with a self-validating, mechanistic framework for the safe handling, containment, and disposal of this compound, ensuring both laboratory safety and environmental compliance.

Physicochemical Profiling & Hazard Assessment

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The presence of the carboxylic acid group imparts mild acidity, while the solid particulate nature of the chemical introduces inhalation risks[1][2].

Table 1: Quantitative Data & Hazard Profile

Property / ClassificationSpecification / DetailMechanistic Rationale
Chemical Name 1-Methyl-5-oxopyrrolidine-3-acetic AcidPyrrolidone derivative with an acetic acid side chain.
CAS Registry Number 933759-81-0Unique identifier for regulatory tracking[1].
Molecular Formula C₇H₁₁NO₃Contains nitrogen; dictates incineration requirements[3].
Molecular Weight 157.17 g/mol Low molecular weight facilitates rapid dissolution in polar solvents[3].
Signal Word WarningIndicates moderate acute toxicity and irritation potential[2].
GHS Hazard Codes H302, H315, H319, H335Harmful if swallowed; causes skin/eye/respiratory irritation[2].

Mechanistic Toxicology & Engineering Controls

The hazard codes (H315, H319, H335) indicate that this compound acts as a localized irritant to mucosal membranes and the epidermis[2][4]. This irritation is driven by the proton-donating capacity of the acetic acid functional group when it contacts the aqueous environment of human tissues.

Table 2: Required Personal Protective Equipment (PPE) & Controls

Control MeasureSpecificationCausality & Protection Mechanism
Gloves Nitrile (Minimum 0.11 mm thickness)Nitrile provides a superior barrier against organic acids compared to latex, preventing transdermal permeation.
Eye Protection Snug-fitting chemical splash gogglesPrevents micro-particulates (dust) from interacting with the ocular mucosa, mitigating H319 risks.
Ventilation Fume hood (Face velocity: 0.4–0.6 m/s)Captures aerosolized powders before they reach the operator's breathing zone, neutralizing H335 risks.

Standard Operating Procedures: Handling & Waste Segregation

Do not treat waste disposal as an afterthought; it must be integrated into the experimental workflow. The following protocols are designed as self-validating systems to ensure absolute compliance.

Protocol A: Routine Handling and Solution Preparation
  • Preparation: Ensure the fume hood is operational. Place a grounded anti-static mat on the work surface to prevent electrostatic dispersion of the powder.

  • Transfer: Use a static-free stainless steel or PTFE spatula to transfer the solid. Self-Validation: Observe the powder during transfer; if it repels the spatula, increase ambient humidity slightly to reduce static charge.

  • Dissolution: When dissolving in polar aprotic solvents (e.g., DMSO or DMF), add the solvent to the powder slowly to control any mild heat of solvation.

Protocol B: Chemical Waste Segregation and Packaging
  • Segregation: Collect 1-Methyl-5-oxopyrrolidine-3-acetic Acid waste in a dedicated, chemically compatible high-density polyethylene (HDPE) container. Strictly isolate it from strong oxidizers and strong bases[5].

  • Validation of Compatibility: Self-Validation Step: Before sealing the primary waste container, visually inspect the solution for gas evolution (bubbling) or feel the exterior for exothermic heat. The absence of these reactions validates that no incompatible cross-contamination has occurred.

  • Labeling: Affix a GHS-compliant hazardous waste label detailing the exact composition, CAS number (933759-81-0), and hazard codes (H302, H315, H319, H335)[2][4].

WasteSegregation Start Generate 1-Methyl-5-oxopyrrolidine- 3-acetic Acid Waste Aqueous Aqueous Waste Stream (pH < 7) Start->Aqueous Solid Solid/Powder Waste (Contaminated PPE/Consumables) Start->Solid Organic Organic Solvent Waste (e.g., DMSO/MeOH solutions) Start->Organic CheckCompat Verify Compatibility (No Strong Oxidizers/Bases) Aqueous->CheckCompat Solid->CheckCompat Organic->CheckCompat Labeling Apply GHS Labels (H302, H315, H319, H335) CheckCompat->Labeling Passed Inspection Disposal Licensed High-Temperature Incineration Labeling->Disposal Transfer to EHS

Waste segregation and disposal workflow for 1-Methyl-5-oxopyrrolidine-3-acetic Acid.

Spill Response & Self-Validating Decontamination

In the event of an accidental release, immediate containment is required to prevent respiratory exposure and surface corrosion[4][5].

Protocol C: Immediate Spill Containment
  • Assessment & PPE: Evacuate non-essential personnel. Don chemical splash goggles, a particulate respirator (N95 or higher), and double nitrile gloves.

  • Containment (Solid Spill): Do not dry-sweep, as this generates hazardous dust. Lightly moisten the spill with water or a compatible solvent to bind the particulates[5].

  • Containment (Liquid Spill): Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth)[5].

  • Collection: Use a plastic scoop to transfer the absorbed material into a sealable polypropylene container.

  • Decontamination: Wash the affected surface with a dilute sodium bicarbonate solution to neutralize residual acidity, followed by a soap and water wash.

  • Self-Validation of Decontamination: Swab the cleaned surface with a pH indicator strip. A reading of pH 7.0–7.5 validates that the acidic residue has been completely neutralized and removed from the environment.

SpillResponse Spill Accidental Spill Detected Assess Assess Spill Size & State (Solid vs. Solution) Spill->Assess SolidSpill Solid Powder Spill Assess->SolidSpill LiquidSpill Liquid/Solution Spill Assess->LiquidSpill ActionSolid Moisten with Water/Solvent (Prevent Dust Generation) SolidSpill->ActionSolid ActionLiquid Apply Inert Absorbent (e.g., Vermiculite/Sand) LiquidSpill->ActionLiquid Collect Collect in Sealable Polypropylene Container ActionSolid->Collect ActionLiquid->Collect Decon Decontaminate Surface (Dilute Base & Water) Collect->Decon

Logical step-by-step pathway for containing and neutralizing accidental chemical spills.

Final Disposal & Environmental Logistics

Because 1-Methyl-5-oxopyrrolidine-3-acetic Acid contains a nitrogen atom within its pyrrolidone ring (C₇H₁₁NO₃), improper disposal (such as low-temperature burning or drain disposal) can lead to the release of toxic nitrogen oxides (NOx) and environmental aquatic toxicity[3][6].

Logistical Execution: All collected waste—including contaminated PPE, empty primary containers, and spill cleanup materials—must be transferred to a licensed hazardous waste disposal contractor[4]. The mandated disposal method is high-temperature incineration (typically >1,000°C) equipped with exhaust gas scrubbers. This thermal destruction mechanism ensures the complete cleavage of the pyrrolidone ring, converting the compound entirely into benign nitrogen gas (N₂), carbon dioxide (CO₂), and water vapor, thereby eliminating any downstream environmental liability.

References

  • Fisher Scientific. Safety Data Sheet: Handling and Disposal of H302/H315/H319/H335 Compounds. Retrieved from: [Link]

Sources

Personal protective equipment for handling 1-Methyl-5-oxopyrrolidine-3-acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Risk Assessment

The "Why" Behind the Protocol Handling 1-Methyl-5-oxopyrrolidine-3-acetic acid requires more than generic "lab safety." As a pyrrolidone derivative, this compound possesses structural motifs often associated with dermal penetration enhancement . While the specific GHS classification indicates standard irritation and acute toxicity, the "Trojan Horse" potential of pyrrolidone rings means this compound can facilitate the absorption of other solvents or reagents present in your matrix through the skin barrier.

Hazard Profile (GHS Classification):

  • H302 & H332 (Acute Toxicity): Harmful if swallowed or inhaled.

  • H315 (Skin Irritation): Causes localized dermal inflammation.

  • H319 (Eye Irritation): Causes serious eye irritation (acidic functionality).

  • H335 (STOT-SE): May cause respiratory irritation (dust/vapor).[1]

Physical State: Solid (Powder). Storage Condition: 2–8°C (Hygroscopic nature requires tight sealing).

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab attire. The following matrix is designed to create a self-validating barrier system against both the solid powder and potential solutions.

Protection ZoneRecommended EquipmentScientific Rationale
Dermal (Hands) Double Nitrile Gloves (Outer: 0.11mm min)Change frequency: Every 2 hours or immediately upon splash.Pyrrolidone derivatives can degrade latex. Nitrile offers superior chemical resistance. Double gloving provides a visual indicator of breach and facilitates safe removal without skin contact.
Ocular (Eyes) Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient for acidic powders. Goggles seal the orbital area against airborne dust (H335) and accidental splashes during solubilization.
Respiratory Fume Hood (Primary) N95/P100 (Secondary/Emergency)The primary control must be engineering (hood). If weighing outside a hood is unavoidable due to balance sensitivity, a fit-tested N95 is mandatory to prevent inhalation of irritant dust (H332).
Body Lab Coat (High-Neck, Tyvek or Cotton) Standard cotton is acceptable for solid handling. If handling large liquid volumes (>100mL), switch to Tyvek apron to prevent soak-through.

Operational Workflow: The Safe Handling Lifecycle

The following diagram outlines the logical flow of material to minimize exposure windows.

SafeHandling cluster_0 Critical Exposure Zones Storage Cold Storage (2-8°C) [Desiccated] Equilibration Thermal Equilibration (Closed Vessel) Storage->Equilibration Prevent Condensation Weighing Weighing Station (Ionizing Bar/Hood) Equilibration->Weighing Anti-Static Protocol Reaction Reaction/Solubilization (Fume Hood) Weighing->Reaction Slow Addition Waste Organic Waste Stream (Halogen-Free) Reaction->Waste Segregation

Figure 1: Operational lifecycle emphasizing thermal equilibration to prevent condensation-induced hydrolysis and clumping.

Detailed Experimental Protocols

A. Weighing & Transfer (The Critical Step)

Context: Organic acids with pyrrolidone rings are often electrostatic. Static charge can cause "powder jumping," leading to inhalation risks.

  • Equilibration: Remove the container from 2-8°C storage and allow it to reach room temperature before opening. This prevents condensation, which degrades the chemical and causes clumping.

  • Static Control: Use an anti-static gun or ionizing bar inside the weighing enclosure. If unavailable, wipe the spatula and weigh-boat with an anti-static wipe before use.

  • Transfer: Weigh directly into a tared vial. Do not use weighing paper (high static risk); use anti-static weighing boats.

B. Solubilization

Context: Dissolving acidic powders can be slightly exothermic.

  • Solvent Choice: Soluble in polar organic solvents (DMSO, Methanol) and water.

  • Addition Order: Always add the solid to the solvent , not the reverse. This prevents the formation of a "gummy" bolus at the bottom of the flask which is difficult to dissolve.

  • Agitation: Use a magnetic stir bar. Avoid sonication in open vessels to prevent aerosolization.

Emergency Response & Disposal

Spill Management (Solid)
  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE Up: Don goggles and double gloves.

  • Contain: Do not dry sweep (generates dust). Cover the spill with a damp paper towel (water or ethanol) to wet the powder, then wipe up.

  • Clean: Clean the surface with 1M Sodium Bicarbonate (aq) to neutralize any residual acid, followed by water.

Exposure First Aid
  • Eye Contact: Flush immediately for 15 minutes.[1][2][3] The acidic nature requires thorough irrigation to prevent corneal damage.

  • Skin Contact: Wash with soap and water.[1][2][4][5][6][7][8][9] Do not use alcohol to wash skin, as this may enhance absorption of the pyrrolidone moiety.

Disposal Strategy
  • Classification: Non-halogenated Organic Waste.

  • Protocol: Dissolve waste solid in a minimal amount of acetone or ethanol and transfer to the organic waste carboy.

  • Prohibition: Never flush down the drain.[8] The pyrrolidone ring is stable and can persist in water systems.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11397693, 2-(1-Methyl-5-oxopyrrolidin-3-yl)acetic acid. PubChem. Available at: [Link]

  • Humboldt State University. Chemical Inventory & Safety Data: 2-(1-Methyl-5-oxopyrrolidin-3-yl)acetic Acid. Humboldt.edu. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Available at: [Link]

  • European Chemicals Agency (ECHA). Information on Chemicals - Pyrrolidone Derivatives. ECHA.[10] Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.